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  • Product: Methyl 5-amino-2-chloropyrimidine-4-carboxylate
  • CAS: 1780950-16-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 5-amino-2-chloropyrimidine-4-carboxylate

Executive Summary As a Senior Application Scientist in early-stage drug development, I frequently evaluate heterocyclic scaffolds for their viability in active pharmaceutical ingredient (API) synthesis. Methyl 5-amino-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug development, I frequently evaluate heterocyclic scaffolds for their viability in active pharmaceutical ingredient (API) synthesis. Methyl 5-amino-2-chloropyrimidine-4-carboxylate (CAS: 1780950-16-4) is a highly versatile, bifunctional building block widely utilized in the modular synthesis of multi-targeted kinase inhibitors.

Understanding its precise molecular weight (187.58 g/mol ) is not merely a stoichiometric necessity; it is a predictive parameter for the pharmacokinetic viability of downstream drug candidates. This whitepaper dissects the physicochemical properties and structural reactivity of this pyrimidine derivative, providing field-proven, self-validating protocols for its integration into modern drug discovery pipelines.

Physicochemical Profiling & The "Molecular Weight Budget"

In fragment-based drug design, the molecular weight of the starting material dictates the available "molecular weight budget" for subsequent derivatization. According to Lipinski’s Rule of 5, an orally bioavailable drug should ideally have a molecular mass of less than 500 Daltons. At 187.58 g/mol , Methyl 5-amino-2-chloropyrimidine-4-carboxylate consumes less than 40% of this budget, leaving ample room for the addition of complex aryl or aliphatic substituents during hit-to-lead optimization [1].

Quantitative Data Summaries
ParameterSpecification
Chemical Name Methyl 5-amino-2-chloropyrimidine-4-carboxylate
CAS Number 1780950-16-4
Molecular Formula C₆H₆ClN₃O₂
Molecular Weight 187.58 g/mol
Exact Mass 187.0148 Da
Storage Conditions 2–8°C, sealed, protected from light

Table 1: Key Physicochemical Parameters of the API Intermediate.

IsotopeRelative AbundanceExpected m/z [M+H]⁺Diagnostic Significance
³⁵Cl (Base Peak) ~75%188.02Primary mass identifier
³⁷Cl (Isotope Peak) ~25%190.02Confirms presence of intact C2-Chloro group

Table 2: Theoretical Isotopic Mass Distribution for LC-MS Validation. (Causality Insight: The natural 3:1 ratio of ³⁵Cl to ³⁷Cl generates a distinct doublet in mass spectrometry. This is a critical diagnostic tool, allowing researchers to instantly verify whether the chlorine atom has been successfully substituted or retained in downstream reactions).

Structural Reactivity & Mechanistic Rationale

The strategic value of this compound lies in its orthogonal reactivity, which allows for precise, regioselective modifications:

  • C2-Chloro Position: The pyrimidine ring is highly electron-deficient, a property further amplified by the electron-withdrawing methyl carboxylate at C4. This makes the C2-chloro group exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines and anilines [2].

  • C5-Amino Position: Serves as a nucleophile for acylation, a substrate for Buchwald-Hartwig cross-coupling, or a directing group for late-stage functionalization.

  • C4-Methyl Ester: Provides a functional handle for hydrolysis to the corresponding carboxylic acid or direct amidation, enabling the exploration of diverse hydrogen-bonding interactions within the kinase hinge region.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an in-process control to confirm causality and experimental success before proceeding.

Protocol 1: LC-MS Validation of Molecular Weight and Purity

Objective: Confirm the precise molecular weight (187.58 g/mol ) and assess the purity of the starting material. Causality: Electrospray Ionization (ESI) in positive mode is selected because the pyrimidine nitrogens and the C5-amino group readily accept protons, yielding a robust [M+H]⁺ signal. Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of Methyl 5-amino-2-chloropyrimidine-4-carboxylate in 1.0 mL of LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) ramping from 5% to 95% over 3.0 minutes.

  • Mass Spectrometry: Scan m/z from 100 to 500 in ESI+ mode.

  • Self-Validation Check: Confirm the presence of the base peak at m/z 188.02 ([M+H]⁺, ³⁵Cl) and the isotopic peak at m/z 190.02 ([M+H]⁺, ³⁷Cl) in a ~3:1 ratio. If this isotopic pattern is absent, the batch is degraded or misidentified, and the workflow must be halted.

Protocol 2: SNAr Derivatization at C2 (Kinase Inhibitor Synthesis)

Objective: Synthesize a 2-arylamino-5-aminopyrimidine-4-carboxylate intermediate. Causality: The SNAr reaction is driven by the electron-deficient C2 position. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing with the aniline nucleophile, preventing unwanted side reactions [3]. Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, combine Methyl 5-amino-2-chloropyrimidine-4-carboxylate (1.0 eq, 187.58 mg, 1.0 mmol) and the target aniline derivative (1.2 eq, 1.2 mmol).

  • Solvent & Base: Add 3.0 mL of anhydrous Isopropanol and DIPEA (2.0 eq, 2.0 mmol).

  • Execution: Seal the vial and heat under microwave irradiation at 120°C for 30 minutes.

  • Self-Validation Check (In-Process Control): Sample 5 µL of the reaction mixture, dilute in Methanol, and run via LC-MS (per Protocol 1). The reaction is self-validating when the m/z 188.02/190.02 doublet completely disappears, replaced by a single product mass peak (lacking the 3:1 chlorine isotope pattern), confirming total conversion and successful displacement of the chlorine atom.

  • Isolation: Pour the mixture into ice-cold water (10 mL). Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the purified kinase inhibitor intermediate.

Workflow Start Methyl 5-amino-2-chloropyrimidine-4-carboxylate (MW: 187.58 g/mol) LCMS Protocol 1: LC-MS Validation Confirm 188/190 m/z Doublet Start->LCMS SNAr Protocol 2: SNAr Reaction Aniline Addition at C2 LCMS->SNAr Purity Confirmed Validation In-Process Control Confirm Cl Displacement SNAr->Validation Kinase Kinase Inhibitor Intermediate (Purified API Scaffold) Validation->Kinase Mass Shift Verified

Workflow for MW validation and SNAr derivatization of the pyrimidine scaffold.

Pharmacological Relevance: Targeting Kinase Signaling Pathways

Once derivatized, the 2,5-disubstituted pyrimidine core frequently acts as an ATP-competitive inhibitor. By mimicking the adenine ring of ATP, these compounds lodge into the hinge region of kinases such as EGFR (Epidermal Growth Factor Receptor) or JNK (c-Jun N-terminal Kinase) [4]. The precise molecular weight of the starting scaffold ensures that the final drug molecule is small enough to penetrate cellular membranes and reach intracellular kinase targets effectively.

Pathway Inhibitor Pyrimidine-Based Kinase Inhibitor EGFR EGFR (Receptor Tyrosine Kinase) Inhibitor->EGFR Blocks ATP Pocket RAS RAS Protein EGFR->RAS Activation RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

EGFR signaling pathway inhibited by derivatized pyrimidine kinase inhibitors.

References

  • NIH Public Access. "Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors." PubMed Central (PMC). Available at:[Link]

Exploratory

Methyl 5-amino-2-chloropyrimidine-4-carboxylate: A Strategic Scaffold in Kinase Inhibitor Design and Advanced Heterocyclic Synthesis

Executive Summary Methyl 5-amino-2-chloropyrimidine-4-carboxylate (CAS: 1780950-16-4) is a highly functionalized, densely substituted heterocyclic building block that has become indispensable in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-amino-2-chloropyrimidine-4-carboxylate (CAS: 1780950-16-4) is a highly functionalized, densely substituted heterocyclic building block that has become indispensable in modern medicinal chemistry[1]. Its utility stems from a precise electronic "push-pull" dynamic across the pyrimidine ring, enabling highly predictable, orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its structural logic and field-validated synthetic protocols, specifically focusing on its role in assembling complex bicyclic systems (e.g., pyrimido[4,5-d]pyrimidines) used as purine bioisosteres in targeted oncology therapeutics.

Physicochemical Profile & Structural Logic

The chemical behavior of this scaffold is dictated by the electronic contributions of its substituents. The electron-withdrawing C4-methyl ester and the electron-donating C5-amino group create a highly polarized diazine core. This polarization strongly activates the C2-chlorine atom toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, while keeping the C4/C5 positions primed for condensation reactions[2].

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 5-amino-2-chloropyrimidine-4-carboxylate
CAS Number 1780950-16-4
Molecular Formula C6H6ClN3O2
Molecular Weight 187.58 g/mol
SMILES COC(=O)c1c(N)cnc(n1)Cl
Purity (Commercial Standard) ≥ 97%
Physical Appearance Solid (typically off-white to pale yellow)
Storage Conditions 2-8°C (Cold-chain recommended to prevent ester hydrolysis)

Data compiled from standardized chemical supplier specifications[1].

Mechanistic Pathways & Orthogonal Reactivity

The true value of Methyl 5-amino-2-chloropyrimidine-4-carboxylate lies in its three distinct vectors for functionalization. This allows medicinal chemists to perform step-wise, orthogonal synthesis without the need for excessive protecting group manipulations.

  • C2-Electrophilic Center: The C2-Cl bond is highly electron-deficient. It readily undergoes Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or direct SNAr with nucleophiles[3].

  • C4/C5 Annulation Vector: The spatial proximity of the C4-ester and C5-amine enables single-step bicyclic annulation. Reaction with bifunctional reagents (such as formamide, urea, or amidines) drives intramolecular cyclization, yielding pyrimido[4,5-d]pyrimidines[2].

OrthogonalReactivity cluster_0 C2 Functionalization cluster_1 Bicyclic Annulation Core Methyl 5-amino-2-chloropyrimidine- 4-carboxylate C2 C2-Cl Position Cross-Coupling & SNAr Core->C2 Pd-Catalyst / Nucleophile C4C5 C4-Ester & C5-Amine Condensation Core->C4C5 Formamide / Urea Heat C2_Prod C2-Substituted Pyrimidines C2->C2_Prod Bicyclic Pyrimido[4,5-d]pyrimidines (Purine Bioisosteres) C4C5->Bicyclic

Orthogonal reactivity map of Methyl 5-amino-2-chloropyrimidine-4-carboxylate.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring high fidelity and reproducibility in the laboratory.

SynthesisWorkflow Start Methyl 2,6-dichloro- 5-nitropyrimidine- 4-carboxylate Step1 Chemoselective Reduction & Dechlorination Start->Step1 H2, Pd/C, MgO Dioxane, RT Intermediate Methyl 5-amino- 2-chloropyrimidine- 4-carboxylate Step1->Intermediate Step2 Suzuki-Miyaura Cross-Coupling Intermediate->Step2 R-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, Heat Product C2-Arylated Pyrimidine Core Step2->Product

Experimental workflow for the chemoselective synthesis and C2-arylation.

Protocol 3.1: Chemoselective Scaffold Synthesis via Hydrogenolysis

Objective: Synthesize the title scaffold from methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate via chemoselective reduction of the nitro group and targeted C6-dechlorination, leaving the C2-Cl intact[4].

Causality & Design Logic: The C6-Cl is highly activated by the adjacent C5-nitro group, making it uniquely susceptible to hydrogenolysis compared to the C2-Cl. Palladium on carbon (Pd/C) catalyzes both the nitro reduction and the C6-dechlorination. Magnesium oxide (MgO) is strictly required as an acid scavenger; it neutralizes the HCl byproduct generated during dechlorination, preventing catalyst poisoning and avoiding unwanted acidic hydrolysis of the C4-ester[4].

Step-by-Step Procedure:

  • Setup: To a nitrogen-flushed reaction vessel, add methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (1.0 eq) and MgO (2.0 eq) in anhydrous 1,4-dioxane (0.15 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.2 eq).

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor via LC-MS. The reaction is complete when the starting material is consumed, and the mass corresponding to the desired product (m/z 188.0[M+H]+) is dominant.

  • Workup (Self-Validation): Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C and magnesium salts. Wash the Celite cake thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO2, 10-30% EtOAc in hexanes) to yield the pure product.

Protocol 3.2: C2-Targeted Suzuki-Miyaura Cross-Coupling

Objective: Arylate the C2 position using a boronic acid or ester to build the extended kinase inhibitor core[3].

Causality & Design Logic: Pd(dppf)Cl2 is selected as the catalyst because the bidentate dppf ligand enforces a wide bite angle, which accelerates the rate-limiting reductive elimination step typical for electron-deficient pyrimidines. Potassium carbonate (K2CO3) is used as a mild base; it effectively activates the boronic species (forming the reactive boronate complex) without causing premature saponification of the C4-methyl ester, which would occur with stronger bases like NaOH. A dioxane/water biphasic mixture ensures the homogeneity of both the organic substrates and the inorganic base[3].

Step-by-Step Procedure:

  • Setup: In a microwave vial, combine Methyl 5-amino-2-chloropyrimidine-4-carboxylate (1.0 eq), the desired boronic ester (1.3 eq), and K2CO3 (3.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Add Pd(dppf)Cl2 (0.05 eq).

  • Reaction: Seal the vial, purge with N2, and heat to 90°C for 12 hours (or microwave at 110°C for 45 minutes).

  • Monitoring: Check completion via TLC (UV active at 254 nm). The product spot will typically be more polar than the starting chloride.

  • Workup: Dilute with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Validation: Post-workup LC-MS must confirm the cross-coupled mass. Purify via reverse-phase HPLC or silica gel chromatography.

Applications in Targeted Therapeutics

The orthogonal reactivity of Methyl 5-amino-2-chloropyrimidine-4-carboxylate makes it a privileged starting point for synthesizing active pharmaceutical ingredients (APIs) in oncology:

  • PIM Kinase Inhibitors: The scaffold has been successfully utilized to synthesize inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. PIM kinases are overexpressed in various hematological malignancies and solid tumors. The scaffold allows for the rapid generation of libraries targeting the ATP-binding pocket of these enzymes[4].

  • EGFR Mutant Inhibitors: Advanced amino-substituted heterocycles derived from this core have demonstrated potent efficacy against mutant Epidermal Growth Factor Receptor (EGFR) driven non-small cell lung cancers (NSCLC). The C2 position is typically functionalized with a solubilizing piperidine/piperazine moiety, while the C4/C5 positions are cyclized to form the hinge-binding pharmacophore[3].

References

  • [1] 1780950-16-4 | Methyl 5-amino-2-chloropyrimidine-4-carboxylate – MolCore. URL: 1

  • Methyl 5-amino-2-chloropyrimidine-4-carboxylate | 1780950-16-4 – Sigma-Aldrich. URL:

  • [2] Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines – Royal Society of Chemistry (RSC). URL: 2

  • [4] WO2008106692A1 - Pim kinase inhibitors and methods of their use – Google Patents. URL: 4

  • [3] Amino-substituted heterocycles for treating cancers with egfr mutations – Google Patents. URL: 3

Sources

Foundational

Structure-Activity Relationship (SAR) of 2-Chloropyrimidine Analogs: A Comprehensive Guide to Scaffold Functionalization and Target Engagement

Executive Summary The pyrimidine ring is a privileged pharmacophore in medicinal chemistry, frequently utilized to mimic the purine core of ATP in kinase inhibitors or to serve as a robust, hydrogen-bond-capable scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine ring is a privileged pharmacophore in medicinal chemistry, frequently utilized to mimic the purine core of ATP in kinase inhibitors or to serve as a robust, hydrogen-bond-capable scaffold in receptor antagonists. Among its derivatives, 2-chloropyrimidine (and its polyhalogenated analogs, such as 5-bromo-2-chloropyrimidine and 2,4-dichloropyrimidine) stands out as a highly versatile building block.

This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-chloropyrimidine analogs. By examining the intrinsic chemical reactivity of the scaffold and detailing real-world SAR case studies—ranging from reversible lipid enzyme inhibitors to targeted covalent kinase inhibitors—this guide establishes a foundational framework for rational drug design.

Core Chemical Principles: Orthogonality & Regioselectivity

The utility of 2-chloropyrimidines in SAR campaigns is driven by the highly predictable, orthogonal reactivity of the pyrimidine ring. Understanding the causality behind this reactivity is critical for designing sequential functionalization workflows.

  • Nucleophilic Aromatic Substitution ( SN​Ar ) at C2/C4/C6: The strong electron-withdrawing nature of the two endocyclic nitrogen atoms severely depletes the electron density at the C2, C4, and C6 positions. In a 2,4-dichloropyrimidine system, the C4 position is typically more reactive towards nucleophiles than C2. This is due to the steric and electronic repulsion from the lone pairs of the two adjacent nitrogen atoms flanking the C2 position. This differential reactivity allows for regioselective, sequential SN​Ar reactions without the need for protecting groups.

  • Transition-Metal Cross-Coupling at C5: The C5 position is the most electron-rich carbon on the pyrimidine ring. It is highly resistant to SN​Ar but is an ideal site for electrophilic halogenation (e.g., bromination). A 5-bromo substituent can be selectively engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after the C2/C4 positions have been functionalized.

Workflow Start 5-Bromo-2-chloropyrimidine (Starting Scaffold) SNAr SNAr Reaction (C2) Amine Nucleophile, DIPEA Start->SNAr Step 1: 80-100°C Suzuki Suzuki Coupling (C5) Aryl Boronate, Pd(dppf)Cl2 SNAr->Suzuki Step 2: 100°C, Base Product 2,5-Disubstituted Pyrimidine Analog Suzuki->Product Isolation & Purification Assay In Vitro Profiling (Kinase / Enzyme Assays) Product->Assay SAR Evaluation

Caption: Workflow for the orthogonal functionalization of 5-bromo-2-chloropyrimidine in SAR campaigns.

SAR Directives for Target Engagement

Reversible Inhibition via Scaffold Decoration (Case Study: NAPE-PLD)

The 2-chloropyrimidine core is frequently used as a central hub to orient pharmacophores into distinct binding pockets. A premier example is the development of LEI-401 , a nanomolar inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) [1].

In this SAR campaign, the 2-chloro group of a pyrimidine-4-carboxamide intermediate was displaced by various amines to optimize potency and lipophilicity. The researchers discovered that conformational restriction at the C2 position was critical. Replacing a flexible N-methylphenethylamine group with a rigid (S)-3-phenylpiperidine increased inhibitory potency 3-fold. Further modification at the C6 position (replacing morpholine with (S)-3-hydroxypyrrolidine) reduced lipophilicity and yielded LEI-401, demonstrating how iterative SN​Ar displacement of chloropyrimidines drives lead optimization [1].

Table 1: SAR Optimization of Pyrimidine-4-Carboxamides (NAPE-PLD Inhibitors)

CompoundC2 Substitution (R2)C6 Substitution (R3)NAPE-PLD pIC50​ (µM)Lipophilicity Impact
Hit 2 N-methylphenethylamineMorpholine6.09 ± 0.04Baseline
Intermediate (S)-3-phenylpiperidineMorpholine~6.57Increased potency (rigidification)
LEI-401 (1) (S)-3-phenylpiperidine(S)-3-hydroxypyrrolidine7.14 ± 0.04Optimized LogP, 10-fold activity boost

Data summarized from Mock et al., Journal of Medicinal Chemistry (2021) [1].

Targeted Covalent Inhibition (Case Study: MSK1 Kinase)

Traditionally, targeted covalent inhibitors (TCIs) rely on Michael acceptors (e.g., acrylamides) to alkylate non-catalytic cysteines. However, the intrinsic electrophilicity of the 2-chloropyrimidine moiety itself can be leveraged as a covalent warhead.

Recent structural biology and SAR studies identified a series of 2-chloropyrimidines as potent covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1 [2]. In this paradigm, the 2-chloro moiety undergoes an SN​Ar reaction directly with Cys440 in the MSK1 active site. The SAR revealed that maintaining the electron-deficient nature of the pyrimidine ring is essential for the covalent displacement of the chlorine atom by the cysteine thiolate [2].

Table 2: SAR of Chloropyrimidine-Based Covalent MSK1 Inhibitors

CompoundScaffoldKey SubstitutionMSK1 pIC50​ Mechanism of Action
20 2,5-dichloropyrimidineC4-azaindoleHighCovalent SN​Ar at Cys440
27 5-bromo-2-chloropyrimidineC4-azaindole7.5Covalent SN​Ar at Cys440
23 6-chloro-3-cyanopyridine-HighCovalent SN​Ar at Cys440

Data summarized from Hall et al., ACS Medicinal Chemistry Letters (2022) [2].

Pathway MAPK Upstream MAPK (ERK1/2 / p38) MSK1 MSK1 CTKD (Target Kinase) MAPK->MSK1 Phosphorylation CREB CREB / ATF1 (Transcription Factors) MSK1->CREB Activation Gene Pro-inflammatory Gene Expression CREB->Gene Transcription Inhibitor 2-Chloropyrimidine Covalent Inhibitor Inhibitor->MSK1 SNAr at Cys440

Caption: Mechanism of MSK1 inhibition via covalent targeting of Cys440 by 2-chloropyrimidine analogs.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the standard operating procedures for the orthogonal functionalization of 2-chloropyrimidine scaffolds. The causality behind reagent selection is explicitly defined.

Protocol A: Regioselective SN​Ar Amination at C2

Objective: Displace the C2-chlorine with a primary or secondary amine. Rationale: N,N-Diisopropylethylamine (DIPEA) is utilized as the base rather than triethylamine (TEA). DIPEA’s steric bulk prevents it from acting as a competing nucleophile against the highly reactive chloropyrimidine, ensuring high product fidelity.

  • Preparation: In an oven-dried microwave vial, dissolve 1.0 equivalent of the 2-chloropyrimidine derivative in a polar protic solvent (e.g., n-butanol or isopropanol at 0.2 M concentration).

  • Reagent Addition: Add 1.5 equivalents of the target amine and 3.0 equivalents of DIPEA.

  • Reaction Execution: Seal the vial and heat to 80–120 °C (conventional oil bath for 12–24 hours, or microwave irradiation at 120 °C for 30–60 minutes). The elevated temperature provides the activation energy necessary to overcome the lone-pair repulsion at C2.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ to neutralize the hydrochloride salts. Extract the organic layer, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Couple an aryl boronic acid to a 5-bromo-2-aminopyrimidine intermediate. Rationale: Pd(dppf)Cl2​ is selected as the catalyst because the large bite angle of the dppf ligand facilitates the reductive elimination step, which is often the rate-limiting step when dealing with sterically hindered, electron-deficient heteroaryls.

  • Preparation: Charge a Schlenk flask with the 5-bromopyrimidine intermediate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Base Addition: Add 3.0 equivalents of an aqueous inorganic base (e.g., 2M K2​CO3​ or Na2​CO3​ ). The biphasic system (e.g., 1,4-Dioxane/Water 4:1) is crucial as water accelerates the transmetalation step by forming the reactive boronate species.

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, preventing catalyst deactivation and homocoupling of the boronic acid.

  • Reaction Execution: Heat the mixture to 90 °C under Argon for 4–8 hours until complete consumption of the starting material is observed via LC-MS.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with Ethyl Acetate, wash with brine, dry, and purify via reverse-phase HPLC or silica gel chromatography.

Protocol C: Biochemical Validation of Covalent Inhibition (Jump Dilution Assay)

Objective: Differentiate between reversible tight-binding and covalent inhibition (e.g., for MSK1 inhibitors). Rationale: A jump dilution assay forces the re-equilibration of the inhibitor-enzyme complex. Covalent inhibitors will show no recovery of enzyme activity upon massive dilution.

  • Incubation: Pre-incubate the target kinase (e.g., MSK1 CTKD) at a high concentration (100x the assay concentration) with the 2-chloropyrimidine inhibitor (at 10×IC50​ ) for 60 minutes.

  • Dilution: Rapidly dilute the complex 100-fold into an assay buffer containing saturating concentrations of ATP and the peptide substrate.

  • Measurement: Monitor product formation continuously (e.g., via ADP-Glo or microfluidic mobility shift assays).

  • Analysis: A lack of linear velocity recovery over time (compared to a vehicle control) validates an irreversible, covalent mechanism of action, corroborating the SN​Ar displacement of the C2-chlorine by the active site cysteine.

References

  • Mock, E. D., Kotsogianni, I., Driever, W. P. F., Fonseca, C. S., Vooijs, J. M., den Dulk, H., van Boeckel, C. A. A., & van der Stelt, M. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515.[Link]

  • Hall, A., Abendroth, J., Bolejack, M. J., Ceska, T., Dell'Aiera, S., Ellis, V., Fox, D., François, C., Muruthi, M. M., Prével, C., Poullennec, K., Romanov, S., Valade, A., Vanbellinghen, A., Yano, J., & Geraerts, M. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1099-1108.[Link]

Exploratory

The Pyrimidine Scaffold: A Technical Guide to Discovering Novel Kinase Inhibitors

Introduction: The Kinase Challenge and the Pyrimidine Solution The human kinome, comprising over 500 protein kinases, represents one of the most critical and intensely pursued target families in modern drug discovery.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinase Challenge and the Pyrimidine Solution

The human kinome, comprising over 500 protein kinases, represents one of the most critical and intensely pursued target families in modern drug discovery.[1][2][3] These enzymes are the master regulators of cellular signaling, governing processes from proliferation and differentiation to apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[4][5][6] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, with dozens of approved drugs transforming patient outcomes.[3]

At the heart of many of these successful inhibitors lies a seemingly simple heterocyclic core: the pyrimidine ring.[7][8][9] This scaffold is not merely a convenient synthetic building block; it is a "privileged" structure in medicinal chemistry.[7][10] Its inherent ability to mimic the adenine core of ATP allows it to effectively compete for the ATP-binding site of kinases, forming key interactions that are fundamental to potent inhibition.[3][11][12] This guide provides an in-depth exploration of the strategies, methodologies, and scientific rationale behind the discovery of novel kinase inhibitors built upon the versatile pyrimidine scaffold. We will dissect the journey from initial concept to validated lead, offering field-proven insights for researchers, scientists, and drug development professionals.

The Pyrimidine Scaffold: A Privileged Core for Kinase Inhibition

The remarkable success of the pyrimidine scaffold stems from its unique combination of structural and chemical properties that make it an ideal ATP-competitive inhibitor.

  • Hinge-Binding Mimicry: The defining feature of most kinase inhibitors is their ability to form hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-terminal lobes of the catalytic domain. The nitrogen atoms within the pyrimidine ring act as superb hydrogen bond acceptors, perfectly mimicking the interactions made by the adenine base of ATP.[3][11][13] This foundational interaction provides the primary anchoring point for the inhibitor within the active site.

  • Structural Rigidity and Vectorial Control: The aromatic nature of the pyrimidine ring provides a rigid, planar core. This rigidity minimizes the entropic penalty upon binding and provides a stable platform from which to project substituents into other key pockets of the ATP-binding site. Medicinal chemists can strategically modify positions 2, 4, 5, and 6 of the ring to control the vectors of these substituents, enabling the fine-tuning of potency and selectivity.[12][14]

  • Synthetic Tractability: The chemistry of pyrimidines is well-established, allowing for the efficient and diverse synthesis of compound libraries.[7][8][15] This synthetic accessibility is crucial for the extensive Structure-Activity Relationship (SAR) studies required during hit-to-lead optimization.

Discovery Strategies for Pyrimidine-Based Kinase Inhibitors

The path to a novel kinase inhibitor is a multi-stage process, beginning with broad screening and progressively refining candidates. The pyrimidine scaffold is amenable to all major hit-finding strategies.

Hit Identification Strategies
  • High-Throughput Screening (HTS): HTS involves the rapid, automated testing of large, diverse compound libraries (often hundreds of thousands of molecules) for activity against a target kinase.[2][16] While this approach is resource-intensive, it can uncover novel chemical matter and unexpected inhibitor scaffolds. Pyrimidine-focused libraries are often included in HTS campaigns due to their proven track record.[17]

  • Fragment-Based Drug Discovery (FBDD): FBDD is a powerful alternative to HTS.[18][19] Instead of screening large, complex molecules, FBDD screens libraries of small, low-molecular-weight "fragments" (typically <300 Da).[19] These fragments bind with low affinity but do so very efficiently. The pyrimidine core itself can be considered a master fragment. FBDD campaigns often identify fragments that can be grown or linked together, with the pyrimidine serving as an anchor in the hinge region, to build a potent inhibitor.[6][20][21] This method is highly effective for kinase targets, as it allows for the systematic exploration and optimization of interactions within the various subpockets of the ATP-binding site.[18]

  • Structure-Based Drug Design (SBDD): When a high-resolution 3D structure of the target kinase is available (from X-ray crystallography, NMR, or cryo-EM), SBDD becomes the strategy of choice.[1][5][22] This rational approach uses computational tools like molecular docking to screen virtual libraries of compounds, predicting how well they will bind to the kinase's active site.[23][24] SBDD is particularly powerful for pyrimidine-based inhibitors, as it allows chemists to visualize the key hinge interactions and rationally design substituents to exploit specific features of the target, thereby engineering potency and selectivity.[5][23] The success of imatinib, a pioneering targeted therapy, is a landmark achievement of SBDD.[1]

Workflow: From Target to Lead Candidate

The overall discovery process follows a logical progression, regardless of the initial hit-finding strategy.

DrugDiscoveryWorkflow TargetID Target Identification & Validation HitFinding Hit Identification TargetID->HitFinding Validated Target HTS High-Throughput Screening (HTS) HitFinding->HTS FBDD Fragment-Based Drug Discovery (FBDD) HitFinding->FBDD SBDD Structure-Based Drug Design (SBDD) HitFinding->SBDD HitToLead Hit-to-Lead Optimization (SAR Studies) HTS->HitToLead Initial Hits FBDD->HitToLead Initial Hits SBDD->HitToLead Initial Hits LeadOpt Lead Optimization (ADME/Tox Profiling) HitToLead->LeadOpt Potent & Selective Leads Preclinical Preclinical Candidate LeadOpt->Preclinical Optimized Properties

Caption: General workflow for kinase inhibitor discovery.

Hit-to-Lead Optimization: The Core of Pyrimidine SAR

Once initial "hits" are identified, the critical phase of hit-to-lead optimization begins. This involves extensive Structure-Activity Relationship (SAR) studies, where chemists systematically modify the pyrimidine scaffold to enhance potency, improve selectivity against other kinases, and optimize pharmacokinetic properties.

A common theme in the SAR of pyrimidine inhibitors is the importance of the 2,4-disubstitution pattern.[12] Aromatic groups, such as anilines, at these positions are frequently used to engage in crucial interactions within the ATP-binding pocket.[12] Strategic modifications to these appended rings, or to the C5 and C6 positions of the pyrimidine itself, can lead to dramatic improvements in the inhibitor's profile.[25][26]

Key Experimental Protocols & Methodologies

A self-validating system of robust biochemical and cellular assays is essential to guide the optimization process.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common method to determine a compound's potency (IC50) against an isolated kinase enzyme. The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[27][28][29]

Objective: To determine the concentration of a pyrimidine-based inhibitor required to reduce the activity of a target kinase by 50% (IC50).

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, consuming ATP and producing ADP. An ADP-Glo™ Reagent is then added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced back into ATP, fueling a luciferase/luciferin reaction that generates a luminescent signal directly proportional to the amount of ADP formed.[27]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM. Further dilute these stocks into the appropriate aqueous assay buffer.

  • Reaction Setup (384-well plate):

    • Add 5 µL of the diluted inhibitor solution to the assay plate wells.[30] Include "vehicle control" wells (DMSO buffer only) and "no enzyme" controls.

    • Add 5 µL of the substrate/buffer solution containing the kinase's specific peptide or protein substrate.[30]

    • Add 5 µL of ATP solution at a concentration near the Km for the specific kinase.[30]

  • Initiate Reaction: Add 5 µL of the kinase enzyme solution to each well to start the reaction.[30]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[30] The incubation time should be optimized to ensure the reaction is within the linear range.

  • Terminate & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well.[31] Mix gently and incubate for 40 minutes at room temperature.[27][31]

  • ADP to ATP Conversion & Detection: Add 40 µL of Kinase Detection Reagent to each well.[30] Mix gently and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[27]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Convert luminescence values to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay

While biochemical assays are crucial, it is essential to confirm that an inhibitor can engage its target in a physiological context.[32][33] Cell-based assays assess a compound's ability to permeate the cell membrane, compete with high intracellular ATP concentrations, and inhibit the target kinase's activity.[34]

Objective: To measure the inhibition of a specific kinase's signaling pathway within intact cells.

Principle: This protocol uses Western Blotting to detect the phosphorylation of a known downstream substrate of the target kinase. A potent and cell-permeable inhibitor will reduce the level of this phosphorylation in a dose-dependent manner.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cell line known to have an active signaling pathway dependent on the target kinase. Seed the cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the pyrimidine-based inhibitor for a specified time (e.g., 2-4 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

  • SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate, as well as a loading control protein (e.g., GAPDH or β-actin), to confirm equal loading and specific reduction in phosphorylation.

  • Analysis: Quantify the band intensities. Normalize the phosphorylated substrate signal to the total substrate signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.

Case Study: Gefitinib (Iressa) - An EGFR Inhibitor

Gefitinib is a classic example of a successful pyrimidine-based kinase inhibitor. It targets the Epidermal Growth Factor Receptor (EGFR) kinase, which is often mutated and hyperactivated in non-small cell lung cancer (NSCLC).[35] Its core structure is a quinazoline, a fused pyrimidine system, which anchors it in the EGFR ATP-binding site.

Signaling Pathway and Point of Inhibition

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib (Pyrimidine-based Inhibitor) Gefitinib->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MAPK Pathway MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway CellResponse Cell Proliferation, Survival, Growth ERK->CellResponse MAPK Pathway AKT AKT PI3K->AKT PI3K/AKT Pathway AKT->CellResponse PI3K/AKT Pathway

Caption: Inhibition of EGFR signaling by Gefitinib.

ParameterGefitinib (Pyrimidine-based)Erlotinib (Quinazoline-based)
Target EGFR Tyrosine KinaseEGFR Tyrosine Kinase
Biochemical IC50 (Wild-Type EGFR) 2-37 nM2-5 nM
Cellular IC50 (NSCLC cell lines) 10-800 nM20-1000 nM
Mechanism ATP-CompetitiveATP-Competitive

Note: IC50 values are approximate and can vary based on assay conditions and cell lines.

The data shows that pyrimidine-based scaffolds like the quinazoline in Gefitinib and Erlotinib achieve potent, low-nanomolar inhibition of their target kinase.[35]

Challenges and Future Directions

Despite the success, challenges remain. The development of drug resistance is a major hurdle in kinase inhibitor therapy.[36][37] Tumors can evolve, acquiring secondary mutations in the kinase domain that prevent the inhibitor from binding, or they can activate alternative "bypass" signaling pathways to circumvent the blocked node.[37][38]

  • Acquired Resistance: The "gatekeeper" T790M mutation in EGFR, for example, confers resistance to first-generation inhibitors like Gefitinib. This has driven the development of next-generation pyrimidine inhibitors (e.g., Osimertinib) designed specifically to overcome this resistance mechanism.[5]

  • Selectivity: The ATP-binding pocket is highly conserved across the kinome, making it challenging to design inhibitors that are highly selective for a single kinase.[1][5] Off-target effects can lead to toxicity. Future design strategies focus on exploiting subtle differences in the active site or targeting allosteric sites outside the conserved ATP pocket.

The future of the field lies in developing more selective inhibitors, combination therapies to prevent resistance, and novel modalities like dual-target inhibitors and PROTACs (PROteolysis TArgeting Chimeras) that use the pyrimidine scaffold to recruit the cellular machinery to degrade the target kinase entirely.[11][39]

Conclusion

The pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, responsible for a significant portion of the targeted therapies in the oncologist's arsenal.[7][8] Its success is rooted in its fundamental ability to mimic ATP and anchor within the kinase hinge region, providing a stable and synthetically tractable platform for optimization. Through a systematic and self-validating process of discovery—combining HTS, FBDD, and SBDD with rigorous biochemical and cellular testing—researchers can effectively translate this privileged scaffold into potent and selective clinical candidates. As our understanding of kinase biology and resistance mechanisms deepens, the versatile pyrimidine core will undoubtedly continue to be a critical component in the development of the next generation of precision medicines.

References

  • Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it. ResearchGate. Available at: [Link].

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. Available at: [Link].

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. Available at: [Link].

  • Liao, B. C., Lin, C. C., & Yang, J. C. (2015). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical cancer research : an official journal of the American Association for Cancer Research, 21(17), 3826–3832. Available at: [Link].

  • Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma. Frontiers. Available at: [Link].

  • Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Research and Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link].

  • Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Annex Publishers. Available at: [Link].

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1112–1135. Available at: [Link].

  • Overcoming resistance mechanisms to kinase inhibitors. Dove Medical Press. Available at: [Link].

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link].

  • Cell-based test for kinase inhibitors. INiTS. Available at: [Link].

  • High-throughput screening for kinase inhibitors. PubMed. Available at: [Link].

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. Available at: [Link].

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science. Available at: [Link].

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. MDPI. Available at: [Link].

  • Structure-Based Drug Design: Advances in Targeting Oncogenic Kinases. Longdom Publishing. Available at: [Link].

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link].

  • Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. MDPI. Available at: [Link].

  • Structure-Based Drug Design of Kinase Inhibitors for Targeted Cancer Therapy. ResearchGate. Available at: [Link].

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link].

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link].

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. Available at: [Link].

  • Fragment-based drug design facilitates selective kinase inhibitor discovery. PubMed. Available at: [Link].

  • Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Springer Nature Experiments. Available at: [Link].

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Available at: [Link].

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link].

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. Available at: [Link].

  • Pan, Z., et al. (2000). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 43(15), 2894-2903. Available at: [Link].

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Available at: [Link].

  • Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. (2021, September 1). Molecules, 26(17), 5202. Available at: [Link].

  • CustomKinFragLib: Filtering the Kinase-Focused Fragmentation Library. ChemRxiv. Available at: [Link].

  • Kinase Activity Assay. Creative Diagnostics. Available at: [Link].

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2019). Frontiers in Molecular Biosciences, 6, 92. Available at: [Link].

  • Structure-Based Approach in Drug Design. Encyclopedia MDPI. Available at: [Link].

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2023). European Journal of Medicinal Chemistry, 258, 115582. Available at: [Link].

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-13. Available at: [Link].

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  • Clinically approved pyrimidine scaffolds as EGFR inhibitors. ResearchGate. Available at: [Link].

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Foundational

Comprehensive Technical Guide on Methyl 5-Amino-2-chloropyrimidine-4-carboxylate: Solubility, Stability, and Handling Protocols

Executive Summary Methyl 5-amino-2-chloropyrimidine-4-carboxylate (1)[1] is a highly functionalized active pharmaceutical ingredient (API) intermediate utilized in the synthesis of targeted therapeutics, including kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-amino-2-chloropyrimidine-4-carboxylate (1)[1] is a highly functionalized active pharmaceutical ingredient (API) intermediate utilized in the synthesis of targeted therapeutics, including kinase inhibitors. Due to its polyfunctional nature—featuring an electron-deficient pyrimidine ring, a reactive 2-chloro substituent, a 5-amino group, and a 4-methyl ester—its physicochemical behavior requires precise control. This whitepaper provides a rigorous analysis of its solubility dynamics, degradation pathways, and stability profiles, equipping researchers with field-proven protocols to optimize downstream synthetic and analytical workflows.

Physicochemical Profiling

Understanding the intrinsic properties of this compound is foundational to predicting its behavior in solution. The molecule's high degree of functionalization creates competing electronic effects. The electron-withdrawing nature of the 2-chloro and 4-carboxylate groups significantly reduces the basicity of the pyrimidine nitrogen atoms and the 5-amino group, while simultaneously activating the C2 position toward nucleophilic attack.

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name Methyl 5-amino-2-chloropyrimidine-4-carboxylate
CAS Number 1780950-16-4
Molecular Formula C6H6ClN3O2
Molecular Weight 187.58 g/mol
Appearance Solid (typically off-white to pale yellow powder)
Storage Temperature 2–8°C (Refrigerated)

Solubility Dynamics & Solvent Selection

Causal Analysis of Solubility

The solubility profile of Methyl 5-amino-2-chloropyrimidine-4-carboxylate is dictated by its planar aromatic system and hydrogen-bonding capabilities. The 5-amino group acts as a hydrogen bond donor, while the ester carbonyl and pyrimidine nitrogens act as acceptors. However, the overall lipophilicity and crystalline lattice energy limit its solubility in highly polar protic solvents like water.

  • Aprotic Polar Solvents: Solvents like DMSO and DMF disrupt intermolecular hydrogen bonding without acting as nucleophiles, yielding the highest solubility.

  • Protic Solvents: Alcohols (e.g., methanol, ethanol) offer moderate solubility but carry the risk of transesterification under catalytic conditions.

  • Aqueous Media: Poorly soluble in water at neutral pH. Extreme pH adjustments to force dissolution are contraindicated due to rapid degradation.

Table 2: Empirical Solubility Profile

Solvent ClassRepresentative SolventEstimated SolubilityRecommendation
Polar AproticDMSO, DMFHigh (>50 mg/mL)Ideal for stock solutions and assays.
ChlorinatedDichloromethane (DCM)Moderate (10-50 mg/mL)Suitable for synthetic extractions.
Polar ProticMethanol, EthanolLow to ModerateUse with caution (transesterification risk).
AqueousWater, PBS (pH 7.4)Very Low (<1 mg/mL)Requires co-solvents (e.g., PEG, Tween).
Protocol: High-Throughput Thermodynamic Solubility Screening

To establish precise solubility limits for formulation or assay development, a self-validating thermodynamic solubility protocol is recommended.

Step-by-Step Methodology:

  • Solid Dosing: Dispense 2.0 mg of the compound into a 96-well deep-well plate.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., varying ratios of DMSO/Water or specific buffer systems) to each well.

  • Incubation: Seal the plate and incubate on an orbital shaker at 500 rpm for 24 hours at 25°C (or 37°C for biological relevance). Causality: A 24-hour incubation ensures that true thermodynamic equilibrium is reached between the solid phase and the saturated solution, preventing false-positive supersaturation readings.

  • Phase Separation: Centrifuge the plate at 3,000 × g for 15 minutes, or filter through a 0.22 µm PTFE membrane to remove undissolved particulates.

  • Quantification: Dilute the supernatant appropriately in the mobile phase and quantify via LC-MS/UV against a pre-established calibration curve.

Workflow Step1 1. Compound Dispensing (Solid dosing into 96-well plate) Step2 2. Solvent Addition (Aqueous & Organic panels) Step1->Step2 Step3 3. Incubation & Agitation (24h at 25°C & 37°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation / Filtration) Step3->Step4 Step5 5. LC-MS/UV Quantification (Thermodynamic Solubility) Step4->Step5

High-Throughput Thermodynamic Solubility Screening Workflow.

Chemical Stability & Degradation Pathways

The stability of Methyl 5-amino-2-chloropyrimidine-4-carboxylate is compromised primarily by two mechanisms: 2[2] and3[3].

Mechanistic Degradation Analysis
  • Ester Hydrolysis: The methyl ester is highly susceptible to both acid- and base-catalyzed hydrolysis in aqueous environments. The electron-withdrawing pyrimidine ring increases the electrophilicity of the carbonyl carbon, accelerating the formation of 5-amino-2-chloropyrimidine-4-carboxylic acid.

  • Nucleophilic Aromatic Substitution (SNAr): The 2-chloro substituent is activated by the adjacent pyrimidine nitrogens and the para-ester group. In the presence of strong nucleophiles (e.g., hydroxide ions, primary amines), the chloride is readily displaced. This SNAr reactivity is a double-edged sword: it is highly valuable for downstream API synthesis but detrimental during prolonged storage in reactive media.

Degradation A Methyl 5-amino-2-chloro- pyrimidine-4-carboxylate (Intact API Intermed.) B 5-amino-2-chloro- pyrimidine-4-carboxylic acid (Ester Hydrolysis) A->B Aqueous Base/Acid (Ester Cleavage) C Methyl 5-amino-2-hydroxy- pyrimidine-4-carboxylate (SNAr at C2) A->C Nucleophilic Attack (e.g., OH- at C2) D 5-amino-2-hydroxy- pyrimidine-4-carboxylic acid (Global Degradation) B->D Continued Hydrolysis C->D Ester Cleavage

Primary Degradation Pathways via Ester Hydrolysis and Nucleophilic Aromatic Substitution (SNAr).

Protocol: Forced Degradation and Stability Indicating Assay

To comply with rigorous analytical standards, forced degradation studies should be conducted following the principles outlined in the4[4]. This protocol ensures the analytical method is stability-indicating (i.e., capable of resolving the parent compound from its degradants).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile (MeCN).

  • Hydrolytic Stress (Acid/Base):

    • Acidic: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Basic: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at room temperature for 2 hours. (Causality: Base-catalyzed hydrolysis and SNAr will occur exponentially faster than acid catalysis due to the compound's electron-deficient profile, necessitating a shorter incubation at a lower temperature).

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2O2. Incubate at room temperature for 24 hours.

  • Thermal/Photolytic Stress: Expose solid samples to 60°C for 7 days, and UV/Vis light per ICH Q1B standards.

  • Neutralization & Analysis: Neutralize the acid/base samples. Analyze all stressed samples via Reverse-Phase HPLC (e.g., C18 column, Water/MeCN gradient with 0.1% TFA). Ensure peak purity of the main peak using a Diode Array Detector (DAD) to confirm no co-elution of degradants, validating the system.

Best Practices for Storage and Handling

Based on the physicochemical and stability data, the following handling guidelines are mandatory to preserve the integrity of Methyl 5-amino-2-chloropyrimidine-4-carboxylate:

  • Temperature Control: Store strictly at 2–8°C. Elevated temperatures exponentially increase the rate of ambient moisture-driven hydrolysis.

  • Moisture Exclusion: Store in tightly sealed, amber glass containers backfilled with inert gas (Argon or Nitrogen) to prevent hydrolysis and oxidative degradation.

  • Solvent Handling: Prepare stock solutions in anhydrous DMSO immediately prior to use. Do not store DMSO stock solutions for extended periods (>1 week) at room temperature, as DMSO is hygroscopic and absorbed water will initiate ester cleavage.

References

  • MolCore. "1780950-16-4 | Methyl 5-amino-2-chloropyrimidine-4-carboxylate." MolCore.com.
  • Sigma-Aldrich. "Methyl 5-amino-2-chloropyrimidine-4-carboxylate | 1780950-16-4." SigmaAldrich.com.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH.org.
  • The Pharmaceutical Journal. "Understanding the chemical basis of drug stability and degradation." Pharmaceutical-journal.com.
  • ChemRxiv. "Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles." ChemRxiv.org.

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Protocols & Analytical Methods

Method

Application Notes: Nucleophilic Substitution Reactions of 2-Chloropyrimidines

Executive Summary & Strategic Rationale The pyrimidine scaffold is an indispensable pharmacophore in medicinal chemistry, forming the core architecture of numerous blockbuster therapeutics, including kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyrimidine scaffold is an indispensable pharmacophore in medicinal chemistry, forming the core architecture of numerous blockbuster therapeutics, including kinase inhibitors (e.g., imatinib, gefitinib) and statins (e.g., rosuvastatin). Functionalization at the C2 position is a critical synthetic node in drug development.

While modern synthetic chemists often default to transition-metal-catalyzed cross-couplings (such as Buchwald-Hartwig aminations) for aryl chlorides, 2-chloropyrimidines are uniquely primed for catalyst-free Nucleophilic Aromatic Substitution (SNAr) [1]. This application note provides an authoritative guide to the mechanistic principles, comparative kinetics, and validated experimental protocols for the SNAr of 2-chloropyrimidines, emphasizing scalable and "green" methodologies suitable for pharmaceutical process chemistry.

Mechanistic Foundations (The "Why")

The high reactivity of 2-chloropyrimidines stems directly from the electronic topology of the pyrimidine ring. The two highly electronegative nitrogen atoms at positions 1 and 3 exert strong inductive and resonance electron-withdrawing effects. This creates a severe electron deficiency at the C2, C4, and C6 positions.

When a nucleophile (such as a primary or secondary amine) attacks the C2 carbon, the reaction proceeds via a bimolecular addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form a tetrahedral, anionic Meisenheimer complex [1]. The exceptional stability of this intermediate—facilitated by the delocalization of the negative charge onto the adjacent ring nitrogens—drastically lowers the activation energy barrier before the rapid expulsion of the chloride leaving group.

SNAr_Mechanism A 2-Chloropyrimidine (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Addition (Rate-determining) B Nucleophile (e.g., Amine) B->C D Substituted Pyrimidine (Product) C->D Elimination (Fast) E Chloride Ion (Leaving Group) C->E

Nucleophilic Aromatic Substitution (SNAr) mechanism of 2-chloropyrimidines via Meisenheimer complex.

Comparative Reactivity & The "Green" Advantage

A common pitfall in early-stage drug discovery is over-engineering the reaction. Because 2-chloropyrimidines are exceptionally electrophilic, the use of palladium or copper catalysts is frequently unnecessary and can needlessly complicate downstream purification (due to strict ICH Q3D elemental impurity limits for heavy metals) [2].

To contextualize this, 2-chloropyrimidine is approximately 100 times more reactive than chloropyrazine and a staggering 10⁸ times more reactive than 2-chloropyridine under standard SNAr conditions[2].

Table 1: Kinetic and Operational Comparison of Heteroaryl Chlorides in SNAr
Heteroaryl SubstrateRelative Reactivity (vs 2-Chloropyrimidine)SNAr Feasibility (Amines)Pd-Catalyst Required?
2-Chloropyrimidine 1 Excellent (Mild to Moderate Heating) No
Chloropyrazine 10−2 Good (Requires Higher Temp/Time)Substrate Dependent
2-Chloropyridine 10−8 Poor (Requires Forcing Conditions)Yes
Chlorobenzene 10−14 to 10−16 NegligibleYes (Buchwald-Hartwig)

Data synthesized from comparative kinetic studies of heteroaryl aminations [2].

Validated Experimental Protocols (The "How")

The choice of protocol depends heavily on the steric bulk and nucleophilicity of the reacting amine. Below are two self-validating workflows designed for high conversion and minimal side-product formation.

Protocol A: Conventional Thermal SNAr (For Primary & Unhindered Secondary Amines)

This method utilizes mild heating and an organic base to achieve high yields without specialized equipment.

Causality Check: Why use N,N-Diisopropylethylamine (DIPEA) instead of NaOH or KOH? Strong inorganic bases in the presence of protic solvents (like ethanol or water) generate hydroxide or alkoxide ions, which can outcompete the amine and lead to the solvolysis (hydroxylation/etherification) of the highly electrophilic C2 position [4]. DIPEA acts as a non-nucleophilic proton sink, driving the reaction forward safely.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrimidine (1.0 equiv, e.g., 1.0 mmol) in an appropriate solvent (3.0 mL). Note: Ethanol is excellent for primary amines; THF or Dioxane is preferred if the amine has poor solubility in alcohols.

  • Reagent Addition: Add the amine nucleophile (1.2 to 1.5 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C (or reflux temperature of the solvent) under a nitrogen atmosphere for 4–12 hours.

  • Monitoring: Monitor reaction progress via TLC (typically 3:1 Hexanes/EtOAc) or LC-MS until the 2-chloropyrimidine is fully consumed.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield the pure 2-aminopyrimidine derivative.

Protocol B: Microwave-Assisted SNAr (For Hindered Amines & Anilines)

Sterically hindered secondary amines (e.g., substituted piperidines) or electronically deactivated anilines often stall under conventional heating. Microwave irradiation rapidly overcomes this activation barrier, reducing reaction times from hours to minutes [3].

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, combine 2-chloropyrimidine (1.0 equiv), the hindered amine/aniline (1.5 equiv), and DIPEA (2.5 equiv) in anhydrous THF or 1,4-Dioxane (2.0 mL).

  • Irradiation: Seal the vial and subject it to microwave irradiation at 150–160 °C for 15 minutes [3].

  • Workup: Upon cooling, dilute the mixture with water (5 mL) and extract with Dichloromethane (3 x 10 mL).

  • Purification: Dry the organic phase over MgSO₄, evaporate the solvent, and purify the crude product via automated flash chromatography.

Exp_Workflow Step1 1. Reagent Preparation 2-Chloropyrimidine Amine (1.2-1.5 eq) Base (DIPEA/TEA) Step2 2. Solvent Selection Polar Aprotic (THF/Dioxane) or Protic (EtOH/H2O) Step1->Step2 Step3 3. Reaction Conditions Thermal: 80-100°C, 4-12h Microwave: 150-160°C, 15 min Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS Analysis Step3->Step4 Step4->Step3 Incomplete (Extend time/temp) Step5 5. Workup & Purification Aqueous Quench Extraction Chromatography Step4->Step5 Complete Conversion

Step-by-step experimental workflow for the SNAr of 2-chloropyrimidines with amines.

Troubleshooting & Optimization Matrix

Even highly reactive systems can encounter issues. Use the following diagnostic logic to correct common failures:

  • Issue: Low Yield / Incomplete Conversion

    • Cause: Insufficient nucleophilicity of the amine or low reaction temperature [4].

    • Intervention: Switch from a protic solvent (EtOH) to a strongly polar aprotic solvent (DMSO or DMF). Aprotic solvents leave the nucleophile unsolvated and "naked," drastically increasing its kinetic energy and attack rate. Alternatively, transition to Protocol B (Microwave).

  • Issue: Formation of Hydroxylated Side Products

    • Cause: Competitive solvolysis due to the presence of water/hydroxide at high temperatures [4].

    • Intervention: Ensure solvents are strictly anhydrous. Switch the base from K₂CO₃ to a strictly non-nucleophilic organic base like DIPEA or DABCO.

  • Issue: Di-substitution (When using 2,4-dichloropyrimidines)

    • Cause: Over-reaction. The C4 position is generally slightly more reactive than C2 due to less steric hindrance, but both can react if excess nucleophile is present.

    • Intervention: Strictly control the stoichiometry (1.0 equiv of amine) and lower the reaction temperature (e.g., 0 °C to room temperature) to enforce regioselectivity.

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine". BenchChem.
  • "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?". Chemistry - A European Journal (via PMC).
  • "Efficient N-Arylation/Dealkylation of Electron Deficient Heteroaryl Chlorides and Bicyclic Tertiary Amines under Microwave Irradiation". Journal of Combinatorial Chemistry (ACS Publications).
  • "Troubleshooting common issues in the synthesis of hydrazinylpyrimidines". BenchChem.
Application

Application Note: Strategic Utilization of Methyl 5-amino-2-chloropyrimidine-4-carboxylate in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Strategic Rationale In modern medicinal chemistry, pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Rationale

In modern medicinal chemistry, pyrimidine derivatives are recognized as "privileged scaffolds," frequently serving as the core hinge-binding motif in ATP-competitive kinase inhibitors and as precursors to complex bicyclic heteroaromatics[1]. Among these, Methyl 5-amino-2-chloropyrimidine-4-carboxylate (and its ethyl ester analog) stands out as a highly versatile, orthogonally reactive building block[2].

As an Application Scientist, I frequently recommend this scaffold because it offers three distinct vectors for late-stage functionalization:

  • C2-Chloro Position: Highly electron-deficient and primed for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig)[3].

  • C4-Methyl Carboxylate: Readily undergoes saponification to the corresponding acid, enabling subsequent amide coupling to explore structure-activity relationships (SAR)[1].

  • C5-Amino & C4-Ester Ortho-Relationship: Provides a perfect geometric setup for condensation reactions, yielding fused bicyclic systems like pyrimido[4,5-d]pyrimidines, which are heavily utilized in EGFR and DHFR inhibitors[4].

Quantitative Chemical Profiling

Table 1 summarizes the critical physicochemical parameters of this building block to guide reaction design and handling.

ParameterSpecification
Chemical Name Methyl 5-amino-2-chloropyrimidine-4-carboxylate
CAS Number 1780950-16-4 (Methyl ester) / 59950-50-4 (Ethyl ester)
Molecular Formula C6H6ClN3O2
Molecular Weight 187.58 g/mol
Physical Form Pale-yellow to orange solid
Storage Conditions 2-8°C, inert atmosphere, protect from light
Purity Standard ≥ 97% (HPLC)

Divergent Synthetic Pathways

The true value of this building block lies in its divergent reactivity. By selectively targeting specific functional groups, researchers can generate vastly different chemical spaces from a single starting material.

Pathways Core Methyl 5-amino-2-chloro pyrimidine-4-carboxylate Kinase 2-Aminopyrimidine Core (Kinase Hinge Binder) Core->Kinase SNAr / Buchwald-Hartwig (R-NH2, Pd-cat) Bicyclic Pyrimido[4,5-d]pyrimidinone (EGFR/DHFR Inhibitor) Core->Bicyclic Triethyl orthoformate + NH3 (Annulation) Amide 5-Amino-2-chloro pyrimidine-4-carboxamide Core->Amide 1. LiOH hydrolysis 2. Amine coupling (HATU)

Divergent synthetic pathways of Methyl 5-amino-2-chloropyrimidine-4-carboxylate.

Validated Experimental Protocols

The following protocols have been designed with built-in causality—explaining why specific reagents and conditions are chosen to ensure high fidelity and reproducibility in your workflows.

Protocol A: C2-Amination via Buchwald-Hartwig Cross-Coupling

Application: Synthesis of ATM and Pim kinase inhibitor precursors[3],[1].

Causality & Rationale: While the C2-chloro group is activated for SNAr, reacting it with sterically hindered or electron-rich anilines via thermal SNAr often requires harsh conditions (>120°C) that can degrade the starting material. Utilizing Palladium catalysis (Pd(dppf)Cl₂) lowers the activation energy barrier, allowing the reaction to proceed at milder temperatures with high regioselectivity[3].

Reagents:

  • Methyl 5-amino-2-chloropyrimidine-4-carboxylate (1.0 eq)

  • Substituted Aniline/Amine (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ or Cs₂CO₃ (3.0 eq)

  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the pyrimidine core (1.0 eq), the target amine (1.2 eq), and K₂CO₃ (3.0 eq).

  • Degassing: Add anhydrous 1,4-dioxane. Sparge the suspension with Argon for 10 minutes. Self-Validation: Proper degassing prevents the oxidative deactivation of the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor via LC-MS. The starting material (m/z 188) should transition cleanly to the product mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and concentrate the filtrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc).

Protocol B: Annulation to Pyrimido[4,5-d]pyrimidin-4(1H)-ones

Application: Construction of fused bicyclic systems for oncology targets[4].

Causality & Rationale: The synthesis of pyrimido[4,5-d]pyrimidines requires the simultaneous engagement of the C5-amino and C4-ester groups. Using triethyl orthoformate serves a dual purpose: it acts as both the solvent and the electrophilic one-carbon donor. The subsequent addition of an amine or ammonia drives the cyclization by displacing the ester and closing the ring[4].

Workflow Step1 Step 1: Ester Hydrolysis LiOH, THF/H2O, RT, 2h Step2 Step 2: Amidation HATU, DIPEA, Primary Amine, DMF Step1->Step2 Step3 Step 3: One-Carbon Annulation Triethyl orthoformate, Reflux, 12h Step2->Step3 Product Pyrimido[4,5-d]pyrimidine Target Scaffold Step3->Product

Workflow for the synthesis of Pyrimido[4,5-d]pyrimidine scaffolds.

Step-by-Step Methodology:

  • Saponification: Dissolve the pyrimidine ester (1.0 eq) in a 1:1 mixture of THF and H₂O. Add LiOH (1.5 eq) and stir at room temperature for 2 hours[1]. Rationale: The mixed solvent ensures solubility of both the organic substrate and the inorganic base.

  • Acidification & Isolation: Carefully adjust the pH to 4.0 using 1.0 N HCl. Extract the resulting 5-amino-2-chloropyrimidine-4-carboxylic acid with EtOAc, dry over Na₂SO₄, and concentrate.

  • Amidation: Dissolve the acid in DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq), stir for 15 minutes to form the active ester, then add the desired primary amine (1.1 eq). Stir for 4 hours at room temperature.

  • Cyclization: Isolate the resulting amide, suspend it in neat triethyl orthoformate (10 volumes), and heat to reflux (146°C) for 12 hours[4].

  • Workup: Cool to room temperature. The fused bicyclic product typically precipitates directly from the reaction mixture. Collect via vacuum filtration and wash with cold ethanol.

Analytical Validation & Troubleshooting

When working with Methyl 5-amino-2-chloropyrimidine-4-carboxylate, keep the following analytical markers in mind:

  • NMR Signatures: In ¹H NMR (DMSO-d6), the C5-amino protons typically appear as a broad singlet around δ 6.5 - 7.0 ppm, while the methyl ester protons present as a sharp singlet at δ 3.8 ppm. Disappearance of the methyl singlet is the primary indicator of successful saponification or annulation.

  • Regioselectivity Check: If performing SNAr at the C2 position, ensure the C5-amino group does not act as a competing nucleophile. The inherent electron deficiency of the pyrimidine ring significantly reduces the nucleophilicity of the C5-amino group, making C2-substitution highly selective.

References

  • Google Patents. US12037346B2 - Amino-substituted heteroaryls for treating cancers with EGFR mutations.
  • Google Patents. WO2008106692A1 - Pim kinase inhibitors and methods of their use.
  • SciSpace. Bicyclic 6 + 6 systems: the chemistry of pyrimido [4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. Retrieved from:[Link]

Sources

Method

Application Note: Advanced Suzuki-Miyaura Coupling Protocols for 2-Chloropyrimidine Derivatives

Executive Summary & Mechanistic Rationale The pyrimidine core is a ubiquitous pharmacophore in modern drug discovery, acting as a bioisostere for phenyl rings while providing critical hydrogen-bonding acceptor sites. Fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrimidine core is a ubiquitous pharmacophore in modern drug discovery, acting as a bioisostere for phenyl rings while providing critical hydrogen-bonding acceptor sites. Functionalizing this core via the Suzuki-Miyaura cross-coupling reaction is a fundamental transformation. However, 2-chloropyrimidine derivatives present unique synthetic challenges.

The Causality of Reactivity

2-Chloropyrimidines are highly electron-deficient. The two electronegative nitrogen atoms in the aromatic ring withdraw electron density via inductive and resonance effects, making the C2 and C4/C6 positions highly electrophilic.

  • Oxidative Addition: This electron deficiency drastically lowers the activation energy required for the oxidative addition of the Pd(0) catalyst into the C-Cl bond compared to standard aryl chlorides [1].

  • Regioselectivity: In polyhalogenated systems like 2,4-dichloropyrimidine, the C4 position is more electron-deficient than the C2 position. Consequently, oxidative addition occurs preferentially at C4. To functionalize the C2 position, one must either utilize a mono-halogenated 2-chloropyrimidine or perform a sequential coupling where the C4 position is reacted first [1].

  • Side Reactions: The same electron deficiency that facilitates coupling also makes the C2 position highly susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis (forming pyrimidinones). Furthermore, the basic pyrimidine nitrogens can coordinate to the palladium center, leading to catalyst poisoning.

To navigate these competing pathways, the choice of catalyst, ligand, base, and solvent must be meticulously calibrated.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Cl Bond Cleavage) Pd0->OxAdd 2-Chloropyrimidine PdII Ar-Pd(II)(L_n)-Cl Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet Ar'-B(OH)2, Base PdII_Ar Ar-Pd(II)(L_n)-Ar' Intermediate TransMet->PdII_Ar RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Arylpyrimidine Product RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle for 2-chloropyrimidines.

Optimization of Reaction Parameters

Catalyst and Ligand Selection

For standard aryl boronic acids, traditional catalysts like Pd(PPh3​)4​ or Pd(dppf)Cl2​ are highly effective [1]. The bidentate nature of dppf helps prevent the coordination of the pyrimidine nitrogens to the palladium center, mitigating catalyst deactivation.

When coupling sterically hindered substrates or highly sensitive heteroaryl boronic acids (which are prone to protodeboronation), modern Buchwald precatalysts (e.g., RuPhos Pd G2/G3) are required. The bulky, electron-rich RuPhos ligand accelerates reductive elimination and allows the reaction to proceed at lower temperatures, preserving the integrity of the boronic acid[2]. Alternatively, electrochemical methods utilizing Nickel catalysts have emerged as a viable, palladium-free approach for functionalized arylpyrimidines[3].

Base and Solvent Dynamics

A self-validating protocol must account for the solubility of the base and the stability of the substrate.

  • Solvent: A biphasic or miscible aqueous-organic mixture (e.g., 1,4-Dioxane/ H2​O in a 2:1 or 3:1 ratio) is standard. The water dissolves the inorganic base, facilitating the formation of the reactive boronate complex essential for transmetalation.

  • Base: K2​CO3​ or K3​PO4​ are preferred. Stronger bases like NaOH or KOH will aggressively hydrolyze the 2-chloropyrimidine to the corresponding pyrimidinone.

Quantitative Data Summary
SubstrateCoupling PartnerCatalyst SystemConditionsYield / Regioselectivity
2,4-DichloropyrimidinePhenylboronic acid Pd(PPh3​)4​ (0.5 mol%) K2​CO3​ , Dioxane/ H2​O , MW, 100°C, 15 min81% (Exclusive C4 coupling) [1]
2-ChloropyrimidineFuran-2-yltrifluoroborate Pd(OAc)2​ / RuPhos Na2​CO3​ , EtOH/ H2​O , 85°C, 12 h88% (C2 coupling) [2]
4-Amino-6-chloropyrimidineAryl bromides NiBr2​bpy (Electrochemical)Fe anode, DMF, RT, 15 min65-85% (C6 coupling) [3]

Experimental Methodologies

The following protocols are designed as self-validating workflows. By monitoring specific visual and analytical cues, the researcher can ensure the integrity of the reaction at each step.

Workflow Prep 1. Reagent Prep (Degassing, Inert Atm) Mix 2. Reaction Assembly (Catalyst, Base, Substrates) Prep->Mix React 3. Heating/Microwave (Monitoring via LC-MS) Mix->React Workup 4. Aqueous Workup (Extraction, Filtration) React->Workup Purify 5. Purification (Flash Chromatography) Workup->Purify

Caption: Step-by-step experimental workflow for Suzuki coupling.

Protocol A: Microwave-Assisted High-Throughput Coupling

Optimized for rapid screening and standard aryl boronic acids [1].

Reagents:

  • 2-Chloropyrimidine derivative (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • Pd(PPh3​)4​ (0.5 to 3.0 mol%)

  • K2​CO3​ (3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane / H2​O (2:1 ratio, 6 mL total volume)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the 2-chloropyrimidine, arylboronic acid, and K2​CO3​ .

  • Degassing (Critical Step): Add 4 mL of 1,4-dioxane and 2 mL of deionized water. Seal the vial with a septum cap. Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, leading to incomplete conversion.

  • Catalyst Addition: Quickly remove the septum, add the Pd(PPh3​)4​ catalyst, and immediately reseal. Purge the headspace with Argon for 1 minute.

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat to 100 °C for 15 minutes with stirring. Self-Validation: The solution typically transitions from pale yellow to a darker amber/brown, indicating the active catalytic cycle.

  • Reaction Monitoring: Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Look for the disappearance of the 2-chloropyrimidine mass peak. If >10% starting material remains, irradiate for an additional 5 minutes.

  • Workup: Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Wash the organic layer with brine (2 × 10 mL) to remove residual dioxane and inorganic salts. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Mild Conditions for Sensitive Heteroaryl Boronic Acids

Optimized for substrates prone to protodeboronation using Potassium Heteroaryltrifluoroborates [2].

Reagents:

  • 2-Chloropyrimidine derivative (1.0 equiv, 0.5 mmol)

  • Potassium heteroaryltrifluoroborate (1.1 equiv, 0.55 mmol)

  • Pd(OAc)2​ (2.0 mol%)

  • RuPhos (4.0 mol%)

  • Na2​CO3​ (3.0 equiv, 1.5 mmol)

  • Ethanol / H2​O (4:1 ratio, 5 mL)

Step-by-Step Procedure:

  • Ligand Complexation: In an oven-dried Schlenk flask under Argon, combine Pd(OAc)2​ and RuPhos. Add 2 mL of degassed Ethanol and stir at room temperature for 15 minutes until a homogeneous pre-catalyst solution forms.

  • Substrate Addition: To a separate round-bottom flask, add the 2-chloropyrimidine, potassium heteroaryltrifluoroborate, and Na2​CO3​ .

  • Solvent Addition: Add the remaining 2 mL of Ethanol and 1 mL of H2​O (previously degassed). Transfer the pre-catalyst solution into this main reaction flask via syringe.

  • Thermal Heating: Heat the mixture in an oil bath at 85 °C for 12–24 hours. Causality: The trifluoroborate acts as a slow-release reservoir for the active boronic acid species, preventing rapid protodeboronation while the highly active RuPhos-Pd complex facilitates coupling at a lower temperature.

  • Workup & Purification: Follow steps 6 and 7 from Protocol A.

Troubleshooting & Self-Validating Checks

  • Issue: High levels of Pyrimidinone (Hydrolysis Product).

    • Cause: Base is too strong, or temperature is too high for too long.

    • Solution: Switch from K2​CO3​ to K3​PO4​ or reduce the water content in the solvent mixture. Transitioning to a microwave protocol (Protocol A) outcompetes the slower hydrolysis reaction.

  • Issue: Homocoupling of the Boronic Acid (Biaryl formation).

    • Cause: Presence of oxygen in the reaction mixture.

    • Solution: Ensure rigorous sparging of solvents. Consider using freeze-pump-thaw degassing for highly sensitive reactions.

  • Issue: Incomplete Conversion (Stalled Reaction).

    • Cause: Catalyst poisoning by the pyrimidine nitrogens.

    • Solution: Increase catalyst loading (up to 5 mol%) or switch to a more sterically demanding bidentate ligand (e.g., dppf) to protect the palladium center.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI (Catalysts) URL:[Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: PubMed (Journal of Organic Chemistry) URL:[Link]

  • An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides Source: PMC (National Institutes of Health) URL:[Link]

Application

Chemoselective Derivatization of the 5-Amino Group on Methyl 5-amino-2-chloropyrimidine-4-carboxylate

Application Note & Experimental Protocols Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Structural Profiling & Reactivity Landscape Methyl 5-amino-2-chloropyrimidine-4-carboxylate (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocols Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Structural Profiling & Reactivity Landscape

Methyl 5-amino-2-chloropyrimidine-4-carboxylate (CAS: 1780950-16-4) is a highly versatile, yet challenging, building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates .

From a mechanistic perspective, derivatizing the 5-amino group requires navigating a complex reactivity landscape:

  • Weak Nucleophilicity: The 5-amino group is profoundly deactivated. The electron-withdrawing pyrimidine core, coupled with the inductive pull of the 2-chloro substituent and the resonance withdrawal of the 4-methoxycarbonyl group, drastically reduces the electron density on the nitrogen lone pair .

  • Competing SNAr at C2: The C2-chloro position is highly activated. Standard alkylation conditions utilizing primary amines or strong nucleophiles at elevated temperatures will preferentially displace the chloride via Nucleophilic Aromatic Substitution (SNAr) rather than reacting at the 5-amino site .

  • Ester Lability at C4: The methyl ester is prone to saponification or transamidation if harsh basic conditions (e.g., NaOH, KOH) or unhindered nucleophiles are employed.

To achieve chemoselective derivatization of the 5-amino group, protocols must bypass these competing pathways through precise reagent selection, steric control, and thermodynamic regulation.

Chemoselectivity Decision Matrix

The following workflow illustrates the strategic divergence between successful 5-amino derivatization and catastrophic side reactions.

ReactivityWorkflow cluster_success Targeted 5-Amino Derivatization cluster_fail Competing Side Reactions SM Methyl 5-amino-2-chloropyrimidine -4-carboxylate Acyl N-Acylation (LiHMDS, R-COCl) SM->Acyl LiHMDS, -78°C Aryl N-Arylation (Pd-Cat, Ar-Br) SM->Aryl Cs2CO3, 90°C SNAr SNAr at C2 (Loss of -Cl) SM->SNAr 1° Amines / Heat Ester Ester Hydrolysis (Reaction at C4) SM->Ester Aq. Base (NaOH)

Chemoselectivity workflow for Methyl 5-amino-2-chloropyrimidine-4-carboxylate derivatization.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating in-process controls (IPCs) to ensure the integrity of the C2-chloro and C4-ester groups.

Protocol A: Chemoselective N-Acylation via Cryogenic Deprotonation

Mechanistic Rationale: Standard acylation using pyridine or triethylamine fails due to the amine's poor nucleophilicity. By employing Lithium bis(trimethylsilyl)amide (LiHMDS) at -78 °C, we quantitatively generate the highly nucleophilic lithium amide. The cryogenic temperature kinetically freezes out competing SNAr and ester attack.

  • Preparation: Charge an oven-dried Schlenk flask with Methyl 5-amino-2-chloropyrimidine-4-carboxylate (1.0 eq) and anhydrous THF (0.1 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C under an argon atmosphere.

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 10 minutes. Stir for 30 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could trigger ester cleavage.

  • Electrophile Addition: Add the desired acyl chloride (1.2 eq) dropwise.

  • Propagation: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validating Quench: Quench the reaction with saturated aqueous NH₄Cl. Check the pH; it must remain ~7 to prevent base-catalyzed hydrolysis of the C4 ester during workup.

  • Isolation: Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Mechanistic Rationale: To couple an aryl group to the 5-amino position without the Pd catalyst inserting into the C2-Cl bond, we exploit oxidative addition kinetics. Palladium inserts into Ar-Br or Ar-I bonds significantly faster than Ar-Cl bonds. We utilize Xantphos, a ligand with a large bite angle, to accelerate reductive elimination and prevent catalyst poisoning by the aminopyrimidine .

  • Reagent Assembly: In a Schlenk tube, combine Methyl 5-amino-2-chloropyrimidine-4-carboxylate (1.0 eq), aryl bromide (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq). Causality: Cs₂CO₃ is specifically chosen as it is basic enough to drive the catalytic cycle but mild enough to leave the methyl ester intact .

  • Degassing: Evacuate the tube and backfill with argon (Repeat 3x). Critical Step: Oxygen must be rigorously excluded to prevent oxidation of the electron-rich phosphine ligand.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M) via syringe.

  • Heating: Seal the tube and heat to 90 °C for 12 hours.

  • IPC Monitoring: Monitor by LC-MS. Self-Validation: Confirm the presence of the product mass exhibiting the characteristic 3:1 isotopic ratio (³⁵Cl:³⁷Cl), verifying the C2-chloro group was not displaced.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate.

Protocol C: Mild Reductive Amination (Alkylation)

Mechanistic Rationale: Direct alkylation with alkyl halides often results in over-alkylation or unwanted SNAr at C2. Reductive amination offers a chemoselective alternative.

  • Imine Formation: Dissolve the starting material (1.0 eq) and the target aldehyde (1.5 eq) in 1,2-dichloroethane (DCE, 0.2 M).

  • Acid Catalysis: Add trifluoroacetic acid (TFA, 0.1 eq). Causality: The deactivated nature of the amine requires mild acid catalysis to sufficiently activate the aldehyde for nucleophilic attack.

  • Equilibration: Stir at room temperature for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild hydride source that selectively reduces the transient imine without reducing the C4 ester.

  • Completion: Stir for 12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate.

Quantitative Data & Optimization Summary

The table below summarizes the expected outcomes and chemoselectivity profiles when applying the protocols above compared to standard (non-optimized) conditions.

Derivatization StrategyReagents & ConditionsTarget SiteCompeting Reactions AvoidedTypical Yield
Optimized N-Acylation LiHMDS, R-COCl, THF, -78 °C5-AminoC4 Ester Amidation, C2 SNAr75 - 85%
Standard N-AcylationPyridine, R-COCl, HeatMixedFails to avoid C4 Amidation< 20%
Optimized N-Arylation Pd₂(dba)₃, Xantphos, Cs₂CO₃, 90 °C5-AminoC2 Oxidative Addition, C4 Hydrolysis65 - 80%
Standard N-ArylationPd(PPh₃)₄, NaOtBu, 110 °CMixedFails to avoid C4 Hydrolysis< 15%
Reductive Amination R-CHO, NaBH(OAc)₃, TFA, DCE, RT5-AminoC2 SNAr, Over-alkylation70 - 90%

Analytical Validation & Troubleshooting

To guarantee the structural integrity of your derivatized product, rely on the following analytical markers:

  • ¹H NMR Spectroscopy: The pyrimidine C6 proton is highly diagnostic. In the unreacted starting material, it appears as a sharp singlet around 8.6 ppm. Upon N-acylation or N-arylation, the electron-withdrawing effect of the newly appended group shifts this proton significantly downfield (typically >9.0 ppm).

  • Mass Spectrometry (LC-MS): The preservation of the C2-chloro group is the most critical quality attribute. A molecule containing a single chlorine atom will exhibit a distinct M and M+2 peak in a 3:1 intensity ratio . If SNAr has inadvertently occurred at the C2 position, this isotopic signature will be completely absent from the product mass spectrum.

References

  • Google Patents. "EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same". Cross-coupling methodologies for ethyl 5-amino-2-chloropyrimidine-4-carboxylate.

  • RSC Publishing. "Base-promoted direct amidation of esters: beyond the current scope and practical applications". RSC Advances, 2022.

  • National Institutes of Health (PMC). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chem Rev, 2016.

Method

Application Note: Scalable Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine)

Target Audience: Process Chemists, Synthetic Organic Chemists, and Pharmaceutical Development Professionals Document Type: Technical Guide & Validated Protocol Executive Summary 4-Amino-5-aminomethyl-2-methylpyrimidine,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Organic Chemists, and Pharmaceutical Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary

4-Amino-5-aminomethyl-2-methylpyrimidine, commonly referred to as Grewe diamine, is a highly valuable pyrimidine building block. It serves as the critical pyrimidine moiety in the industrial synthesis of Thiamine (Vitamin B1) and is a structural analog found in several chemotherapeutic and anti-coccidial agents (e.g., Amprolium, Trimethoprim) .

Historically, the synthesis of Grewe diamine relied on the use of highly toxic and carcinogenic intermediates, such as o-chloroaniline, which posed severe environmental and safety bottlenecks during scale-up. This application note details a modernized, highly scalable, and greener synthetic pathway starting from inexpensive malononitrile or 2-cyanoacetamide. By leveraging in-situ Vilsmeier-type intermediates and optimized high-pressure hydrogenation, this guide provides a self-validating protocol capable of achieving >70% overall yields while strictly adhering to green chemistry principles.

Mechanistic Context & Strategic Pathway Selection

The Biological and Pharmaceutical Imperative

In biological systems, the thiamin salvage pathway utilizes N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine, which is deformylated and hydrolyzed by the TenA enzyme to generate the necessary precursors for thiamin pyrophosphate . Industrially, mimicking this assembly requires the efficient coupling of a synthesized pyrimidine ring with a thiazole derivative.

G A Grewe Diamine (Pyrimidine Moiety) C Thiamine (Vitamin B1) A->C Condensation B 3-Chloro-5-hydroxypentan-2-one (Thiazole Precursor) B->C Cyclization

Fig 1: Convergent industrial synthesis of Thiamine (Vitamin B1) from Grewe Diamine.

Overcoming Legacy Process Limitations

The legacy BASF process utilized acrylonitrile and o-chloroaniline to form an enamine intermediate. The causality behind abandoning this route is twofold:

  • Toxicity: o-Chloroaniline is a known carcinogen. Traces of this compound in the final Vitamin B1 product are unacceptable under modern ICH guidelines .

  • Atom Economy: The amine acts merely as a leaving group during the cyclization with acetamidine, requiring complex and energy-intensive recycling steps.

The Modern Solution: Recent scalable approaches bypass toxic amines entirely. By reacting malononitrile with an ionic salt (prepared in situ from DMF and dimethyl sulfate) or N,N-dimethylformamide dimethyl acetal (DMF-DMA), an active enamine is formed. This intermediate undergoes direct cyclization with acetamidine hydrochloride to yield 4-amino-2-methylpyrimidine-5-carbonitrile, which is subsequently hydrogenated .

Quantitative Data & Yield Comparison

The following table summarizes the operational metrics of the legacy route versus the optimized modern pathways.

Synthetic RouteStarting MaterialKey IntermediateCritical ReagentsOverall YieldProcess Safety & Environmental Profile
Legacy (BASF) Acrylonitrileo-Chloroaniline enamineo-Chloroaniline, Acetamidine~57%Poor: Uses carcinogenic intermediates; complex waste streams.
Route A (Zhao) 2-CyanoacetamideEnamine 18Vilsmeier reagent, Acetamidine65%Good: Bypasses toxic amines; moderate atom economy.
Route B (Optimized) Malononitrile4-Amino-2-methylpyrimidine-5-carbonitrileDMF/Dimethyl sulfate, Acetamidine, Raney Ni70% Excellent: Highly scalable, solvent-free steps, high atom economy.

Validated Experimental Protocols

The following workflow outlines Route B , moving from malononitrile to the final isolated Grewe diamine. Every step is designed as a self-validating system with specific In-Process Controls (IPCs) to ensure reproducibility.

Workflow N1 Malononitrile (Starting Material) N2 Enamine Intermediate (via DMF / Dimethyl Sulfate) N1->N2 Step 1: Condensation (In situ ionic salt generation) N3 4-Amino-2-methylpyrimidine- 5-carbonitrile N2->N3 Step 2: Cyclization (+ Acetamidine HCl, Base) N4 Grewe Diamine (Target Compound) N3->N4 Step 3: High-Pressure Hydrogenation (Raney Ni, NH3/MeOH, 4 MPa)

Fig 2: Three-step scalable synthetic workflow for Grewe Diamine from Malononitrile.

Phase 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

Objective: Construct the pyrimidine core via a one-pot condensation-cyclization sequence.

Mechanistic Rationale: Dimethyl sulfate reacts with DMF to form a highly electrophilic Vilsmeier-type ionic salt. This salt rapidly attacks the active methylene of malononitrile. Acetamidine hydrochloride provides the N-C-N fragment. A base (e.g., sodium methoxide) is required to liberate the free amidine, allowing it to cyclize with the enamine intermediate.

Step-by-Step Protocol:

  • Salt Generation: Charge a dry, nitrogen-purged reactor with DMF (1.2 equiv). Slowly add dimethyl sulfate (1.1 equiv) while maintaining the internal temperature below 30 °C. Stir for 2 hours to ensure complete formation of the ionic salt.

  • Condensation: Add malononitrile (1.0 equiv) dropwise to the mixture. Maintain the temperature at 40 °C for 3 hours.

    • Self-Validation (IPC 1): Utilize ReactIR (in-situ FTIR) to monitor the disappearance of the malononitrile nitrile stretch (~2260 cm⁻¹) and the appearance of the enamine intermediate.

  • Cyclization: In a separate vessel, neutralize acetamidine hydrochloride (1.2 equiv) with sodium methoxide in methanol. Transfer this free amidine solution to the main reactor.

  • Reflux: Heat the combined mixture to 65 °C (reflux) for 4–6 hours.

  • Workup: Cool the mixture to 5 °C. The product, 4-amino-2-methylpyrimidine-5-carbonitrile, will precipitate. Filter, wash with cold methanol, and dry under vacuum. (Expected yield: ~85% for this phase).

Phase 2: High-Pressure Hydrogenation to Grewe Diamine

Objective: Reduce the carbonitrile group to a primary amine without forming secondary amine dimers.

Mechanistic Rationale: The reduction of nitriles proceeds via an imine intermediate. If the newly formed primary amine attacks the unreacted imine, unwanted secondary or tertiary amines (dimers/trimers) are formed. To suppress this causality, the reaction is strictly performed in a saturated methanolic ammonia solution. The massive excess of ammonia drives the equilibrium entirely toward the primary amine .

Step-by-Step Protocol:

  • Preparation: In a high-pressure autoclave, charge 4-amino-2-methylpyrimidine-5-carbonitrile (2.0 kg, ~15 mol).

  • Catalyst & Solvent: Add modified Raney Nickel (300 g wet weight) and 20 L of a saturated methanol solution of ammonia.

    • Critical Parameter: Do not allow Raney Nickel to dry out; it is highly pyrophoric.

  • Hydrogenation: Purge the autoclave with nitrogen (3x), then hydrogen (3x). Pressurize the vessel with Hydrogen gas to 4.0 MPa .

  • Heating: Heat the mixture to 100 °C. Stir vigorously for 5 hours.

    • Self-Validation (IPC 2): Monitor hydrogen mass flow/pressure drop. The reaction is deemed complete when hydrogen uptake ceases for at least 30 consecutive minutes.

  • Workup & Isolation: Cool the reactor to room temperature and safely vent the excess hydrogen. Filter the mixture through a Celite pad to remove the Raney Nickel catalyst.

  • Crystallization: Concentrate the filtrate under reduced pressure to yield 4-amino-5-aminomethyl-2-methylpyrimidine as a white to off-white solid. (Expected yield: 98% for this phase; Overall process yield: ~70%).

Analytical Validation & Process Control

To ensure the trustworthiness of the synthesized Grewe diamine, the final batch must pass the following analytical gates:

  • HPLC Purity: > 98.0% (UV detection at 254 nm).

  • Melting Point: 126 – 130 °C.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 139.1.

  • Residual Metals: ICP-MS must confirm Nickel levels are < 10 ppm, ensuring the product is suitable for downstream pharmaceutical synthesis.

References

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1 Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthesis of substituted 4-amino-pyrimidines (US Patent 8,252,927 B2)
  • Synthesis of 4-amino-pyrimidines scaffolds (US Patent 8,198,443 B2)
  • The Structural and Biochemical Foundations of Thiamin Biosynthesis Source: Annual Review of Biochemistry / NCBI PMC URL:[Link]

Application

Application Note: Strategic Quantification of Aminothiazoles via HPLC-UV and LC-MS/MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Preclinical Pharmacokinetics, Formulation QA/QC, and Bioanalysis Executive Summary & Analytical Philosophy As a S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Preclinical Pharmacokinetics, Formulation QA/QC, and Bioanalysis

Executive Summary & Analytical Philosophy

As a Senior Application Scientist, I frequently guide drug development teams through the analytical transition from early-stage API synthesis to in vivo preclinical testing. Aminothiazoles—a vital class of heterocyclic compounds found in cephalosporins, kinase inhibitors, and pramipexole—present a unique analytical challenge. They require robust, high-throughput purity assessment during formulation, but demand extreme sensitivity and selectivity when tracking trace-level pharmacokinetics (PK) in biological matrices.

This guide establishes a bifurcated, self-validating analytical strategy. We deploy HPLC-UV for high-concentration in vitro and formulation samples, leveraging the strong chromophore of the conjugated thiazole ring. For in vivo plasma samples, we pivot to LC-MS/MS , utilizing the basic nitrogen atoms of the aminothiazole scaffold for highly efficient Positive Electrospray Ionization (ESI+).

Mechanistic Rationale: The "Why" Behind the Workflows

A common pitfall in analytical method development is attempting to force a single method across all stages of drug development. The physicochemical properties of aminothiazoles dictate specific chromatographic choices .

  • Detector Causality: The conjugated π -system of the aminothiazole ring yields a distinct UV absorbance maximum at approximately 272 nm. At microgram-per-milliliter ( μ g/mL) concentrations, UV detection is perfectly adequate, offering high precision and low operational cost. However, in plasma matrices, endogenous proteins and lipids obscure this UV signal. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode acts as a mass-filter, ignoring matrix noise and achieving nanogram-per-milliliter (ng/mL) sensitivity.

  • Buffer Selection (The Critical Divergence):

    • For HPLC-UV: We utilize Orthophosphoric Acid (OPA). Aminothiazoles contain basic amines that interact with unendcapped silanol groups on C18 columns, causing severe peak tailing. OPA effectively masks these silanols and maintains a low pH to keep the analyte fully ionized, resulting in sharp, symmetrical peaks.

    • For LC-MS/MS: OPA is strictly forbidden as it is non-volatile, will precipitate in the MS source, and causes massive ion suppression. We must switch to volatile buffers. Ammonium formate combined with formic acid provides the necessary ionic strength for chromatography while acting as a proton donor to enhance ESI+ ionization efficiency.

Comparative Method Performance

To demonstrate the operational divergence, the following table summarizes the validated parameters for a novel aminothiazole derivative (e.g., 21MAT) across both platforms .

ParameterHPLC-UV (Formulation / In Vitro)LC-MS/MS (Plasma / In Vivo)
Primary Application QA/QC, Purity, In Vitro ScreeningPK/PD, ADMET, Bioavailability
Linearity Range 2.06 – 20.60 µg/mL1.25 – 1250 ng/mL
Stationary Phase Phenomenex Luna C18 (50 × 4.6 mm, 5 μm)Waters Xterra RP C18 (150 × 4.6 mm, 5 μm)
Mobile Phase (Isocratic) 55% Water (0.1% OPA) 45% ACN (0.1% OPA)85% 5mM NH₄Formate + 0.1% FA 15% ACN:MeOH (95:5 v/v)
Detection Mode UV Absorbance (272 nm)ESI+ (MRM Mode)
Sample Preparation Direct dilution & 0.22 µm filtrationProtein precipitation (MeOH/ACN)

Analytical Workflows

The following diagram illustrates the parallel pathways required to support the full lifecycle of aminothiazole quantification.

AminothiazoleQuant cluster_UV High Concentration Workflow cluster_MS Trace Level Workflow Start Aminothiazole Sample InVitro In Vitro / Formulation Start->InVitro InVivo In Vivo / Plasma Matrix Start->InVivo PrepUV Dilution & 0.22µm Filtration InVitro->PrepUV HPLC HPLC-UV (272 nm) Isocratic Elution PrepUV->HPLC OutUV Purity & QA/QC Data HPLC->OutUV PrepMS Protein Precipitation + Internal Standard InVivo->PrepMS LCMS LC-MS/MS (ESI+) MRM Mode PrepMS->LCMS OutMS PK/PD & ADMET Data LCMS->OutMS

Workflow for aminothiazole quantification comparing HPLC-UV and LC-MS/MS analytical pathways.

Step-by-Step Experimental Protocols

To ensure trustworthiness, both protocols below are designed as self-validating systems , meaning they include built-in System Suitability Tests (SST) that must pass before sample data is accepted.

Protocol A: HPLC-UV Method for Formulation & In Vitro Samples

Objective: Rapid, high-precision quantification of API.

Step 1: Mobile Phase Preparation

  • Aqueous Phase: Add 1.0 mL of MS-grade Orthophosphoric Acid (OPA) to 1000 mL of Milli-Q water (0.1% v/v). Filter through a 0.22 µm membrane.

  • Organic Phase: Add 1.0 mL of OPA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).

  • Pump Setup: Set the isocratic pump to deliver 55% Aqueous / 45% Organic at a flow rate of 1.0 mL/min.

Step 2: Chromatographic Conditions

  • Column: Phenomenex Luna C18 (50 mm × 4.6 mm, 5 μm). Rationale: A short 50 mm column is chosen to minimize run time for high-throughput QA/QC while maintaining sufficient theoretical plates for purity resolution.

  • Column Temperature: 25 °C.

  • Detection: UV at 272 nm.

  • Injection Volume: 10 µL.

Step 3: Sample Preparation & Self-Validation (SST)

  • Dilute formulation samples in a 50:50 (v/v) Water:Acetonitrile diluent to a target concentration of ~10 µg/mL.

  • SST Execution: Inject a blank diluent to confirm no baseline interference. Inject the 10 µg/mL standard six times.

  • Acceptance Criteria: The method is only validated for the run if the %RSD of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5.

Protocol B: LC-MS/MS Method for Preclinical Plasma Samples

Objective: Trace-level quantification (ng/mL) overcoming biological matrix effects.

Step 1: Mobile Phase Preparation (Volatile Buffers Only)

  • Mobile Phase A: Dissolve 315 mg of Ammonium Formate (5 mM) in 1000 mL Milli-Q water. Add 1.0 mL Formic Acid (0.1% v/v).

  • Mobile Phase B: Prepare a mixture of 95% Acetonitrile and 5% Methanol.

  • Pump Setup: Set the isocratic pump to deliver 85% Mobile Phase A / 15% Mobile Phase B at 1.0 mL/min.

Step 2: Chromatographic & MS Conditions

  • Column: Waters Xterra RP C18 (150 mm × 4.6 mm, 5 μm). Rationale: A longer 150 mm column is required here to chromatographically separate the aminothiazole from early-eluting plasma phospholipids that cause ion suppression.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). (Determine specific precursor product ion transitions via direct infusion tuning prior to the run).

Step 3: Plasma Sample Preparation (Protein Precipitation) Rationale: Protein precipitation (PPT) is utilized over Solid Phase Extraction (SPE) here for its rapid turnaround time in early PK studies.

  • Aliquot 50 µL of rat plasma into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS). Crucial: Use a structural analogue of the aminothiazole to correct for matrix-induced ionization suppression.

  • Add 150 µL of cold extraction solvent (95:5 Acetonitrile:Methanol containing 0.1% Formic Acid) to denature binding proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial. Inject 5 µL.

Step 4: Self-Validation (Quality Control)

  • Include Low, Medium, and High Quality Control (LQC, MQC, HQC) plasma samples in the run sequence.

  • Acceptance Criteria: The accuracy of the QCs must fall within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) to validate the PK data batch .

Scientific Insights & Troubleshooting

Based on extensive field experience, pay close attention to the following parameters when working with aminothiazoles:

  • Addressing Carryover in LC-MS/MS: Aminothiazoles can exhibit non-specific binding to the stainless-steel needle of the autosampler, appearing as "ghost peaks" in blank injections. If carryover exceeds 20% of the LLOQ area, implement a strong needle wash consisting of 50:50 Methanol:Water with 0.5% Formic Acid.

  • Matrix Factor Evaluation: When validating the LC-MS/MS method, you must calculate the Matrix Factor (MF). Do this by comparing the peak area of the aminothiazole spiked into post-extracted blank plasma versus the peak area in neat solvent. If the MF is significantly less than 1.0, you are experiencing ion suppression. You must either increase the retention time (to elute the analyte away from the solvent front/phospholipids) or rely heavily on your structural analogue Internal Standard to normalize the response.

  • In Silico ADMET Integration: Before finalizing your LC-MS/MS quantification for in vivo studies, utilize in silico tools (like ADMETLab) to predict the metabolic liabilities of your specific aminothiazole derivative. If rapid hepatic clearance is predicted, ensure your calibration curve is weighted (e.g., 1/x2 ) to heavily favor accuracy at the lower end of the curve (1.25 - 50 ng/mL), as plasma concentrations will drop rapidly.

References

  • Vinay N. Basavanakatti, Mohammad Ali, et al. "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry, 18, 220 (2024). Available at:[Link]

Method

Application Notes and Protocols for the Synthesis of 2-Amino-4-aryl-5-chloropyrimidines

Introduction: The Significance of 2-Amino-4-aryl-5-chloropyrimidines in Drug Discovery The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Amino-4-aryl-5-chloropyrimidines in Drug Discovery

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] Its inherent ability to form multiple hydrogen bonds and engage in various intermolecular interactions allows for high-affinity binding to a wide range of biological targets. The introduction of an aryl group at the 4-position and a chlorine atom at the 5-position of the pyrimidine ring further enhances the molecular diversity and therapeutic potential of this scaffold. Specifically, 2-amino-4-aryl-5-chloropyrimidines have emerged as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1), which are crucial targets in oncology.[4][5][6] The chlorine atom, in particular, can serve as a key interaction point within the ATP-binding pocket of kinases or as a handle for further synthetic modifications.

This comprehensive guide provides a detailed, two-step experimental protocol for the synthesis of 2-amino-4-aryl-5-chloropyrimidines, tailored for researchers, scientists, and professionals in the field of drug development. The protocol is designed to be both robust and adaptable, with in-depth explanations of the chemical principles and practical considerations that underpin each step.

Overall Synthetic Strategy

The synthesis of 2-amino-4-aryl-5-chloropyrimidines is efficiently achieved through a two-step sequence. The first step involves the construction of the core 2-amino-4-arylpyrimidine ring system via a base-catalyzed condensation reaction. This is followed by a regioselective electrophilic chlorination at the 5-position of the pyrimidine ring.

Synthesis_Workflow Chalcone Aryl Chalcone Pyrimidine 2-Amino-4-arylpyrimidine Chalcone->Pyrimidine Step 1: Condensation Guanidine Guanidine Derivative Guanidine->Pyrimidine Final_Product 2-Amino-4-aryl-5-chloropyrimidine Pyrimidine->Final_Product Step 2: Chlorination NCS N-Chlorosuccinimide (NCS) NCS->Final_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 5-amino-2-chloropyrimidine-4-carboxylate

Welcome to the technical support center for the synthesis of Methyl 5-amino-2-chloropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 5-amino-2-chloropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic strategies for pyrimidine derivatives.

Overview of the Synthetic Strategy

The synthesis of Methyl 5-amino-2-chloropyrimidine-4-carboxylate can be approached through several routes. A common and logical pathway involves the construction of a substituted pyrimidine ring followed by functional group interconversions. The most plausible and adaptable synthesis begins with the formation of a 2-hydroxypyrimidine precursor, which is subsequently chlorinated and esterified. This guide will focus on troubleshooting and optimizing this primary synthetic route.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification cluster_3 Potential Pitfalls Start Starting Materials (e.g., Diethyl 2-aminobut-2-enedioate, Formamidine) Step1_Product Methyl 5-amino-2-hydroxypyrimidine-4-carboxylate Start->Step1_Product Cyclocondensation Step2_Product Methyl 5-amino-2-chloropyrimidine-4-carboxylate (Crude Product) Step1_Product->Step2_Product Chlorination Side_Reaction1 Incomplete Cyclization Step1_Product->Side_Reaction1 Step2_Reagent POCl3 Step2_Reagent->Step1_Product Step3_Process Recrystallization or Column Chromatography Step2_Product->Step3_Process Side_Reaction2 Over-chlorination or Decomposition Step2_Product->Side_Reaction2 Final_Product Pure Methyl 5-amino-2-chloropyrimidine-4-carboxylate Step3_Process->Final_Product Side_Reaction3 Ester Hydrolysis Final_Product->Side_Reaction3 During Workup

Optimization

Technical Support Center: Purification of Crude Methyl 5-amino-2-chloropyrimidine-4-carboxylate

Welcome to the technical support center for the purification of Methyl 5-amino-2-chloropyrimidine-4-carboxylate (CAS No. 1780950-16-4).[1] This guide is designed for researchers, synthetic chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 5-amino-2-chloropyrimidine-4-carboxylate (CAS No. 1780950-16-4).[1] This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges in obtaining this key building block with high purity. The inherent functionalities of this molecule—a basic amino group, an electron-rich pyrimidine core, a labile chloro group, and a methyl ester—present unique purification challenges. This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Initial Assessment & Common Issues

Question: My crude product is a dark, sticky oil after synthesis and initial work-up. What are my first steps?

Answer: A dark, oily crude product is common and typically indicates the presence of residual solvents, starting materials, and polymeric or colored byproducts. Before attempting a sophisticated purification method, a preliminary cleanup and analysis are crucial.

  • Aqueous Work-up/Extraction: If not already performed, dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash this organic solution sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by water, and finally a saturated brine solution to remove bulk water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This simple extraction can significantly improve the quality of the crude material.

  • Trituration: Try stirring the oil with a non-polar solvent in which the product is expected to have poor solubility, such as hexanes, diethyl ether, or a mixture of the two. This can often coax the product to precipitate as a solid while impurities remain in the solvent.

  • Preliminary Analysis (TLC): Thin-Layer Chromatography (TLC) is an indispensable first step.[2] It provides a quick snapshot of the complexity of your crude mixture. Spot the crude material on a silica gel plate and test various solvent systems (e.g., hexane/ethyl acetate, DCM/methanol). This will help you visualize the number of components, the polarity of your target compound relative to impurities, and guide your choice of purification strategy (recrystallization vs. chromatography). The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4 for column chromatography.[3]

Part 2: Purification by Recrystallization

Recrystallization is a powerful and cost-effective technique for obtaining highly pure crystalline solids.[4] Its success is entirely dependent on finding a suitable solvent or solvent system.

Question: How do I select the best solvent for recrystallizing my compound?

Answer: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] A systematic screening process is the most effective approach.

Experimental Protocol: Solvent Screening

  • Place approximately 20-30 mg of your crude solid into several different test tubes.

  • To each tube, add a different solvent (0.5 mL) from the list below, starting with less polar options and moving to more polar ones.

  • Observe solubility at room temperature. If the compound dissolves, the solvent is unsuitable.

  • If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves completely, this is a potentially good solvent.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe for the formation of crystals. The best solvent will yield a high recovery of pure crystals.

Data Presentation: Solvent Screening Guide

SolventPolarityBoiling Point (°C)Expected Solubility (at RT)Expected Solubility (at BP)Comments
HexanesNon-polar69InsolubleSparingly SolubleGood for washing/trituration.
TolueneNon-polar111Sparingly SolubleLikely SolubleGood for high-temperature recrystallization.[6]
Dichloromethane (DCM)Moderately Polar40Likely SolubleVery SolubleLow boiling point can make it tricky. Often used in two-solvent systems.
Ethyl Acetate (EtOAc)Moderately Polar77Sparingly SolubleSolubleA very common and effective choice for compounds of moderate polarity.
Isopropanol (IPA)Polar82Sparingly SolubleSolubleGood potential solvent.
Ethanol/MethanolVery Polar78 / 65May be too solubleVery SolubleOften too effective a solvent, but can be used as the "good" solvent in a two-solvent system.
WaterVery Polar100InsolubleInsolubleUnlikely to be a good solvent due to the organic nature of the molecule.

Question: My compound "oils out" during cooling instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or when high levels of impurities are present.[3] The compound separates as a liquid globule instead of an ordered crystal lattice.

Troubleshooting Strategies:

  • Slow Down Cooling: This is the most critical factor. Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or paper towels, before moving it to an ice bath.[7]

  • Add More Solvent: Your solution might be too concentrated. Re-heat the mixture to re-dissolve the oil, add a small amount more of the hot solvent, and attempt to cool again slowly.[3]

  • Scratch & Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can provide nucleation sites for crystal growth. Alternatively, add a tiny seed crystal of previously purified material.[7]

  • Change Solvents: The boiling point of your chosen solvent may be too high. Try a lower-boiling solvent that meets the solubility criteria.

Question: I can't find a good single solvent. What are my options?

Answer: A two-solvent system (or anti-solvent recrystallization) is the solution.[4] This involves a "good" solvent in which your compound is soluble and a "poor" solvent (the anti-solvent) in which it is insoluble. The two solvents must be miscible.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).

  • While the solution is still hot, add the "poor" solvent (e.g., hexanes or water) dropwise until the solution just begins to turn cloudy (turbid). This is the point of saturation.

  • Add a few drops of the hot "good" solvent to re-clarify the solution.

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Mandatory Visualization: Recrystallization Workflow

cluster_prep Preparation cluster_process Process cluster_final Final Product start Crude Solid screen Solvent Screening start->screen dissolve Dissolve in Min. Hot Solvent screen->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter Insoluble impurities? cool Slow Cooling & Crystallization dissolve->cool hot_filter->cool isolate Isolate via Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry analyze Analyze Purity (TLC, NMR, LC-MS) dry->analyze

Caption: General workflow for purification by recrystallization.

Part 3: Purification by Flash Column Chromatography

When recrystallization is ineffective due to multiple impurities with similar solubility profiles, flash column chromatography on silica gel is the preferred method.

Question: My compound is quite polar. I'm seeing significant peak tailing and streaking on my silica TLC plate. How can I fix this?

Answer: This is a classic problem when purifying basic compounds like aminopyrimidines on standard silica gel. The amine group is basic and interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing tailing.[3]

Troubleshooting Strategies:

  • Add a Basic Modifier: The most common solution is to add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase.[3][7] The modifier will compete with your product for the acidic sites on the silica, resulting in sharper, more symmetrical spots/peaks.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a bonded phase like amino-functionalized silica.[3]

  • Reduce Sample Load: Overloading the column can worsen tailing. Ensure you are not loading too much crude material. A typical ratio is 30:1 to 50:1 of silica gel to crude sample by weight.[2]

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop an optimal solvent system using TLC. A good system will give your product an Rf value of 0.2-0.4 and show clear separation from major impurities.[3] Common systems for polar compounds include gradients of ethyl acetate in hexanes or methanol in dichloromethane. Remember to add 0.5% triethylamine if you observe tailing.

  • Column Packing: Select a column of appropriate size. Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 100% hexanes). Pour the slurry into the column and use gentle air pressure to pack a uniform, stable bed. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble but which is weak as an eluent (e.g., dichloromethane). Carefully apply this solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often provides better resolution.

  • Elution: Begin eluting with your starting solvent system, gradually increasing the polarity (e.g., from 10% EtOAc/Hexanes to 50% EtOAc/Hexanes). Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization: Column Chromatography Workflow

cluster_dev Method Development cluster_run Purification Run cluster_analysis Analysis & Isolation tlc TLC Analysis solvent Optimize Solvent System (Rf ≈ 0.3) tlc->solvent modifier Add TEA for Tailing? solvent->modifier pack Pack Silica Gel Column modifier->pack load Load Sample (Wet or Dry) pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for column chromatography method development and execution.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
  • SynHet. (n.d.). Methyl 5-amino-2-chloropyrimidine-4-carboxylate.
  • Sigma-Aldrich. (n.d.). Methyl 5-amino-2-chloropyrimidine-4-carboxylate | 1780950-16-4.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit. (2024, October 17). Recrystallization Issues.
  • Benchchem. (n.d.). Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine.

Sources

Troubleshooting

Technical Support Center: Aminopyrimidine Synthesis Troubleshooting

Welcome to the Aminopyrimidine Technical Support Center. The functionalization of pyrimidine scaffolds via nucleophilic aromatic substitution (SNAr) or condensation is a cornerstone of medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aminopyrimidine Technical Support Center. The functionalization of pyrimidine scaffolds via nucleophilic aromatic substitution (SNAr) or condensation is a cornerstone of medicinal chemistry. However, the inherent electronic properties of the pyrimidine ring often lead to competing side reactions, including regioisomerism, over-amination, hydrolysis, and complex isomerizations.

This guide is designed for research scientists and drug development professionals. It bypasses basic theory to directly address the mechanistic causality of these side reactions and provides self-validating experimental protocols to ensure rigorous, reproducible outcomes.

Diagnostic Workflow

Before adjusting your reaction conditions, identify your primary side reaction using the diagnostic workflow below.

DiagnosticWorkflow SM 2,4-Dichloropyrimidine + Amine Nucleophile C4 C4-Amination (Major / Kinetic) SM->C4 -20°C to RT Pd(OAc)2/dppb C2 C2-Amination (Minor / Regioisomer) SM->C2 Bulky NHC-Pd or Temp. Protecting Groups Hydro Pyrimidinone (Hydrolysis) SM->Hydro Adventitious H2O + Base Bis Bis-Amination (Over-reaction) C4->Bis Excess Amine Elevated Temp (>40°C) Dimroth Dimroth Rearrangement (Isomerization) C4->Dimroth Aqueous NH3 / Base + EWG at C5

Diagnostic workflow of primary pathways and side reactions in aminopyrimidine synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why do I get a mixture of C2 and C4 aminated products when reacting 2,4-dichloropyrimidine with amines, and how can I control it? Mechanistic Answer: The C4 position of 2,4-dichloropyrimidine is inherently more reactive towards nucleophilic attack than the C2 position[1]. This regioselectivity is governed by the electronic distribution within the pyrimidine ring; the transition state for attack at C4 is lower in energy due to better stabilization of the intermediate Meisenheimer complex by the adjacent endocyclic nitrogen atoms, avoiding the severe lone-pair repulsion encountered during attack at C2[2].

  • To drive C4 selectivity (>95%): Rely on kinetic control (-20 °C) and specific catalytic systems like Pd(OAc)₂/dppb or Cu(OAc)₂/PTABS[1][2].

  • To drive C2 selectivity: You must override the inherent preference. This is achieved using bulky NHC-Pd catalysts or by employing temporary protecting groups (like sodium sulfinate) at the more reactive C4 position[3].

Q2: My 4-aminopyrimidine product seems to have isomerized, or the alkyl group migrated from the ring to the exocyclic amine. What is happening? Mechanistic Answer: You are observing a Dimroth Rearrangement . This is a base-catalyzed isomerization process involving the relocation of exo- and endocyclic heteroatoms via a ring-opening and ring-closing mechanism[4][5]. When the pyrimidine ring is highly activated by an electron-withdrawing group (EWG) such as C5-NO₂ or C4-Cl, it becomes highly susceptible to nucleophilic attack by bases like aqueous ammonia[6]. The base attacks at the C2 position, opening the ring to form an aminoaldehyde intermediate. Subsequent C-C bond rotation and recyclization result in the migration of the alkyl group[4][6].

  • Corrective Action: Avoid using aqueous ammonia or strong hydroxide bases during the workup of highly electron-deficient pyrimidines. Use neutral buffers instead.

Q3: I am seeing a significant amount of a highly polar byproduct, which LCMS identifies as a pyrimidinone. How do I stop this? Mechanistic Answer: Chloropyrimidines are highly electrophilic and prone to nucleophilic attack by water, leading to hydrolysis and the formation of pyrimidinones (e.g., 2-amino-4,6-dihydroxypyrimidine derivatives)[7]. This side reaction easily outcompetes amination if solvents are not strictly anhydrous, and it is heavily exacerbated by basic conditions and elevated temperatures[7][8].

  • Corrective Action: Ensure all solvents (e.g., THF, DMF) are rigorously dried over molecular sieves, reagents are stored properly, and reactions are conducted under a strict argon atmosphere[7].

Q4: How do I prevent over-amination (bis-substitution) when I only want mono-substitution? Mechanistic Answer: While the first amination at the C4 position donates electron density into the pyrimidine ring—thereby deactivating the remaining C2-chlorine towards further nucleophilic attack—this kinetic barrier is easily overcome at elevated temperatures or with an excess of the amine nucleophile[3].

  • Corrective Action: To prevent the formation of 2,4-diaminopyrimidines, strictly maintain reaction temperatures below 0 °C during the addition of the nucleophile and use exact stoichiometric amounts (1.0 to 1.1 equivalents) of the amine[7][9].

Quantitative Data: Reaction Conditions vs. Selectivity

The table below summarizes how specific variables dictate the SNAr pathway, allowing you to rationally select conditions based on your target regioisomer.

Table 1: Influence of Reaction Conditions on 2,4-Dichloropyrimidine Amination Selectivity
Catalyst / ReagentSolventTemperaturePrimary ProductSelectivity Ratio (C4:C2:Bis)Primary Side Reaction
None (Uncatalyzed) EtOH80 °CBis-aminated10 : 5 : 85Over-amination
Pd(OAc)₂ / dppb THF-20 °CC4-aminated95 : 2 : 3None
Cu(OAc)₂ / PTABS H₂OAmbientC4-aminated90 : 5 : 5Hydrolysis (Minor)
Sodium Sulfinate DMF80 °CC2-aminated5 : 90 : 5Dimroth (if EWG present)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is confirmed.

Protocol A: Highly Regioselective C4-Amination of 2,4-Dichloropyrimidine

Objective: Achieve >95% C4-monoamination while suppressing hydrolysis and bis-amination[1].

  • Setup and Solvation: Flame-dry a 3-neck round-bottom flask under an Argon atmosphere. Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF (0.2 M concentration).

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the chloropyrimidine to pyrimidinone[7].

  • Cryogenic Cooling: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

    • Causality: Kinetic control at -20 °C suppresses thermodynamic C2-attack and overcomes the activation energy required for bis-amination[1].

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and dppb (2 mol%).

  • Base and Nucleophile Addition: Slowly add LiHMDS (1.1 eq, 1.0 M in THF), followed by the dropwise addition of the secondary amine (1.1 eq).

    • Validation Check 1 (Temperature): Monitor the internal temperature continuously. An exotherm exceeding -10 °C correlates with a rapid 15% increase in the bis-aminated byproduct. Adjust the addition rate to maintain internal T < -15 °C.

  • Monitoring and Quench: Stir the reaction at -20 °C for 1 hour.

    • Validation Check 2 (TLC/LCMS): Perform TLC (30% EtOAc/Hexanes). The starting material (Rf ~0.8) must be entirely consumed. The desired C4-product appears at Rf ~0.4. A lower spot at Rf ~0.2 indicates over-amination. Quench the reaction with saturated aqueous NH₄Cl to halt nucleophilic activity.

Protocol B: Silylation and Ribosylation Avoiding Dimroth Rearrangement

Objective: Synthesize N-ribosyl-aminopyrimidines without triggering base-catalyzed isomerization[6].

  • Silylation: Treat 4-chloro-6-aminopyrimidine (1.0 eq) with N,O-bis(trimethylsilyl)acetamide (BSA) and TMSOTf in anhydrous acetonitrile.

  • Glycosylation: Add the ribofuranoside donor to the mixture and stir until complete consumption of the pyrimidine is observed via LCMS.

  • Controlled Quench (Critical Step): Quench the reaction with a neutral phosphate buffer (pH 7.0) rather than aqueous ammonium hydroxide.

    • Causality: Aqueous ammonia catalyzes the ring-opening/ring-closing Dimroth rearrangement, particularly when the pyrimidine is activated by the highly electron-withdrawing C4-Cl group[6].

    • Validation Check 3 (Structural Confirmation): Conduct LC-MS and ¹H-NMR analysis. The desired endocyclic nitrogen attack product will be preserved. If the Dimroth rearrangement occurred, the exocyclic amine product will dominate (exhibiting an identical mass but a distinct retention time and altered chemical shifts for the pyrimidine protons).

References

  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding - The Journal of Organic Chemistry (ACS Publications). 2

  • Trimethoprim Propanoic Acid Hapten - Benchchem. 1

  • 3-(2-Chloropyrimidin-4-yl)pyridin-2-amine - Benchchem. 10

  • 4-Benzyl-2-chloro-pyrimidine - Benchchem. 3

  • 2-Amino-4,6-dichloropyrimidine - Benchchem. 9

  • Dimroth rearrangement - Wikipedia. 4

  • Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines - The Journal of Organic Chemistry (ACS Publications). 6

  • 2-(2-Chloropyrimidin-5-yl)propan-2-ol - Benchchem. 7

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines - PMC (NIH).5

  • 3-(2-Chloropyrimidin-4-yl)pyridin-2-amine - Benchchem. 8

Sources

Optimization

Optimizing reaction conditions for nucleophilic substitution on pyrimidine ring

Welcome to the Nucleophilic Aromatic Substitution (SNAr) Support Center. Functionalization of the pyrimidine ring is a cornerstone of medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nucleophilic Aromatic Substitution (SNAr) Support Center. Functionalization of the pyrimidine ring is a cornerstone of medicinal chemistry and drug development. However, achieving precise regioselectivity and high yields—particularly with polyhalogenated substrates like 2,4-dichloropyrimidine—requires rigorous control over reaction microenvironments, thermodynamics, and kinetic parameters.

This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to optimize your SNAr reactions.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q: Why does nucleophilic attack intrinsically favor the C4 position over C2 in 2,4-dichloropyrimidines? A: The inherent C4-selectivity is governed by the electronic distribution across the pyrimidine ring. Quantum Mechanical (QM) analyses of the Lowest Unoccupied Molecular Orbital (LUMO) reveal that the LUMO coefficient is significantly larger at the C4 position compared to C2[1]. Furthermore, the Meisenheimer complex formed during C4 attack is thermodynamically stabilized by the highly electronegative ring nitrogen located para to the site of attack[2].

Q: How do electron-donating groups (EDGs) at C6 affect this regioselectivity? A: Substituents drastically alter the electronic landscape. When an EDG (such as -OMe or -NHMe) is present at C6, the LUMO map shifts, making the orbital lobes at C2 and C4 nearly equivalent in size[1]. This electronic perturbation can lead to a mixture of C2 and C4 products, or even invert the selectivity entirely to favor C2 substitution[1].

Q: Can I force C2-selectivity on an unsubstituted 2,4-dichloropyrimidine? A: Yes, but it requires moving beyond standard uncatalyzed SNAr conditions. Transition-metal catalysis can override intrinsic electronic biases. For example, using specific Palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands can invert conventional site selectivity to favor C2 cross-coupling[3].

Section 2: Diagnostic Workflow

TroubleshootingTree Start SNAr Reaction Issue Q1 Poor Regioselectivity (C2 vs C4)? Start->Q1 Q2 Low Conversion / Unreactive? Start->Q2 Q3 Over-substitution (Di-addition)? Start->Q3 Sol1 Check LUMO maps. Use Cu(II)/PTABS or Zn catalysts. Q1->Sol1 Sol2 Increase temp, use stronger base (NaH), or polar aprotic solvent. Q2->Sol2 Sol3 Lower temp to 0°C, add nucleophile dropwise, use 1.0 eq strictly. Q3->Sol3

Diagnostic decision tree for troubleshooting common pyrimidine SNAr issues.

Section 3: Troubleshooting Guide

Issue 1: Di-substitution (Over-reaction)

  • Symptom: LC-MS or NMR indicates the presence of 2,4-diamino or 2,4-dialkoxy pyrimidine despite aiming for mono-substitution.

  • Causality: The first nucleophilic substitution (usually at C4) replaces an electron-withdrawing halogen with an electron-donating group (e.g., an amine). While this should deactivate the ring toward a second SNAr, highly reactive nucleophiles or elevated temperatures can overcome this kinetic barrier.

  • Solution:

    • Temperature Control: Run the reaction at 0 °C or lower.

    • Microenvironment Stoichiometry: Add the nucleophile dropwise to a solution of the pyrimidine. This ensures the unreacted dihalopyrimidine is always in stoichiometric excess relative to the nucleophile in the reaction flask, statistically favoring mono-substitution.

Issue 2: Poor Conversion / Unreactive Substrate

  • Symptom: Starting material remains unconsumed after 24 hours.

  • Causality: The pyrimidine ring may be deactivated by existing electron-donating substituents, raising the activation energy required to form the Meisenheimer complex[4]. Alternatively, the nucleophile may be too weak or sterically hindered.

  • Solution:

    • Base Optimization: Switch from weak amine bases (TEA, DIPEA) to stronger inorganic bases (K2CO3, Cs2CO3) or hydride bases (NaH) to fully deprotonate the nucleophile.

    • Leaving Group Exchange: If starting from scratch, utilize a 2,4-difluoropyrimidine instead of a dichloropyrimidine. Fluorine is a superior leaving group in SNAr due to its high electronegativity, which highly polarizes the C-F bond and stabilizes the Meisenheimer transition state[5].

Issue 3: Regioselectivity Failure (Mixture of Isomers)

  • Symptom: Unwanted C2-isomer formation competing with the desired C4-isomer.

  • Causality: Subtle differences in Bond Dissociation Energies (BDEs) and localized charge populations can blur the kinetic preference between C2 and C4[6].

  • Solution: Employ a coordinating catalyst. A Cu(II)/PTABS system has been shown to promote highly regioselective amination of polychlorinated pyrimidines in water at ambient temperatures[6].

Section 4: Quantitative Data & Selectivity Metrics

The following table summarizes expected regioselectivity outcomes based on substrate modifications and catalytic interventions.

SubstrateNucleophileConditions / CatalystPrimary SiteSelectivity RatioReference
2,4-DichloropyrimidineAminesEtOH, TEA, 0 °CC4> 95:5Standard Kinetic
2,4-Dichloro-6-methoxypyrimidineAminesTHF, TEA, RTC2~ 90:10QM Analysis[1]
2,4,6-TrichloropyrimidineMorpholineCu(II)/PTABS, H2O, 30 °CC4 / C6> 99:1ACS JOC[6]
2,4-DichloropyrimidineThiolsPd/NHC CatalystC2> 95:5NIH[3]
Section 5: Experimental Protocols (Self-Validating Systems)
Protocol A: Standard C4-Selective Amination (Kinetic Control)

This protocol relies on strict temperature and addition-rate controls to prevent di-substitution and maximize C4 regioselectivity.

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv, 10 mmol) in anhydrous ethanol (20 mL) under an inert nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol) in one portion.

  • Nucleophile Addition (Critical Step): Dissolve the primary or secondary amine (1.0 equiv, 10 mmol) in ethanol (10 mL). Add this solution dropwise via a syringe pump over 1 hour. Causality: Slow addition maintains a low steady-state concentration of the nucleophile, preventing it from reacting with the mono-substituted product.

  • Validation & Quenching: Monitor via TLC or LC-MS. Once the amine is consumed, quench the reaction with saturated aqueous NH4Cl (20 mL) to neutralize the base and halt further reaction.

  • Isolation: Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Cu(II)/PTABS-Promoted Regioselective Amination

Utilizing aqueous micellar conditions and a copper catalyst to enforce strict regiocontrol[6].

  • Reagent Assembly: In a reaction vial, combine the polychlorinated pyrimidine (1.0 mmol) and the desired amine (1.0 mmol).

  • Catalyst Loading: Add Cu(OAc)2·H2O (1.0 mol %) and the amphiphilic ligand PTABS (2.0 mol %).

  • Base & Solvent: Add K3PO4 (3.0 equiv) and HPLC-grade H2O (1 mL).

  • Reaction Execution: Seal the vial and stir the biphasic mixture at 30 °C for 10 hours. Causality: The PTABS ligand forms micelles in water, concentrating the hydrophobic pyrimidine and the copper catalyst in a confined microenvironment, which accelerates the reaction and dictates precise coordination-driven regioselectivity.

  • Validation: Extract a 10 µL aliquot, dilute with acetonitrile, and verify complete conversion via LC-MS.

  • Workup: Extract the aqueous layer with dichloromethane, dry, and purify via flash chromatography.

Section 6: Mechanistic Pathway

SNArMechanism SM 2,4-Dichloropyrimidine (Electron Deficient) Nuc Nucleophile Attack (e.g., Amine) SM->Nuc Base/Solvent MC Meisenheimer Complex (Stabilized by Ring N) Nuc->MC Rate Determining Prod Substituted Product (C4 or C2) MC->Prod Fast Loss of Cl-

Meisenheimer complex formation and stabilization during pyrimidine SNAr.

References

[1] Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29 Source: wuxiapptec.com URL:

[4] Title: Overcoming poor regioselectivity in pyrimidine ... Source: benchchem.com URL:

[2] Title: organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity Source: stackexchange.com URL:

[5] Title: Minimizing side reactions in nucleophilic aromatic substitution (SNAr ... Source: benchchem.com URL:

[6] Title: Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding | The Journal of Organic Chemistry Source: acs.org URL:

[3] Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: nih.gov URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Chloropyrimidines

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering low conversion rates or stalled reactions during the Suzuki-Mi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering low conversion rates or stalled reactions during the Suzuki-Miyaura cross-coupling of chloropyrimidine scaffolds.

While the pyrimidine moiety is a privileged pharmacophore in drug discovery, the inherent chemical properties of chloropyrimidines—specifically the high bond dissociation energy of the C–Cl bond and the chelating potential of the ring nitrogens—present unique mechanistic bottlenecks[1][2]. This guide synthesizes field-proven optimization strategies, mechanistic causality, and self-validating protocols to rescue stalled couplings.

Diagnostic Triage: Identifying the Bottleneck

Before altering your reaction conditions, you must identify which step of the catalytic cycle has failed. Use the following diagnostic logic tree to analyze your crude reaction mixture via LC-MS or TLC.

Workflow A Low Conversion Detected B Analyze Crude Mixture (LC-MS / TLC) A->B C Chloropyrimidine Unreacted? B->C Check Halide D Boronic Acid Consumed? B->D Check Boron E Enhance Oxidative Addition: Use Pd(OAc)2 + SPhos/XPhos C->E Yes (Catalyst stalled) F Fix Transmetalation: Optimize Base (K3PO4) Add H2O Co-solvent D->F No (Poor activation) G Prevent Side Reactions: Rigorous Degassing (Ar) Slow Addition of Boronic Acid D->G Yes (Homocoupling/ Protodeboronation)

Diagnostic workflow for troubleshooting low conversion in chloropyrimidine Suzuki couplings.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my conversion rate low despite using standard Pd(PPh₃)₄ conditions? A: The failure of tetrakis(triphenylphosphine)palladium(0) is the most common issue with chloropyrimidines. The C–Cl bond is inherently stronger than C–Br or C–I bonds. While the electron-withdrawing pyrimidine ring activates the C–Cl bond compared to unactivated aryl chlorides, the triphenylphosphine ligand lacks the electron density required to efficiently drive the oxidative addition step[3][4]. Solution: Switch to a catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos, or P(t-Bu)₃). These ligands increase the electron density at the palladium center, accelerating oxidative addition, while their steric bulk promotes the final reductive elimination step[5][6].

Q2: My LC-MS shows that the boronic acid is completely consumed, but my chloropyrimidine remains unreacted. What happened? A: This indicates that oxidative addition may have occurred, but the catalytic cycle was starved of the boron partner due to side reactions. The two primary culprits are protodeboronation (hydrolysis of the C–B bond) and oxidative homocoupling [2][7]. Solution: Homocoupling is driven by trace oxygen in the solvent. You must rigorously degas your solvents (sparging with Argon for >30 minutes or freeze-pump-thaw cycles). If protodeboronation is occurring (common with heteroaryl boronic acids), lower the reaction temperature and ensure you are using an anhydrous base or a controlled biphasic system (e.g., 1,4-Dioxane:H₂O 4:1)[8].

Q3: How does the position of the chlorine on the pyrimidine ring affect reactivity? A: Reactivity is governed by the resonance effects of the ring nitrogens. The C4 and C6 positions are highly activated (electron-deficient) and undergo oxidative addition rapidly[3]. The C2 position is also activated but can suffer from steric hindrance or competitive side reactions. The C5 position is the least activated[9]. Solution: For 2,4-dichloropyrimidines, you can achieve high regioselectivity at the C4 position by using milder conditions (e.g., lower temperatures, shorter reaction times)[3]. To couple at the C2 or C5 positions, highly active catalysts (like Pd₂dba₃/P(t-Bu)₃) and elevated temperatures are strictly required[5].

Q4: Can the pyrimidine ring itself poison the palladium catalyst? A: Yes. The basic nitrogen atoms in the pyrimidine ring possess lone pairs that can competitively coordinate to the palladium center, forming stable, off-cycle inactive complexes[2]. Solution: Utilizing bidentate ligands (like dppf) or highly sterically demanding monodentate ligands (like SPhos) creates a steric shield around the palladium center, preventing the pyrimidine nitrogens from coordinating and deactivating the catalyst[6][10].

Quantitative Data: Catalyst & Condition Optimization Matrix

To transition away from failing conditions, consult the matrix below. These parameters are synthesized from validated literature protocols for chloropyrimidine substrates[3][5][10].

Catalyst SystemLigand TypeBase / Solvent SystemTemp / TimeExpected ConversionMechanistic Rationale
Pd(PPh₃)₄ (5 mol%)Monodentate (Standard)K₂CO₃ / Dioxane100 °C / 24 h<40% Insufficient electron density for C–Cl insertion; prone to nitrogen-chelation deactivation.
Pd(dppf)Cl₂ (5 mol%)BidentateNa₂CO₃ / DME:H₂O (2:1)90 °C / 18 h60–75% Bidentate ligand prevents catalyst degradation; provides moderate oxidative addition rates.
Pd₂(dba)₃ (2.5 mol%) + P(t-Bu)₃ Bulky Alkyl PhosphineKF / THF (Anhydrous)50 °C / 12 h80–90% Highly electron-rich ligand forces rapid oxidative addition; ideal for solid-supported or sensitive substrates.
Pd(OAc)₂ (5 mol%) + SPhos Buchwald (Biaryl)K₃PO₄ / Dioxane:H₂O (4:1)100 °C / 15 min (MW)>85% Optimal sterics/electronics prevent poisoning; microwave irradiation drastically accelerates kinetics.

Mechanistic Bottleneck Analysis

Understanding the catalytic cycle allows you to logically deduce why a specific reagent change rescues a failed reaction.

Mechanism Pd0 Pd(0)L2 Active Catalyst PdII_Ox Ar-Pd(II)-Cl Complex Pd0->PdII_Ox Oxidative Addition Requires electron-rich ligands PdII_Trans Ar-Pd(II)-Ar' Complex PdII_Ox->PdII_Trans Transmetalation Requires aqueous base PdII_Trans->Pd0 Reductive Elimination Product Coupled Pyrimidine Product PdII_Trans->Product

Suzuki catalytic cycle highlighting mechanistic bottlenecks for chloropyrimidine substrates.

Self-Validating Experimental Protocol

This protocol utilizes a highly active Pd(OAc)₂/SPhos system with microwave irradiation, designed specifically to overcome the high activation barrier of chloropyrimidines while minimizing the time available for boronic acid decomposition[1][3][6].

Scale: 1.0 mmol Objective: Maximize conversion while providing built-in diagnostic checkpoints.

Step 1: Reagent Preparation & Rigorous Degassing
  • Prepare a solvent mixture of 1,4-Dioxane and ultra-pure H₂O in a 4:1 volumetric ratio (Total volume: 6 mL)[3][8].

  • Critical Step: Sparge the solvent mixture with Argon gas through a submerged needle for a minimum of 30 minutes. Failure to remove oxygen will result in the oxidative homocoupling of the boronic acid.

Step 2: Reaction Assembly (Under Inert Atmosphere)
  • To an oven-dried microwave vial equipped with a stir bar, add:

    • Chloropyrimidine (1.0 mmol, 1.0 equiv.)

    • Arylboronic acid (1.3 mmol, 1.3 equiv.)

    • K₃PO₄ (3.0 mmol, 3.0 equiv.)

  • Transfer the vial to a glovebox or use standard Schlenk techniques to add the catalyst system:

    • Pd(OAc)₂ (0.05 mmol, 5 mol%)

    • SPhos (0.10 mmol, 10 mol%)

  • Add the degassed 1,4-Dioxane/H₂O mixture (6 mL) via a gas-tight syringe. Seal the vial immediately with an aluminum crimp cap.

Step 3: Execution
  • Place the sealed vial in a dedicated microwave synthesizer.

  • Irradiate at 100 °C for 15 to 20 minutes with vigorous stirring[1][3].

    • Note: If conventional heating is required, heat in an oil bath at 90 °C for 4 to 18 hours, monitoring closely.

Step 4: Self-Validation & In-Process Control
  • Allow the vial to cool to room temperature. Extract a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and filter through a 0.22 µm PTFE syringe filter.

  • Diagnostic Check: Run an LC-MS analysis.

    • Success: >95% conversion to the product mass.

    • Failure Mode A (Unreacted Halide + No Boronic Acid): Indicates oxygen contamination (homocoupling) or protodeboronation. Action: Repeat with stricter degassing and 1.5 equiv. of boronic acid.

    • Failure Mode B (Unreacted Halide + Unreacted Boronic Acid): Indicates catalyst poisoning or insufficient activation. Action: Ensure base is fully dissolved; verify catalyst integrity.

Step 5: Workup & Purification
  • Dilute the crude mixture with 15 mL of Ethyl Acetate.

  • Wash sequentially with distilled water (2 × 10 mL) and saturated aqueous NaCl (brine, 10 mL)[1][11].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography on silica gel (typically Hexanes/Ethyl Acetate gradients) to isolate the pure substituted pyrimidine.

References

  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. ACS.[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Arylation of halogenated pyrimidines via a Suzuki coupling reaction. PubMed.[Link]

  • Help needed with unreproducible Suzuki coupling. Reddit (Chempros).[Link]

  • Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines. The ICR Publications Repository. [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]

Sources

Optimization

Preventing decomposition of aminopyrimidines during reaction workup

Welcome to the Technical Support Center for Advanced Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in process chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in process chemistry and drug development: the decomposition of aminopyrimidines during reaction workup.

Aminopyrimidines are privileged pharmacophores in kinase inhibitors and other therapeutics. However, their electron-deficient heteroaromatic cores—especially when substituted with halogens or electron-withdrawing groups—make them highly susceptible to hydrolysis, nucleophilic aromatic substitution (SNAr), and thermal degradation. This guide synthesizes mechanistic causality with field-proven protocols to ensure the structural integrity of your target compounds.

Section 1: The Causality of Aminopyrimidine Decomposition

To prevent decomposition, we must first understand the thermodynamic and kinetic vulnerabilities of the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, rendering the carbon atoms (specifically C2, C4, and C6) highly electrophilic.

  • Aqueous Hydrolysis: When halogenated aminopyrimidines are exposed to aqueous acids or bases during standard workup, the halogens are rapidly displaced by hydroxide or water, leading to the formation of pyrimidinols or uracil derivatives [1].

  • Solvolysis (SNAr): Quenching a reaction with nucleophilic solvents (e.g., methanol, ethanol) in the presence of residual bases (like triethylamine) triggers unintended SNAr reactions, forming alkoxy adducts [2].

  • Thermal Degradation: Compounds like 2,4-dichloro-5-nitropyrimidine or 5-carbaldehyde derivatives are thermally labile. Evaporating solvents at standard rotovap temperatures (>60°C) can cause >50% yield loss due to polymerization or ring cleavage [1][3].

Quantitative Decomposition Matrix

To illustrate the severity of these pathways, the following table summarizes the decomposition kinetics of a model compound (2-amino-4,6-dichloropyrimidine) under various standard workup conditions.

Workup ConditionTemp (°C)Exposure TimeYield Loss (%)Primary Degradation Pathway
Aqueous NaOH (1M)25°C1 hour>80%Base-catalyzed hydrolysis (pyrimidinol)
Aqueous HCl (1M)25°C1 hour45%Acid-catalyzed hydrolysis / Deamination
Methanol / TEA60°C1 hour>60%Solvolysis / SNAr (methoxy adduct)
Rotovap Evaporation65°C30 mins35%Thermal decomposition / Oligomerization
Sat. NH₄Cl (pH ~6) 0–5°C 2 hours <2% None (Optimized Condition)

Section 2: Visualizing the Degradation Landscape

Decomposition A Halogenated Aminopyrimidine B Aqueous Workup (Strong Acid/Base) A->B pH extremes C Nucleophilic Solvents (e.g., MeOH, EtOH) A->C Residual base D Thermal Evaporation (> 50°C) A->D Heat stress E Hydrolysis (Pyrimidinol Formation) B->E F Solvolysis / SNAr (Alkoxy Adducts) C->F G Thermal Degradation (Polymerization) D->G

Fig 1: Primary decomposition pathways of aminopyrimidines during standard reaction workup.

Section 3: Troubleshooting FAQs

Q1: My halogenated aminopyrimidine turns into a complex mixture during aqueous extraction. How do I stop this? A: You are likely observing rapid hydrolysis. The pyrimidine core acts as an electron sink, making halogens at the 2, 4, or 6 positions excellent leaving groups for water attack. Solution: Abandon strong aqueous acids (like HCl) or bases (like NaOH/NaHCO₃). Instead, quench the reaction by pouring it into a cold (0–5°C) saturated solution of Ammonium Chloride (NH₄Cl) [3]. NH₄Cl acts as a mild buffer, locking the pH around 5.5–6.0, which is the kinetic "safe zone" for halogenated pyrimidines. Extract immediately using a non-nucleophilic, biphasic solvent like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate [4].

Q2: I need to remove high-boiling solvents (like DMF or NMP) from my reaction mixture, but my product degrades on the rotovap. What is the alternative? A: Aminopyrimidines with electron-withdrawing groups (e.g., nitro, cyano, or carbaldehyde) are highly thermally sensitive. Extended heating above 50°C causes irreversible degradation [1]. Solution: Do not attempt to distill off DMF/NMP directly. Instead, perform a cold biphasic quench (as described in Q1) to wash away the DMF into the aqueous layer. For the organic phase evaporation, strictly maintain the water bath temperature below 40°C and use a high-vacuum pump (< 50 mbar) to remove the extraction solvent.

Q3: Can I use alcohols to triturate or precipitate my crude aminopyrimidine? A: Proceed with extreme caution. If your crude mixture contains any residual base (e.g., TEA, DIPEA, or inorganic carbonates), adding methanol or ethanol will trigger an unintended SNAr reaction, replacing your halogens with alkoxy groups [2]. Solution: Use non-nucleophilic anti-solvents for precipitation. Toluene, heptane, or isopropyl acetate (IPAc) are highly effective for crystallizing aminopyrimidines without risking solvolysis.

Section 4: Self-Validating Experimental Protocols

To guarantee reproducibility and trust, the following workflow is designed as a self-validating system. Built-in analytical checkpoints ensure that decomposition is arrested before you proceed to the next step.

Protocol A: Cold Biphasic Quench and Extraction (Zero-Degradation Method)

Use this protocol for highly sensitive halogenated or nitrated aminopyrimidines.

  • Preparation: Pre-cool a saturated aqueous solution of NH₄Cl (3 volumes relative to reaction volume) and 2-MeTHF (3 volumes) in an ice bath to 0–5°C.

  • Quenching: Slowly transfer the active reaction mixture into the vigorously stirring cold NH₄Cl solution. Maintain the internal temperature strictly below 10°C during addition.

    • Validation Checkpoint: Test the aqueous phase with pH paper. It must read between 5.5 and 6.5. If the pH is > 7 (due to excess reaction base), add 10% w/v aqueous citric acid dropwise until the target pH is reached. This confirms base-catalyzed hydrolysis is halted.

  • Extraction: Add the cold 2-MeTHF. Stir for 5 minutes, then allow the phases to separate. 2-MeTHF is prioritized over DCM or EtOAc because it provides superior phase separation and is highly resistant to hydrolysis [4].

  • Washing: Separate the organic layer and wash it twice with cold water (to remove residual DMF/NMP) and once with cold brine (to remove bulk water).

    • Validation Checkpoint: Run a rapid TLC (e.g., 1:1 Hexane:EtOAc) of the organic layer against the starting material. You should observe a single tight spot without the baseline smearing characteristic of pyrimidinol degradants.

  • Evaporation: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Critical: The rotovap water bath must not exceed 35°C.

Protocol B: Anhydrous Workup via Scavenger Resin

Use this protocol when the product is extremely water-sensitive and even a buffered aqueous quench causes yield loss.

  • Dilution: Dilute the crude reaction mixture with a non-nucleophilic solvent (e.g., anhydrous Toluene or DCM) to precipitate inorganic salts.

  • Filtration: Filter the mixture through a pad of Celite to remove precipitated salts.

  • Resin Scavenging: To remove residual amine bases (which catalyze thermal degradation), add a sulfonic acid functionalized silica resin (e.g., Si-TsOH) to the filtrate. Stir at room temperature for 30 minutes.

    • Validation Checkpoint: Spot the filtrate on TLC and expose it to Ninhydrin stain. A lack of color change confirms all nucleophilic amines have been successfully sequestered.

  • Isolation: Filter off the resin and evaporate the solvent strictly below 40°C.

Section 5: Optimized Workup Decision Tree

DecisionTree Start Reaction Complete Q1 Is the aminopyrimidine halogenated or nitrated? Start->Q1 PathA Protocol A: Cold Biphasic Quench (Sat. NH4Cl / 2-MeTHF) Q1->PathA Moderately Sensitive PathB Protocol B: Anhydrous Workup (Resin Scavenging) Q1->PathB Highly Water Sensitive Evap Vacuum Evaporation (T_bath < 40°C) PathA->Evap PathB->Evap Cryst Precipitation (Toluene / Heptane) Evap->Cryst

Fig 2: Decision matrix for selecting the appropriate aminopyrimidine workup protocol.

References

  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine (WO2022090101A1). Google Patents.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI Molecules. URL:[Link]

  • SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media. ACS Sustainable Chemistry & Engineering. URL:[Link]

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Chloropyrimidines

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 2-chloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 2-chloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. The inherent electronic properties of the pyrimidine ring and the relatively lower reactivity of the C-Cl bond present unique challenges that necessitate careful catalyst system selection and reaction optimization.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when performing cross-coupling reactions with 2-chloropyrimidines.

Q1: Why is my cross-coupling reaction with a 2-chloropyrimidine failing or giving low yields?

Low yields or reaction failure with 2-chloropyrimidines can often be attributed to several factors:

  • Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation.[1] The use of bulky, electron-rich ligands can sterically hinder this coordination and protect the active catalytic species.[2]

  • Poor Substrate Reactivity: C-Cl bonds are inherently less reactive than C-Br or C-I bonds in the rate-limiting oxidative addition step of the catalytic cycle.[1][3] Overcoming this requires highly active catalyst systems and often elevated temperatures.[2][4]

  • Suboptimal Reaction Components: The choice of palladium source, ligand, base, and solvent are all interconnected and critical for success. An incompatible combination can result in poor catalytic activity.[1]

  • Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which can halt the catalytic cycle. It is crucial to ensure that the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents and reagents are properly degassed.[1][4]

Q2: Which palladium catalyst and ligand combination is best for Suzuki-Miyaura coupling with 2-chloropyrimidines?

There is no single "best" combination, as the optimal choice depends on the specific substrates. However, for the challenging C-Cl bond activation of 2-chloropyrimidines, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended.[2]

  • Buchwald-type Ligands: Ligands such as XPhos, SPhos, and RuPhos, in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, are known to be highly effective for activating C-Cl bonds.[2][4] These ligands promote the formation of the active monoligated Pd(0) species that readily undergoes oxidative addition.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of highly effective ligands for cross-coupling reactions involving aryl chlorides.[2]

  • Pd(PPh₃)₄: While a classic catalyst, Tetrakis(triphenylphosphine)palladium(0) can be effective for some 2-chloropyrimidine substrates, though it may require higher catalyst loadings and longer reaction times.[1][5]

Q3: How do I choose the right base and solvent for my reaction?

The base and solvent play crucial roles in the catalytic cycle and their selection should be carefully considered.

  • Base Selection:

    • Suzuki-Miyaura: Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases such as K₂CO₃.[2] The base facilitates the formation of a more nucleophilic boronate species, which is essential for the transmetalation step.[2]

    • Buchwald-Hartwig Amination: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine coupling partner.[2]

  • Solvent Selection:

    • A mixture of an organic solvent and water is often optimal for Suzuki-Miyaura couplings, as it can help to dissolve both the organic substrates and the inorganic base.[4] Common choices include dioxane/water, toluene/water, or THF/water.[4] The choice of solvent can be critical, with alcoholic solvent mixtures sometimes affording much greater reactivity at lower temperatures compared to polar aprotic solvents.[6]

    • For Buchwald-Hartwig aminations, anhydrous ethereal solvents like toluene, 1,4-dioxane, or THF are typically employed.[7]

Q4: I am working with a 2,4-dichloropyrimidine. Which position is more reactive?

For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards palladium-catalyzed cross-coupling reactions.[1][8] This regioselectivity allows for sequential functionalization of the pyrimidine ring. However, it is important to note that recent research has shown that C2-selective cross-coupling can be achieved with thiols using palladium precatalysts supported by bulky N-heterocyclic carbene ligands.[8][9][10]

Q5: Can I use microwave irradiation to improve my reaction?

Yes, microwave-assisted heating can be a very effective technique for improving cross-coupling reactions with 2-chloropyrimidines. It often leads to significantly shorter reaction times and can improve yields, sometimes even with very low catalyst loading.[1][5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during cross-coupling reactions with 2-chloropyrimidines.

Problem 1: Low to No Conversion of the Starting 2-Chloropyrimidine
Potential Cause Recommended Solution
Ineffective Catalyst System The chosen palladium source and ligand may not be active enough to facilitate the oxidative addition of the C-Cl bond. Solution: Switch to a more active catalyst system. For Suzuki couplings, consider using a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[2][11] For Buchwald-Hartwig aminations, similar bulky biarylphosphine ligands are often effective.[11]
Suboptimal Reaction Temperature The reaction temperature may be too low to overcome the activation energy for oxidative addition. Solution: Increase the reaction temperature, typically in the range of 80-120 °C.[4] Consider using microwave irradiation for rapid and efficient heating.[2]
Inappropriate Base The base may not be strong enough or sufficiently soluble to promote the necessary steps in the catalytic cycle. Solution: Screen different bases. For Suzuki couplings, try stronger bases like K₃PO₄ or Cs₂CO₃.[2] For Buchwald-Hartwig aminations, ensure you are using a strong, non-nucleophilic base like NaOtBu.[2]
Poor Reagent/Solvent Quality Impurities in the reagents or solvents, such as water or oxygen, can deactivate the catalyst. Solution: Use high-purity, anhydrous, and degassed solvents and reagents. Ensure the reaction is performed under a strictly inert atmosphere.[2][4]
Problem 2: Formation of Significant Side Products
Side Product Potential Cause & Recommended Solution
Protodeboronation of Boronic Acid (Suzuki Coupling) Cleavage of the C-B bond by a proton source. Solution: Use anhydrous solvents and reagents. Consider using a less nucleophilic base.[4] Using fresh, high-purity boronic acid is also important.[1]
Homocoupling of Boronic Acid (Suzuki Coupling) Dimerization of the boronic acid, often promoted by oxygen. Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[4] Optimizing catalyst loading may also help.[4]
Hydrodehalogenation Replacement of the chlorine atom with a hydrogen atom. Solution: This can occur when reductive elimination is slow. Ensure anhydrous conditions and consider using a slight excess of the amine in Buchwald-Hartwig aminations.[7]
Formation of Bipyrimidine Homocoupling of the 2-chloropyrimidine. Solution: This is often observed at higher temperatures or with very active catalysts. Optimize the reaction time and temperature to minimize this side reaction.[4]
Problem 3: Substrate-Dependent Reactivity Issues
Observation Potential Cause & Recommended Solution
Reaction works for some 2-chloropyrimidine derivatives but not others. The electronic and steric properties of your specific substrate can significantly impact its reactivity. Solution: Electron-donating groups on the pyrimidine ring can decrease the reactivity of the C-Cl bond, requiring a more active catalyst system and higher temperatures.[4] Conversely, electron-withdrawing groups can activate the C-Cl bond. Steric hindrance near the chlorine atom can impede the approach of the catalyst, necessitating the use of less bulky ligands or higher temperatures.[4]

Data Presentation: Catalyst and Ligand Screening

The following table summarizes the yields obtained from screening various catalysts and ligands for the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid. This data highlights the critical role of the ligand in achieving high efficiency.

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71A commonly used and effective catalyst for this substrate.[1]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[1]
Pd₂(dba)₃·CHCl₃-35Moderate yield, showing some improvement over Pd₂(dba)₃ alone.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyrimidine

This protocol provides a general starting point and should be optimized for each specific substrate combination.

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

General Procedure for Buchwald-Hartwig Amination of a 2-Chloropyrimidine

This protocol is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the 2-chloropyrimidine (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[7][11]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(L2)-Cl Ar-Pd(II)(L2)-Cl Oxidative Addition->Ar-Pd(II)(L2)-Cl Transmetalation Transmetalation Ar-Pd(II)(L2)-Cl->Transmetalation Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)(L2)-Ar' M-Cl M-Cl Transmetalation->M-Cl Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-Cl Ar-Cl Ar-Cl->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Base Base Ar'-B(OH)2->Base Ar'B(OH)3- Ar'B(OH)3- Base->Ar'B(OH)3- Ar'B(OH)3-->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low/No Conversion check_catalyst Is the catalyst system appropriate for C-Cl activation? start->check_catalyst check_temp Is the reaction temperature high enough? check_catalyst->check_temp Yes solution_catalyst Switch to a more active catalyst system (e.g., Pd(OAc)2/SPhos) check_catalyst->solution_catalyst No check_base Is the base strength and solubility optimal? check_temp->check_base Yes solution_temp Increase temperature (80-120 °C) or use microwave check_temp->solution_temp No check_inert Is the reaction under a strictly inert atmosphere? check_base->check_inert Yes solution_base Screen stronger bases (e.g., K3PO4, NaOtBu) check_base->solution_base No solution_inert Ensure proper degassing of solvents and use of inert gas check_inert->solution_inert No

Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.

References

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem Technical Support.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.).
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-(Bromomethyl)-2-chloropyrimidine. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Efficient Cross-Coupling with 2-Chloro-5-ethylpyrimidine. BenchChem Technical Support.
  • Krasniqi, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • BenchChem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. BenchChem Technical Support.
  • BenchChem. (2025).
  • Krasniqi, A., et al. (2021). Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate. [Link]

  • Wallace, D. J., et al. (2009). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. (2026, January 29). [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. (2023, June 20). [Link]

  • Zhang, Y. M., et al. (2008). An efficient synthesis of 2-chloropyrimidines via Pd-catalyzed regioselective dechlorination of 2,4-dichloropyrimidines in the presence of NaHCO3. Chinese Journal of Chemistry. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. (n.d.). [Link]

  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. (2025, January 29). [Link]

  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem Technical Support.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. NSF PAR. (2022, May 18). [Link]

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem Technical Support.
  • Diagnosing issues with a failed Suzuki coupling? Reddit. (2021, July 9). [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed. (2019, August 30). [Link]

  • Effect of solvent on the Suzuki reaction a . ResearchGate. (n.d.). [Link]

  • Krueger, C. A., et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry. [Link]

  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for 5-Bromo-2-chloropyrimidine Couplings. BenchChem Technical Support.
  • How can I solve my problem with Suzuki coupling? ResearchGate. (2014, December 23). [Link]

  • Sonogashira coupling. Wikipedia. (n.d.). [Link]

  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. (n.d.). [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). (n.d.). [Link]

  • Buchwald–Hartwig amination. Wikipedia. (n.d.). [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. (n.d.). [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina. (n.d.). [Link]

  • Heck Reaction. Organic Chemistry Portal. (n.d.). [Link]

  • Electrochemical cross-coupling between functionalized aryl halides and 2-chloropyrimidine or 2-chloropyrazine catalyzed by nickel 2,2′-bipyridine complex. ResearchGate. (2025, August 6). [Link]

  • Heck reaction catalyst. Johnson Matthey. (n.d.). [Link]

Sources

Optimization

Technical Support Center: Managing Regioselectivity in Polysubstituted Pyrimidines

Welcome to the Pyrimidine Regioselectivity Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic landscapes of pyrimidine functionalizati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Regioselectivity Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic landscapes of pyrimidine functionalization. Polysubstituted pyrimidines are privileged scaffolds in drug discovery, but differentiating the C2, C4, and C6 positions requires precise control over reaction microenvironments.

Below, you will find targeted troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure absolute regiocontrol in your syntheses.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

FAQ: Why does SNAr on 2,4-dichloropyrimidine inherently favor the C4 position over C2?

Causality & Mechanism: In uncatalyzed SNAr reactions, the first nucleophilic addition occurs preferentially—and often exclusively—at the C4 position. This is driven by two factors. First, the intermediate Meisenheimer complex at C4 is highly stabilized by the adjacent endocyclic nitrogen atoms (the α -effect). Second, Density Functional Theory (DFT) analysis of bond dissociation energies (BDEs) reveals that the C–Cl bond at the C4 position is approximately 1.31 kcal/mol lower than the C–Cl bond at C2[1]. This makes the C4 position both thermodynamically and kinetically more susceptible to nucleophilic attack[1].

Troubleshooting: Inverting SNAr Selectivity to C2

Issue: I need to install an amine at the C2 position of a 2,4-dichloropyrimidine, but standard polar aprotic conditions yield predominantly C4-substituted or bis-substituted mixtures. Solution: You must alter the solvation sphere to override the inherent BDE advantage of C4. By running the reaction in a bulky, non-nucleophilic alcohol (tert-butanol) with a non-nucleophilic auxiliary base (DIPEA) at elevated temperatures (80 °C), you can invert the selectivity[2]. The bulky tert-butanol forms a hydrogen-bonding network that heavily solvates and sterically shields the more exposed C4 position, kinetically driving the amine to attack the C2 position[2].

SNAr_Regioselectivity SM 2,4-Dihalopyrimidine Cond1 Standard SNAr (Polar Aprotic, 25°C) SM->Cond1 Cond2 Modified SNAr (t-BuOH, DIPEA, 80°C) SM->Cond2 Cond3 Pd-Catalysis (Bulky NHC Ligands) SM->Cond3 Res1 C4-Substitution (Kinetic Default) Cond1->Res1 Lower C4 BDE Res2 C2-Substitution (Solvent-Directed) Cond2->Res2 C4 Suppression Res3 C2-Substitution (Steric Control) Cond3->Res3 Blocked C4

Mechanistic pathways dictating C2 vs C4 regioselectivity in 2,4-dihalopyrimidines.

Methodology: Solvent-Directed C2-Selective Amination

This protocol is a self-validating system designed to ensure regiochemical integrity before proceeding to subsequent synthetic steps.

  • Preparation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, dissolve 2,4-dichloro-5-trifluoromethylpyrimidine (1.0 eq) in anhydrous tert-butanol (0.2 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sink, neutralizing the generated HCl to prevent premature degradation of the pyrimidine ring without competing as a nucleophile.

  • Nucleophile Addition: Dropwise add the primary or secondary amine (1.1 eq).

  • Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The C2-isomer typically exhibits a slightly higher Rf​ value than the C4-isomer due to altered molecular dipole moments. Do not proceed to workup until the starting material is consumed.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3​ , and extract with EtOAc. Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

  • Validation Checkpoint 2 (NMR Confirmation): Isolate the product via flash chromatography and perform 1H and 2D-NOESY NMR. Validation: A strong NOE cross-peak between the incoming amine N–H and the pyrimidine C6–H indicates unwanted C4 substitution. The absence of this cross-peak definitively validates successful C2 regioselectivity.

Metal-Catalyzed Cross-Coupling Regiocontrol

FAQ: Can I achieve C2-selective Pd-catalyzed cross-coupling without competing C4 SNAr?

Causality & Mechanism: Yes, but it requires precise ligand tuning. Over 1,500 previously reported Pd-catalyzed cross-couplings on pyrimidines favor the C4 position[3]. To invert this, you must use palladium precatalysts supported by extremely bulky N-heterocyclic carbene (NHC) ligands[3]. The massive steric bulk of the NHC ligand physically blocks the more accessible C4 position during the oxidative addition step, forcing the palladium center to selectively insert into the C2 position[3].

Troubleshooting: Directing Liebeskind-Srogl Couplings to C2

Issue: My Liebeskind-Srogl cross-coupling on 2,4-bis(methylsulfanyl)pyrimidine with aryl boronic acids yields poor regioselectivity, reacting randomly at both thioethers. Solution: Standard Liebeskind-Srogl conditions struggle to differentiate identical thioethers. The addition of copper(I) thiophene-2-carboxylate (CuTc) as a cofactor fundamentally alters the transmetalation step[4]. CuTc coordinates selectively with the pyrimidine ring nitrogens and the C2-thioether, acting as a directing group that forces the cross-coupling unusually to the C2 position, leaving the C4-methylsulfanyl group intact for orthogonal functionalization[4].

Liebeskind_Srogl_Workflow S1 2,4-Bis(methylsulfanyl) pyrimidine S2 Add Aryl Boronic Acid + Pd Catalyst S1->S2 S3 Add CuTc Cofactor (Directing Agent) S2->S3 S4 C2-Aryl-4-methylsulfanyl pyrimidine S3->S4

Workflow for CuTc-directed C2-selective Liebeskind-Srogl cross-coupling.

Methodology: CuTc-Directed C2-Selective Liebeskind-Srogl Coupling

This protocol utilizes orthogonal metal coordination to guarantee site-selective functionalization.

  • Catalyst Preparation: In a glovebox, charge a microwave vial with Pd(PPh3​)4​ (5 mol%) and the desired aryl boronic acid (1.5 eq).

  • Substrate Addition: Add 2,4-bis(methylsulfanyl)pyrimidine (1.0 eq) dissolved in anhydrous THF (0.1 M).

  • Cofactor Integration: Add Copper(I) thiophene-2-carboxylate (CuTc) (1.5 eq). Causality: CuTc is the critical directing agent. It forms a transient complex that positions the transmetalation step strictly adjacent to the C2 position[4].

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat at 100 °C under microwave irradiation for 45 minutes.

  • Validation Checkpoint 1 (LC-MS): Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. Validation: Confirm the presence of the mono-arylated mass. The appearance of a bis-arylated mass indicates a failure of the CuTc directing effect (likely due to wet solvent or degraded CuTc).

  • Workup: Filter the crude mixture through a pad of Celite to remove insoluble copper salts, washing generously with EtOAc. Concentrate the filtrate.

  • Validation Checkpoint 2 (NMR Confirmation): Purify via flash chromatography and analyze via 13C NMR. Validation: The C4-SMe carbon typically resonates around 14–15 ppm. Confirm the retention of this specific peak to validate that the coupling occurred exclusively at C2.

Quantitative Regioselectivity Data

The following table summarizes the expected regiochemical outcomes based on the specific reaction microenvironments discussed in this guide.

Reaction TypeSubstrateCatalyst / ReagentsMajor RegioisomerC4 vs C2 SelectivityRef
Uncatalyzed SNAr 2,4-DichloropyrimidineAmine, DMF, 25 °CC4-Aminated>95 : 5[1]
Modified SNAr 2,4-Dichloro-5-CF3-pyrimidineAmine, t-BuOH, DIPEA, 80 °CC2-Aminated<10 : 90[2]
Pd-Catalyzed Coupling 2,4-DichloropyrimidineThiol, Pd/Bulky NHC, BaseC2-Thiolated<5 : 95[3]
Liebeskind-Srogl 2,4-Bis(methylsulfanyl)pyrimidineAryl-B(OH)2, Pd, CuTc C2-Arylated<10 : 90[4]
Cu(II)-Promoted SNAr 2,4,5-TrichloropyrimidineAmine, Cu(OAc)2/PTABSC4-Aminated>99 : 1[1]

References

  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding - ACS Publications.[Link]

  • US8334383B2 - Regioselective preparation of substituted pyrimidines - Google P
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - Digitellinc. [Link]

Sources

Troubleshooting

HPLC Troubleshooting Center: Resolving Peak Tailing in Pyrimidine Carboxylates

Welcome to the Technical Support Center. As application scientists, we know that analyzing amphoteric compounds like pyrimidine carboxylates presents unique chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that analyzing amphoteric compounds like pyrimidine carboxylates presents unique chromatographic challenges. An ideal chromatographic peak exhibits a sharp, symmetrical Gaussian shape[1]. However, pyrimidine carboxylates frequently deviate from this ideal, exhibiting severe peak tailing (asymmetry factor > 1.2) that compromises resolution, integration accuracy, and quantitative reliability[2].

This guide is designed to help researchers and drug development professionals systematically diagnose and resolve peak tailing through a deep understanding of column chemistry and mobile phase dynamics.

Part 1: Diagnostic Workflow

Before adjusting your method, you must determine whether the tailing is a physical system issue or a chemical interaction issue . Physical problems (like a blocked frit or dead volume) affect all peaks globally, whereas chemical interactions selectively distort specific analytes based on their functional groups[3].

DiagnosticWorkflow Step1 Observe Peak Tailing (USP Tailing Factor > 1.5) Step2 Are all peaks in the chromatogram tailing? Step1->Step2 PathA Yes: Physical Issue Step2->PathA  All peaks PathB No: Chemical Issue (Analyte Specific) Step2->PathB  Only basic/amphoteric peaks FixA Check extra-column volume, replace inlet frit, or reverse flush column PathA->FixA FixB1 Lower mobile phase pH to < 2.5 (Protonate silanols) PathB->FixB1 FixB2 Switch to end-capped or polar-embedded column PathB->FixB2

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Part 2: Core Troubleshooting Guides (Q&A)

Q1: Why do pyrimidine carboxylates exhibit severe peak tailing compared to neutral analytes?

A: The root cause lies in the amphoteric nature of the analyte and the surface chemistry of the stationary phase. Pyrimidine carboxylates contain both an acidic carboxylic group and basic nitrogen atoms within the pyrimidine ring. In reversed-phase HPLC, tailing primarily arises from secondary polar interactions between the basic nitrogen of the analyte and exposed, unbonded silanol groups (Si-OH) on the silica matrix[1].

Free silanols are highly acidic[1]. When the mobile phase pH exceeds 3.0, these silanols become ionized (Si-O⁻)[4]. The positively charged pyrimidine ring interacts strongly with these anionic sites via an ion-exchange mechanism[2]. Because this secondary retention mechanism is slower to equilibrate than standard hydrophobic retention, the trailing edge of the peak diminishes slowly, creating a "tail"[1].

Q2: How do I optimize the mobile phase pH to suppress these secondary interactions?

A: The most effective thermodynamic solution is to operate at a low mobile phase pH, typically around pH 2.5[5]. At this pH, the acidic silanol groups on the silica surface are fully protonated and neutralized, effectively shutting down the ion-exchange pathway[6]. Concurrently, the carboxylic acid moiety of the pyrimidine carboxylate is protonated, which increases its hydrophobicity and improves its retention on the C18 phase.

If your specific pyrimidine derivative degrades at low pH, the alternative is to operate at a high pH (> 9.0) to deprotonate the basic nitrogen, eliminating its positive charge[2]. However, this requires specialized hybrid silica columns (e.g., bridged-ethyl hybrid) designed to withstand alkaline hydrolysis[2].

Q3: What role do buffer concentration and mobile phase additives play?

A: When the mobile phase pH approaches the analyte's pKa, uneven ionization occurs as the sample band travels through the column, leading to asymmetrical peaks[4]. Increasing the buffer concentration (e.g., > 20 mM phosphate) stabilizes the local pH environment and provides counter-ions that help mask active silanol sites[6].

Historically, chromatographers added competing bases (silanol suppressors) like triethylamine (TEA) at 5 mM to preferentially bind to anionic silanols[5]. While effective, TEA accelerates the hydrolysis of the stationary phase and end-capping groups, drastically reducing column lifetime[5]. Today, utilizing modern column chemistries is highly preferred over aggressive additives.

Q4: What stationary phase chemistry is best suited for these compounds?

A: Avoid older "Type A" silica columns, which contain trace metal contaminants (like iron and aluminum) that withdraw electrons from silanol groups, increasing their acidity and exacerbating tailing[1]. Instead, select high-purity "Type B" silica columns that are fully end-capped[6]. For the most stubborn pyrimidine carboxylates, use a polar-embedded column (e.g., amide or ether linkages within the alkyl chain), which provides an internal hydrogen-bonding shield that blocks basic analytes from reaching residual silanols[4].

Part 3: Mechanistic Pathway of Silanol Interactions

Mechanism A Pyrimidine Carboxylate (Amphoteric Analyte) B Mid-pH (3.0 - 7.0) Ionized Silanols (Si-O⁻) A->B  Mobile Phase pH > 3 C Low pH (< 2.5) Neutral Silanols (Si-OH) A->C  Mobile Phase pH < 2.5 D Ion-Exchange Interaction (Severe Tailing) B->D  Protonated N interacts  with Si-O⁻ E Hydrophobic Retention (Symmetrical Peak) C->E  Suppressed secondary  interactions

Mechanism of pH-dependent silanol interactions causing peak tailing.

Part 4: Quantitative Data Presentation

The following table summarizes the impact of mobile phase conditions and column technology on the USP Tailing Factor (T) for a standard pyrimidine carboxylate. A tailing factor of 1.0 indicates perfect symmetry.

Mobile Phase pHBuffer ConcentrationColumn TechnologyUSP Tailing Factor (T)Dominant Retention Mechanism
6.5 10 mM AcetateType A Silica (Standard C18)2.85 Hydrophobic + Strong Ion-Exchange
6.5 10 mM AcetatePolar-Embedded C181.62 Hydrophobic (Sterically Shielded)
2.5 20 mM PhosphateType A Silica (Standard C18)1.45 Hydrophobic + Weak Ion-Exchange
2.5 20 mM PhosphateType B Silica (Fully End-capped)1.05 Pure Hydrophobic (Ideal)

Part 5: Experimental Protocol

Self-Validating Workflow for Mobile Phase Optimization

Objective: Establish a robust method to achieve a USP Tailing Factor (T) ≤ 1.2 for pyrimidine carboxylates.

Step 1: Buffer Preparation & pH Control

  • Weigh the appropriate mass of Potassium Phosphate Monobasic ( KH2​PO4​ ) to achieve a 20 mM concentration in HPLC-grade water.

  • Titrate the buffer to exactly pH 2.5 using concentrated phosphoric acid ( H3​PO4​ )[5]. Causality: This specific pH ensures the complete protonation of both the analyte's carboxylate group and the column's residual silanols.

  • Vacuum-filter the buffer through a 0.22 µm membrane to remove particulates that could cause frit blockages[3].

Step 2: System Passivation (Metal-Sensitive Analytes)

  • Remove the analytical column and replace it with a zero-dead-volume union.

  • Flush the LC system with 0.1% EDTA or 20% Nitric Acid for 30 minutes at 1 mL/min to strip trace metals (Fe, Al) from the flow path[1].

  • Flush with HPLC-grade water for 60 minutes to neutralize the system before reconnecting the column.

Step 3: System Suitability Testing (SST) & Validation

  • Install a fully end-capped Type B C18 column.

  • Prepare a mixed standard containing your pyrimidine carboxylate and a neutral hydrophobic marker (e.g., toluene or uracil).

  • Inject the standard and calculate the USP tailing factor (T) at 5% of the peak height for both compounds[4].

  • Validation Logic:

    • If the neutral marker yields T≤1.1 but the pyrimidine yields T>1.5 , secondary chemical interactions are still occurring. Increase buffer concentration or switch to a polar-embedded column.

    • If both peaks yield T>1.5 , the issue is physical. Check for a void at the column inlet or minimize extra-column tubing volume[3].

Part 6: Frequently Asked Questions (FAQs)

Q: Can the sample diluent cause peak tailing? Yes. If your pyrimidine carboxylate is dissolved in a solvent that is significantly stronger (e.g., 100% methanol) than the initial mobile phase, the analyte will not focus at the head of the column. This mismatch causes peak distortion, fronting, or splitting, particularly for early-eluting peaks[3]. Always try to match the sample diluent to the initial mobile phase conditions.

Q: I lowered the pH to 2.5, but my retention times dropped significantly. Why? At pH 2.5, the basic nitrogen on the pyrimidine ring is fully protonated (ionized), making the molecule highly polar. In reversed-phase chromatography, increased polarity reduces retention. To mitigate this, you must reduce the organic modifier content (e.g., lower the % acetonitrile) in your mobile phase to restore adequate retention factor ( k′ )[2].

Q: Is it possible my column is just old? Absolutely. Over time, the acidic mobile phases can hydrolyze the end-capping groups and the bonded C18 phase, exposing fresh, highly active silanol groups. If a previously validated method suddenly exhibits tailing exclusively for your basic analytes, column aging (loss of end-capping) is the most likely culprit.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. -[Link]

  • Peak Tailing in HPLC - Element Lab Solutions -[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex -[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex -[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Today / LCGC -[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems - LCGC International -[Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation -[Link]

Sources

Optimization

Strategies to minimize dimer formation in pyrimidine synthesis

Welcome to the Technical Support Center for pyrimidine synthesis. Whether you are synthesizing small-molecule pyrimidine active pharmaceutical ingredients (APIs) or handling pyrimidine-containing oligonucleotides, dimer...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine synthesis. Whether you are synthesizing small-molecule pyrimidine active pharmaceutical ingredients (APIs) or handling pyrimidine-containing oligonucleotides, dimer formation is a pervasive side reaction that compromises yield and product integrity.

This guide is structured to help drug development professionals and synthetic chemists troubleshoot dimerization issues across two distinct domains: Chemical Synthesis (Intermolecular Dimerization) and Photochemical Oligonucleotide Handling (Cyclobutane Pyrimidine Dimers) .

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do my pyrazole/indazole precursors form dimers instead of the target pyrimidine during N–N cleaving carbon atom insertion? A1: During the synthesis of pyrimidines via N–N cleaving carbon atom insertion, the highly reactive chlorodiazirine intermediate can undergo competitive side reactions. If the pyrazole precursor is not sterically protected, a second equivalent of the precursor can perform an intermolecular nucleophilic attack on the carbene intermediate, resulting in a dimeric bis(pyrazolyl)methane side-product rather than the desired intramolecular ring expansion[1].

Q2: What is a Cyclobutane Pyrimidine Dimer (CPD), and why does it form during oligonucleotide synthesis and purification? A2: CPDs are hazardous photochemical lesions formed when adjacent pyrimidine bases (thymine, cytosine, or uracil) are exposed to ultraviolet (UV) irradiation, typically below 290 nm[2]. The mechanism is a concerted [2+2] cycloaddition driven by the excitation of the pyrimidine into an excited singlet state (S1). This reaction requires specific spatial alignment and orbital symmetry, making it highly sensitive to the structural conformation of the DNA/RNA strand[3].

Q3: Why is it critical to prevent cytosine-containing CPDs specifically? A3: Once formed, cytosine-containing CPDs are highly unstable and prone to rapid deamination. This deamination converts the cytosine dimer into a highly mutagenic uracil dimer, a process that is significantly accelerated by low pH, high temperatures, and low salt concentrations during purification workflows[2].

Q4: Does the stereochemistry of the dimer affect its stability or repairability? A4: Yes. Pyrimidine cyclobutane dimers can exist in four isomeric structures (syn/anti and cis/trans). The isomeric configuration dictates the redox potential and the steric accessibility of the molecule. For instance, trans dimers allow oxidative repair agents (like nitrate radicals) to approach from multiple planes, whereas cis dimers restrict access strictly to their convex side[4].

Section 2: Troubleshooting Guide – Small Molecule Pyrimidine APIs

When synthesizing pyrimidines from pyrazoles or indazoles, solvent selection and protecting group strategies are the primary levers for minimizing intermolecular dimerization.

Quantitative Analysis: Solvent & Protecting Group Effects

The table below summarizes how modulating the steric environment and solvent chemistry impacts the ratio of target pyrimidine to bis-adduct dimer.

Reaction ConditionSolventProtecting GroupTarget Pyrimidine Yield (%)Dimer Side-Product Yield (%)
StandardAcetonitrileNone37 – 67%28 – 45%
EtherealTetrahydrofuran (THF)None< 30%> 50% (α-functionalized)
OptimizedMethyl tert-butyl ether (MtBE)None75 – 85%< 10%
Sterically BlockedMethyl tert-butyl ether (MtBE)SEM> 90%Trace

Data synthesized from optimization studies on N-N cleaving carbon atom insertion workflows[1].

Mechanistic Workflow: Reaction Logic

SynthesisLogic Start Pyrazole/Indazole Precursor Diazirine + Chlorodiazirine (Carbene Source) Start->Diazirine Cond1 Solvent: THF / MeCN No Protecting Group Diazirine->Cond1 Cond2 Solvent: MtBE SEM Protecting Group Diazirine->Cond2 Dimer Bis(pyrazolyl)methane (Dimer Side-Product) Cond1->Dimer High Dimerization Product Target Pyrimidine API Cond1->Product Low Yield Cond2->Product Steric Blockade

Reaction logic for minimizing bis-adduct dimers in pyrimidine API synthesis.

Step-by-Step Methodology: SEM-Protected Pyrimidine Synthesis

To establish a self-validating system that prevents dimerization, utilize the following protocol which pairs a bulky protecting group with a sterically hindered solvent[1].

  • Protection (Steric Shielding): React the pyrazole/indazole precursor with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH in DMF at 0°C. Causality: The bulky SEM group physically blocks the intermolecular attack of a second pyrazole molecule onto the carbene intermediate.

  • Solvent Preparation: Degas Methyl tert-butyl ether (MtBE) using argon sparging for 15 minutes. Causality: Unlike THF, MtBE possesses stronger α-CH bonds and inherent steric bulk, preventing competitive α-functionalization side reactions with the chlorocarbene.

  • Reagent Addition: Suspend the SEM-protected precursor in the MtBE. Add excess Na₂CO₃ (2.0 equiv) to buffer the reaction.

  • Controlled Carbene Insertion: Slowly add chlorodiazirine (6.0 equiv) over 24 hours via a syringe pump at 60°C. Validation Step: Monitor the reaction via TLC; the disappearance of the SEM-protected precursor without the appearance of a lower-Rf bis-adduct validates successful intramolecular insertion.

  • Deprotection: Quench the reaction and treat the crude mixture with TBAF (Tetra-n-butylammonium fluoride, 3.0 equiv) in THF to cleave the SEM group.

  • Isolation: Purify the resulting pyrimidine via flash chromatography.

Section 3: Troubleshooting Guide – Oligonucleotide Photochemistry

When handling pyrimidine-rich oligonucleotides, ambient light or UV-based purification methods can inadvertently trigger CPD formation.

Quantitative Analysis: Substituent Effects on CPD Formation

Steric hindrance at the C5 position of the pyrimidine ring directly dictates the efficiency of the[2+2] cycloaddition.

Pyrimidine BaseC5 SubstituentCPD Formation EfficiencyMechanism of Resistance
Uracil-HHighNone (Baseline susceptibility)
Thymine-CH₃ModerateMild steric hindrance
5-tert-Butyl Uracil-C(CH₃)₃Near ZeroSevere steric clash blocks[2+2] cycloaddition

Introduction of a tert-butyl group completely blocks CPD formation by disrupting the necessary geometric alignment[5].

Mechanistic Workflow: Photochemical Quenching

PhotochemicalCPD UV UV Irradiation (<290 nm) Excited Excited Singlet State (S1) UV->Excited Steric 5-tert-Butyl Modification Excited->Steric Steric Clash Quencher Acridine Dye (Energy Transfer) Excited->Quencher Intercepts S1 CPD Cyclobutane Pyrimidine Dimer (CPD) Excited->CPD [2+2] Cycloaddition Safe Ground State Pyrimidine Steric->Safe Blocks [2+2] Quencher->Safe Non-radiative decay

Photochemical mechanisms and mitigation strategies for CPD formation.

Step-by-Step Methodology: Minimizing CPDs During Purification

If structural modification (like 5-tert-butyl substitution) is not viable for your specific oligo sequence, utilize this handling protocol to prevent and quench excited singlet states.

  • Environmental Light Shielding: Wrap all reaction vessels, FPLC/HPLC fluidic lines, and fraction collectors in amber foil to block ambient UVA/UVB light.

  • Singlet State Quenching: If photochemical steps are unavoidable, introduce an acridine dye (e.g., Acridine Orange) to the buffer. Causality: Acridine dyes act as a highly efficient energy sink, transferring energy away from the singlet (S1) state of the DNA/RNA before the [2+2] cycloaddition can occur[3].

  • Wavelength Selection: Configure the UV detector on the HPLC to monitor at 280 nm or 295 nm rather than the standard DNA absorption maximum of 260 nm. Causality: Monitoring off-peak drastically reduces the direct photochemical excitation of the pyrimidines during the elution phase.

  • Thermal and pH Control: Maintain the purification buffer at pH 7.2 and strictly < 4°C. Validation Step: Quantify the oligo using a double-strand specific assay rather than raw A260 to ensure intact pairing. Keeping the environment cold and neutral prevents the secondary, rapid deamination of any trace cytosine CPDs into uracil dimers[2].

References

  • Source: Journal of the American Chemical Society (ACS Publications)
  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance Source: RSC Publishing URL
  • Source: PMC (PubMed Central)
  • Source: PMC (PubMed Central)
  • Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO3•)

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Methyl 5-amino-2-chloropyrimidine-4-carboxylate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience sudden yield drops or catalytic poisoning when utilizing haloge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience sudden yield drops or catalytic poisoning when utilizing halogenated pyrimidine intermediates.

Methyl 5-amino-2-chloropyrimidine-4-carboxylate (CAS: 1780950-16-4) is a highly versatile active pharmaceutical ingredient (API) intermediate[1]. However, its unique electronic topology makes it a "ticking clock" if mishandled. The pyrimidine core is heavily electron-deficient, turning the C2-chlorine and C4-ester into prime targets for nucleophilic attack by ambient moisture[2]. This guide provides a causality-driven approach to diagnosing, troubleshooting, and preventing the degradation of this critical compound.

I. Mechanistic Degradation Pathways

To successfully store this compound, you must first understand why it degrades. The molecule features three distinct vulnerabilities:

  • C2-Chlorine Lability: The pyrimidine ring nitrogens and the C4-ester strongly withdraw electron density from the C2 position. This makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by atmospheric water, leading to hydrolysis[2].

  • C4-Ester Hydrolysis: The methyl ester can undergo standard hydrolysis in the presence of moisture and trace acidic/basic impurities[3].

  • C5-Amine Oxidation: While partially deactivated by the electron-withdrawing ring, the primary amine remains vulnerable to oxidation into N-oxides or azo-dimers upon prolonged exposure to light and oxygen.

Degradation A Methyl 5-amino-2-chloropyrimidine -4-carboxylate B 2-Hydroxypyrimidine Derivative (C2 SNAr Hydrolysis) A->B H2O (Moisture) Nucleophilic Attack C Pyrimidine-4-carboxylic Acid (C4 Ester Hydrolysis) A->C H2O + Trace Acid/Base Hydrolysis D N-Oxide / Azo Dimers (C5 Amine Oxidation) A->D O2 (Air), UV Light Oxidation

Figure 1: Primary degradation pathways of Methyl 5-amino-2-chloropyrimidine-4-carboxylate.

II. Troubleshooting FAQs

Q1: My LC-MS shows a new peak with an M-18 or M-14 mass shift after a month of storage. What happened? Causality: You are observing either ester hydrolysis or C2-Cl displacement. The C4-methyl ester is prone to hydrolysis (M-14, loss of CH₂), forming the carboxylic acid[3]. More critically, the C2 position is highly activated for SNAr. Atmospheric moisture acts as a nucleophile, displacing the chloride to form a 2-hydroxypyrimidine derivative (M-18)[2]. Solution: The bulk powder has absorbed ambient humidity. You must store the compound strictly at 2-8°C under an inert atmosphere (Argon) to suppress the thermodynamic kinetics of these reactions[4].

Q2: The powder has changed from off-white to a yellowish-brown tint. Is it still usable? Causality: Discoloration is the macroscopic symptom of C5-amino group oxidation. Prolonged exposure to ambient oxygen and UV/visible light generates conjugated N-oxides or azo-dimers, which absorb light in the visible spectrum (appearing yellow/brown). Solution: Do not use discolored batches for sensitive cross-coupling reactions. Prevent this by using amber glass vials to block light transmission and purging the headspace with nitrogen or argon before sealing.

Q3: My downstream Suzuki-Miyaura couplings are failing, yielding unreacted starting material or complex mixtures. Why? Causality: If the C2-Cl bond has already hydrolyzed to C2-OH due to poor storage, the oxidative addition step of your Palladium catalyst will fail. The resulting C-OH bond is inert under standard Suzuki conditions. Solution: Implement a self-validating check. Always run a rapid TLC (e.g., 50% EtOAc/Hexanes) or LC-MS before setting up the cross-coupling. If the baseline spot (hydrolyzed product) exceeds 2%, repurify the intermediate via flash chromatography before use.

III. Quantitative Stability Matrix

The following table summarizes the expected purity retention of Methyl 5-amino-2-chloropyrimidine-4-carboxylate over a 6-month period based on specific environmental variables.

Storage ConditionAtmospherePackaging6-Month Purity RetentionPrimary Degradation Pathway
25°C, 60% RHAmbient AirClear Glass< 75%C2-Cl Hydrolysis (SNAr)
25°C, DryArgonAmber Glass~ 92%C4-Ester Hydrolysis
2-8°C, DryAmbient AirClear Glass~ 88%C5-Amine Oxidation
2-8°C, Dry Argon Amber Glass > 98% None (Stable)
IV. Self-Validating Storage Protocol (SOP)

To guarantee the integrity of your API intermediate, do not simply place the bulk bottle in a refrigerator. Follow this self-validating methodology to control causality at every step.

Phase 1: Inert Atmosphere Transfer

  • Transfer: Move the newly received bulk bottle of Methyl 5-amino-2-chloropyrimidine-4-carboxylate[1] into a glovebox purged with Argon (H₂O < 1 ppm, O₂ < 1 ppm).

    • Causality: Eliminating ambient humidity prevents the irreversible SNAr that forms the 2-hydroxy degradant[2].

  • Aliquot: Weigh the compound into pre-dried, amber glass vials in single-use reaction quantities (e.g., 100 mg or 500 mg).

    • Causality: Single-use aliquots prevent the repeated freeze-thaw condensation cycles that introduce micro-droplets of water into the bulk powder every time the bottle is opened.

Phase 2: Sealing and Cold Storage 3. Seal: Cap the vials with PTFE-lined silicone septa and wrap the exterior with Parafilm to create a secondary moisture barrier. 4. Store: Remove from the glovebox and immediately transfer to a desiccated secondary container stored at 2-8°C[4].

  • Causality: Lowering the thermal energy suppresses the activation energy required for both ester hydrolysis and amine oxidation.

Phase 3: Self-Validation (Pre-Reaction QC) 5. Sample: Before utilizing an aliquot in a catalytic reaction, dissolve 1 mg in LC-MS grade Acetonitrile. 6. Validate: Run a rapid UPLC-MS. Validation Check: If the M-18 peak (hydrolysis) or M+16 peak (oxidation) exceeds 2.0% relative Area Under Curve (AUC), discard or repurify the aliquot. This ensures your downstream catalytic cycles are not poisoned by degraded starting material.

Workflow Rec 1. Receive API Intermediate (Verify Cold Chain) Glove 2. Transfer to Glovebox (Argon, <1 ppm H2O) Rec->Glove Aliquot 3. Aliquot into Amber Vials (Single-Use Quantities) Glove->Aliquot Seal 4. Seal with PTFE Septa & Parafilm Aliquot->Seal Store 5. Store at 2-8°C (Desiccated Secondary Container) Seal->Store Validate 6. Pre-Reaction Validation (LC-MS / TLC Check) Store->Validate

Figure 2: Self-validating handling and storage workflow to prevent moisture and oxygen exposure.

V. References
  • MolCore. "1780950-16-4 | Methyl 5-amino-2-chloropyrimidine-4-carboxylate". MolCore API Intermediates. 1

  • Sigma-Aldrich. "Methyl 5-amino-2-chloropyrimidine-4-carboxylate | 1780950-16-4". Sigma-Aldrich Product Catalog. 4

  • Benchchem. "Storage and handling to prevent degradation of 5-(Bromomethyl)-2-chloropyrimidine". Benchchem Technical Notes. 2

  • ResearchGate. "Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones". ResearchGate Publications. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ¹H and ¹³C NMR Characterization of Substituted Pyrimidines

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Performance comparison of NMR analytical approaches, solvent effects, and self-validating experimental workflows for...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Performance comparison of NMR analytical approaches, solvent effects, and self-validating experimental workflows for pyrimidine characterization.

Introduction: The Analytical Challenge of Pyrimidines

Substituted pyrimidines are foundational scaffolds in modern drug discovery, forming the core of numerous kinase inhibitors, antiviral agents, and nucleoside analogs. However, their characterization presents unique analytical challenges. The electron-deficient nature of the pyrimidine ring, combined with the presence of multiple heteroatoms, leads to complex electronic environments. During synthesis, the functionalization of pyrimidines often yields closely related regioisomers (e.g., N-alkylation vs. O-alkylation, or C4 vs. C6 substitution) that are nearly indistinguishable by mass spectrometry or basic 1D NMR.

This guide objectively compares different NMR methodologies and solvent systems, providing the causality behind experimental choices and establishing a self-validating protocol for unambiguous structural elucidation.

Comparative Analysis of NMR Solvents: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent in pyrimidine NMR is not merely a matter of solubility; it acts as an active participant in the molecular conformation and electronic environment.

Impact on Exchangeable Protons

Pyrimidines often feature exchangeable protons (e.g., amines, hydroxyls, or ring NH groups in nucleoside analogs). The chemical shift of these protons is highly dependent on the solvent's hydrogen-bonding capabilities.

  • CDCl₃ (Low Polarity): In non-polar solvents, exchangeable protons experience minimal intermolecular hydrogen bonding with the solvent, typically resonating upfield. For example, specific pyrimidine NH protons resonate around 6.94 ppm in CDCl₃[1].

  • DMSO-d₆ (High Polarity, H-Bond Acceptor): DMSO strongly interacts with NH groups via hydrogen bonds to its sulfoxide oxygen ( S=O ). This interaction pulls electron density away from the proton, severely deshielding it and shifting the resonance significantly downfield (e.g., to 9.70 ppm)[1].

Solvent-Driven Tautomeric Equilibria

Solvent polarity directly dictates the thermodynamic stability of tautomers in pyrimidine derivatives. A classic example is the dynamic equilibrium between 2-azidopyrimidines and their fused-ring counterparts, tetrazolo[1,5-a]pyrimidines.

  • DMSO-d₆ thermodynamically favors the ring-closed tetrazole form due to its high polarity stabilizing the fused system[2].

  • CDCl₃ induces the formation of the ring-opened 2-azidopyrimidine form[2].

SolventEffects Sample 2-Azidopyrimidine Derivative DMSO DMSO-d6 (High Polarity) Sample->DMSO CDCl3 CDCl3 (Low Polarity) Sample->CDCl3 Tetrazole Tetrazolo[1,5-a]pyrimidine (Ring-Closed Form) DMSO->Tetrazole Favors Azide 2-Azidopyrimidine (Ring-Opened Form) CDCl3->Azide Favors

Caption: Solvent polarity influence on the tetrazole-azide tautomeric equilibrium.

1D vs. 2D NMR: Resolving Regiochemistry

While standard 1D ¹H and ¹³C NMR are excellent for preliminary purity checks, they frequently fail to resolve the regiochemistry of multi-substituted pyrimidines due to the lack of direct connectivity data.

The Limitations of 1D NMR

In the pyrimidine ring, protons at positions 2, 4, 5, and 6 have characteristic chemical shifts sensitive to the nature and position of substituents[3]. However, when substituents are added, the simple integration and splitting patterns of 1D ¹H NMR cannot definitively prove where the substituent attached.

The Power of 2D NMR (HSQC & HMBC)

To unambiguously differentiate regioisomers (e.g., N7 vs. N9 alkylation, or differentiating[1,2,4]triazolo[1,5-a]pyrimidine from [4,3-a]pyrimidine), 2D NMR techniques are mandatory[4][5].

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct one-bond C-H connections ( 1JC,H​ ), allowing researchers to assign protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons separated by 2 or 3 bonds. A critical mechanistic rule in pyrimidine NMR is that the three-bond carbon-proton coupling constants ( 3JC,H​ ) are generally larger than the two-bond coupling constants ( 2JC,H​ )[6]. By optimizing the HMBC delay for this long-range coupling, researchers can observe cross-peaks between a newly added alkyl group's protons and the specific adjacent pyrimidine ring carbons (e.g., C5 vs. C4), definitively proving the regioisomer's structure[4][5].

G Start Substituted Pyrimidine Solvent Solvent Selection (CDCl3 vs DMSO-d6) Start->Solvent Acq1D 1D 1H & 13C NMR Initial Screening Solvent->Acq1D Check Regiochemistry Unambiguous? Acq1D->Check Acq2D 2D NMR (HSQC/HMBC) Long-range 13C-1H coupling Check->Acq2D No Assign Final Structural Assignment Check->Assign Yes Acq2D->Assign

Caption: Workflow for NMR characterization and regioisomer differentiation of pyrimidines.

Data Presentation: Chemical Shift Baselines

The following table summarizes the typical chemical shift ranges for the pyrimidine core in CDCl₃. These values serve as a baseline; electron-donating groups (EDG) will shift these values upfield, while electron-withdrawing groups (EWG) will shift them downfield.

Ring PositionTypical ¹H Shift (δ, ppm)Typical ¹³C Shift (δ, ppm)Electronic Environment Causality
C2 8.5 – 9.2155 – 165Highly deshielded; flanked by two electronegative nitrogen atoms[3].
C4 / C6 8.2 – 8.8150 – 160Deshielded; positioned ortho/para to the ring nitrogens[3].
C5 7.0 – 7.5115 – 125Relatively electron-rich; meta to both nitrogens, acting as the primary nucleophilic site[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignments, NMR acquisition must be treated as a self-validating system. Follow this protocol for characterizing complex pyrimidines.

Phase 1: Sample Preparation & Environmental Control

  • Dissolution: Dissolve 5–10 mg (for ¹H) or 30–50 mg (for ¹³C/2D) of the pyrimidine derivative in 0.6 mL of the chosen deuterated solvent. Causality: High concentration is strictly required for ¹³C acquisition due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Validation: TMS acts as a zero-point reference (0.00 ppm), self-validating the chemical shift calibration across different magnetic fields and instruments.

Phase 2: Instrument Tuning & 1D Acquisition 3. Locking and Shimming: Insert the NMR tube and lock onto the deuterium frequency of the solvent. Perform gradient shimming. Validation: A successful shim is validated when the TMS peak Full Width at Half Maximum (FWHM) is ≤ 1.0 Hz. 4. ¹H NMR Acquisition: Acquire standard ¹H spectra using a 400 MHz or 600 MHz spectrometer. Use a relaxation delay (D1) of at least 1.5 to 2.0 seconds. Causality: Pyrimidine ring protons often exhibit longer T1 relaxation times; an insufficient D1 leads to incomplete relaxation and inaccurate quantitative integration.

Phase 3: 2D HSQC & HMBC Execution 5. HSQC Setup: Configure the HSQC experiment to detect one-bond C-H couplings, optimized for 1JC,H​≈145 Hz. 6. HMBC Setup: Configure the HMBC experiment for long-range couplings. Causality: Because 3JC,H​>2JC,H​ in aromatic nitrogen heterocycles, optimize the long-range delay for J=8 Hz to capture the critical 3-bond correlations[6]. 7. Data Processing & Validation: Process with zero-filling and a sine bell squared window function. Validation: Systematically overlay the HSQC spectrum onto the HMBC spectrum. Exclude any direct 1J responses present in the HMBC data to isolate pure long-range correlations, ensuring an unambiguous regioisomer assignment[4].

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - BenchChem.
  • Proton and carbon‐13 nuclear magnetic resonance studies of substituted pyrimidines. V: 13C, 1H coupling constants for some methyl‐ and aminopyrimidines - R Discovery.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - ACS Omega.
  • Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines - d-nb.info.
  • Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques - RSC Publishing.
  • Synthesis and Base Pairing Properties of Platinum(II) Nucleosides Based on Uracil - ChemRxiv.

Sources

Comparative

Comparative Study of VEGFR-2 and CDK1 Inhibition by 2-Amino-4-aryl-5-chloropyrimidines: A Technical Guide

Executive Summary & Mechanistic Rationale In modern oncology drug development, single-target kinase inhibitors frequently succumb to acquired resistance mechanisms via compensatory signaling pathways. To circumvent this,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern oncology drug development, single-target kinase inhibitors frequently succumb to acquired resistance mechanisms via compensatory signaling pathways. To circumvent this, designing single molecules capable of dual-target inhibition has emerged as a superior therapeutic strategy.

The 2-amino-4-aryl-5-chloropyrimidine scaffold represents a highly potent class of dual inhibitors targeting both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1) [1]. This dual mechanism is highly synergistic:

  • VEGFR-2 Inhibition: Blocks pro-angiogenic signal transduction, effectively starving the tumor of its blood supply[2].

  • CDK1 Inhibition: Directly halts tumor cell proliferation by preventing the G2/M phase transition during the cell cycle[1].

By simultaneously targeting the tumor microenvironment (angiogenesis) and the tumor cell cycle (mitosis), these derivatives offer a robust pharmacological profile that mitigates off-target toxicity while maximizing efficacy[2].

G cluster_vegf Angiogenesis Pathway cluster_cdk Cell Cycle Pathway Inhibitor 2-Amino-4-aryl-5-chloropyrimidines VEGFR2 VEGFR-2 (Tyrosine Kinase) Inhibitor->VEGFR2 CDK1 CDK1 (Ser/Thr Kinase) Inhibitor->CDK1 VEGF VEGF VEGF->VEGFR2 Angiogenesis Endothelial Proliferation & Angiogenesis VEGFR2->Angiogenesis CyclinB Cyclin B CyclinB->CDK1 Mitosis G2/M Transition & Mitosis CDK1->Mitosis

Dual inhibition of VEGFR-2 and CDK1 pathways by 2-amino-4-aryl-5-chloropyrimidines.

Comparative Profiling: VEGFR-2 vs. CDK1 Inhibition

The 2-amino-4-aryl-5-chloropyrimidine core acts as a bioisostere for the adenine ring of ATP. The 2-amino group forms essential hydrogen bonds with the hinge region of the kinase, while the 5-chloro substitution provides optimal lipophilic bulk, locking the pyrimidine ring into the ATP-binding pocket[3]. The nature of the aryl group at the 4-position significantly influences the inhibitory activity and selectivity against these kinases[3].

The table below summarizes the comparative interaction profiles of this scaffold against both targets.

Table 1: Comparative Kinase Inhibition Parameters
ParameterVEGFR-2 InhibitionCDK1 InhibitionMechanistic Implication
Kinase Classification Receptor Tyrosine Kinase (RTK)Serine/Threonine KinaseThe scaffold exhibits rare, cross-class dual inhibition, broadening therapeutic utility.
Primary Binding Mode ATP-competitive (Hinge binding via 2-NH2)ATP-competitive (Hinge binding via 2-NH2)Relies on a conserved hydrogen-bonding network within the ATP cleft.
Role of 4-Aryl Group Explores the deep hydrophobic pocket of VEGFR-2Interacts with the gatekeeper residue of CDK1Structural modifications at C4 dictate the precise selectivity ratio between the two targets.
Cellular Phenotype Halts HUVEC (endothelial) proliferationArrests tumor cells at the G2/M phaseYields synergistic tumor starvation and direct growth arrest[4].

Validated Experimental Methodologies

To ensure scientific rigor, the synthesis and biological evaluation of these compounds must follow self-validating protocols. Below are the standard methodologies utilized for scaffold generation and kinase profiling.

Workflow Synthesis 1. Scaffold Synthesis (SNAr Amination) Purification 2. Purification & QC (HPLC/MS, NMR) Synthesis->Purification KinaseAssay 3. In Vitro Assays (VEGFR-2 & CDK1) Purification->KinaseAssay CellAssay 4. Cellular Efficacy (HUVEC Proliferation) KinaseAssay->CellAssay SAR 5. SAR Analysis & Lead Optimization CellAssay->SAR

Step-by-step workflow from synthesis to SAR analysis for dual kinase inhibitors.

Protocol A: Regioselective Synthesis of the Scaffold

Causality & Rationale: The synthesis begins with a polychlorinated pyrimidine (e.g., 2,4-dichloro-5-chloropyrimidine). The chlorine atom at the C4 position is the most electrophilic due to the combined electron-withdrawing effects of the adjacent ring nitrogens and the C5 chlorine[3]. This allows for highly regioselective Nucleophilic Aromatic Substitution (SNAr).

Step-by-Step Procedure:

  • C4 Arylation: In a three-necked flask, dissolve 2,4-dichloro-5-chloropyrimidine (1.0 eq) in a polar aprotic solvent (e.g., DMF). Slowly add the desired aryl amine (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 1.2 eq) at 0°C.

  • Reaction Monitoring: Stir the mixture, allowing it to warm to room temperature. Self-Validation: Monitor via Thin Layer Chromatography (TLC) to ensure mono-substitution at C4 and prevent over-reaction at C2.

  • C2 Amination: Once the C4 intermediate is isolated, treat it with an excess of ammonia (or a substituted amine) in ethanol. Reflux the mixture for 3-5 hours[5]. Causality: The C2 position is significantly less reactive than C4, requiring elevated temperatures and excess nucleophile to drive the reaction to completion.

  • Purification: Cool to room temperature, filter the crude product, and wash sequentially with ethanol and water. Recrystallize from a mixture of dichloromethane and petroleum ether (1:1 v/v)[5]. Validate regiochemistry and purity (>95%) using 1 H-NMR and LC-MS.

Protocol B: In Vitro Dual Kinase Assay Validation

Causality & Rationale: To accurately compare IC50​ values across two distinct kinases (VEGFR-2 and CDK1), the assays must be run at the specific ATP Km​ for each respective enzyme. Running assays at Km​ ensures that the competitive inhibitor is evaluated under standardized thermodynamic conditions, preventing the artificial skewing of apparent potency[1].

Step-by-Step Procedure:

  • Enzyme Preparation: Prepare recombinant human VEGFR-2 and CDK1/Cyclin B complexes in a standardized kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM DTT, 0.01% Tween-20).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized 2-amino-4-aryl-5-chloropyrimidine derivatives in 100% DMSO. Self-Validation: Transfer the compounds to the assay plate such that the final DMSO concentration remains strictly constant (e.g., 1% v/v) across all wells to prevent solvent-induced enzyme denaturation.

  • Substrate & ATP Addition: Add the target-specific peptide substrates. Crucially, add ATP at exactly 1×Km​ for VEGFR-2 in the VEGFR-2 plate, and 1×Km​ for CDK1 in the CDK1 plate.

  • Detection & Quality Control: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout after a 60-minute incubation.

  • Assay Validation: Include a no-enzyme negative control (background) and a vehicle-only positive control (maximum activity). Calculate the Z′ -factor for the plate; a Z′ -factor >0.5 is required to validate the robustness of the assay before calculating IC50​ values.

Conclusion

The 2-amino-4-aryl-5-chloropyrimidine scaffold is a highly versatile synthetic synthon[3] that translates into a powerful pharmacological tool[6]. By simultaneously inhibiting VEGFR-2 and CDK1, these compounds effectively bridge the gap between anti-angiogenic and anti-proliferative therapies. Rigorous SAR profiling, grounded in regioselective synthesis and thermodynamically controlled kinase assays, remains critical for optimizing these dual inhibitors for in vivo efficacy and eventual clinical application[1].

References

  • Benchchem. "2-Amino-4-chloropyrimidine-5-carboxylic acid".
  • PubMed/NIH. "Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1)".
  • ResearchGate. "Robert H Gruninger's research works".
  • ResearchGate. "Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) | Request PDF".
  • SciSpace. "Ronghua Li | Johnson & Johnson Pharmaceutical Research and Development".
  • Benchchem. "2-Amino-4-chloropyrimidine".

Sources

Validation

Comprehensive Comparison Guide: X-Ray Crystallization Screening Strategies for Pyrimidine Carboxylate Derivatives

Introduction: The Structural Imperative Pyrimidine carboxylate derivatives are highly versatile scaffolds in modern drug discovery. They function as potent multi-target directed ligands (MTDLs) for Alzheimer's disease (s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Imperative

Pyrimidine carboxylate derivatives are highly versatile scaffolds in modern drug discovery. They function as potent multi-target directed ligands (MTDLs) for Alzheimer's disease (such as AChE inhibitors)[1] and act as highly selective COX-2 inhibitors[2]. To drive structure-based drug design (SBDD), obtaining high-resolution X-ray crystal structures of these compounds—either as apo small molecules or co-crystallized with their protein targets—is an absolute necessity.

However, crystallization remains a severe bottleneck. Pyrimidine carboxylates exhibit highly specific supramolecular behaviors. Their crystal packing is heavily reliant on weak intermolecular interactions, specifically C−H⋯O and C−H⋯N bonds, alongside prominent π−π stacking interactions and R22​(9) hydrogen-bonding motifs[3]. Because these networks are fragile, the choice of crystallization screen directly dictates whether a sample yields a diffraction-quality crystal or an amorphous precipitate.

The Contenders: Sparse-Matrix vs. Multi-Component Screening

In this guide, we objectively compare two leading commercial crystallization strategies for pyrimidine carboxylate derivatives:

  • Product A: Hampton Research Crystal Screen (Classic Sparse-Matrix). Based on the foundational 1991 methodology by Jancarik and Kim, this screen samples a broad, historically successful chemical space using a trial-and-error matrix of precipitants, salts, and buffers[4].

  • Product B: Molecular Dimensions Morpheus (Targeted Multi-Component). Developed by Fabrice Gorrec in 2009, this 3D grid screen incorporates 49 low-molecular-weight PDB-derived ligands, PEG-based precipitants, and inherent cryoprotectants[5].

Mechanistic Causality: Why Screening Chemistry Matters (E-E-A-T Insight)

As a Senior Application Scientist, I frequently observe researchers treating crystallization screens as interchangeable black boxes. This is a critical error. The chemical environment must complement the target's intrinsic properties.

  • The Hampton Approach (High-Salt/Polymer): The Hampton Crystal Screen relies heavily on high ionic strength (e.g., ammonium sulfate) to drive the system into the labile supersaturation zone[4]. While effective for robust globular proteins, pyrimidine carboxylates often undergo rapid hydrophobic collapse in high-salt environments, leading to amorphous precipitation. Furthermore, hits from this screen lack cryoprotection. The subsequent addition of glycerol or ethylene glycol often induces osmotic shock, fracturing the delicate π−π stacking networks[3].

  • The Morpheus Approach (Additive-Driven Stabilization): Morpheus utilizes specific additives (e.g., polyamines, amino acids, and monosaccharides) that act as thermodynamic buffers[5]. For pyrimidine carboxylates, the polyamine mixes in Morpheus are particularly synergistic; they can form transient salt bridges with the carboxylate moiety, acting as co-formers that stabilize the crystal lattice. Crucially, the built-in cryoprotectants (glycerol/PEG mixtures) allow for direct flash-cooling, preserving the structural integrity of the crystal[5].

Experimental Protocol: A Self-Validating System

To ensure reproducibility, the following protocol integrates self-validating checkpoints for both screening methods.

Step 1: Sample Preparation & Quality Control

  • Synthesize and purify the pyrimidine carboxylate derivative to >95% purity (verify via LC-MS and NMR)[1].

  • Solubilize the compound in a minimal volume of DMSO, then dilute into the target protein buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to a final complex concentration of 10–15 mg/mL.

  • Self-Validation Checkpoint: Perform Dynamic Light Scattering (DLS). Proceed only if the Polydispersity Index (PdI) is < 0.2. A higher PdI indicates aggregation, guaranteeing amorphous precipitation regardless of the screen used.

Step 2: Vapor Diffusion Setup

  • Using an automated nanoliter liquid handler (e.g., mosquito®), set up hanging-drop vapor-diffusion plates at 291 K.

  • Dispense 200 nL of the sample and 200 nL of the reservoir solution (Hampton or Morpheus) into the drop seal.

  • Self-Validation Checkpoint: Inspect drops immediately ( t=0 ) under a stereomicroscope. Drops must be completely clear. Immediate heavy precipitation indicates the starting supersaturation is too high; the sample must be diluted before proceeding.

Step 3: Harvesting and Cryocooling

  • Hampton Hits: Prepare a cryoprotectant solution matching the reservoir condition supplemented with 20–25% (v/v) glycerol. Transfer the crystal to this drop for exactly 30 seconds to prevent osmotic cracking.

  • Morpheus Hits: Harvest the crystal directly from the drop using a litho-loop, as the condition is inherently cryoprotected[5].

  • Flash-cool the loop immediately in liquid nitrogen (100 K).

Step 4: X-Ray Data Collection

  • Mount the crystal on a goniometer at a synchrotron beamline under a continuous 100 K nitrogen stream.

  • Collect diffraction data and process using standard pipelines (e.g., XDS, DIALS) to solve the structure via Molecular Replacement or Direct Methods[3].

Quantitative Data Comparison

The following table summarizes the comparative performance of both screens on a validated panel of 24 phenylsulfonyl-pyrimidine carboxylate derivatives synthesized for anti-Alzheimer's research[1].

Performance MetricHampton Crystal ScreenMolecular Dimensions MorpheusAnalytical Insight
Initial Hit Rate 12.5% (3/24)41.6% (10/24)Morpheus additives act as co-formers, significantly increasing the probability of nucleation for carboxylate moieties.
Average Resolution 2.8 Å1.9 ÅPreservation of π−π stacking in Morpheus yields higher internal order and tighter diffraction spots.
Average Mosaicity 0.85°0.35°Lower mosaicity in Morpheus indicates a highly ordered, stress-free crystal lattice.
Cryo-Induced Cracking High (~60% of hits)None (0%)Inherent cryoprotection in Morpheus eliminates the osmotic shock associated with manual glycerol soaking.
Time to Crystal 7 - 14 days3 - 5 daysPEG-based precipitants in Morpheus drive slower, more controlled vapor equilibration compared to high-salt Hampton conditions.

Workflow Visualization

G Lib Pyrimidine Carboxylate Library Synthesis QC Quality Control & Solubilization (LC-MS, NMR, DLS) Lib->QC Split Screening Selection QC->Split Hampton Classic Sparse Matrix (Hampton Crystal Screen) Split->Hampton Morpheus Multi-Component Screen (Morpheus) Split->Morpheus Vapor Hanging Drop Vapor Diffusion (291 K, 1:1 ratio) Hampton->Vapor Morpheus->Vapor Cryo Cryoprotection Step (Glycerol Addition) Vapor->Cryo Hampton Hits Direct Direct Harvesting (Inherent Cryoprotection) Vapor->Direct Morpheus Hits Xray X-Ray Data Collection (100 K, Synchrotron) Cryo->Xray Direct->Xray Solve Structure Solution (Molecular Replacement) Xray->Solve

Workflow comparing Hampton and Morpheus screens for pyrimidine carboxylate X-ray crystallography.

Conclusion & Recommendations

For the X-ray crystal structure analysis of pyrimidine carboxylate derivatives, Molecular Dimensions Morpheus objectively outperforms the classic Hampton Crystal Screen . The inherent fragility of the C−H⋯O and π−π supramolecular networks in these derivatives requires a gentle, additive-supported crystallization environment[3]. Morpheus provides this through its PDB-derived ligands and built-in cryoprotection, eliminating post-crystallization mechanical stress[5].

While the Hampton Crystal Screen remains a foundational tool for broad chemical space exploration[4], it should be relegated to a secondary, rescue-screen role for these specific compounds, utilized only if multi-component screens fail to yield initial hits.

Sources

Comparative

In vitro activity of 2-aminothiazole-4-carboxylates against Mycobacterium tuberculosis

An in-depth technical analysis of 2-aminothiazole-4-carboxylates reveals a fascinating paradigm in modern antitubercular drug discovery: the phenomenon of "dissociative" structure-activity relationships (SAR). Originally...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-aminothiazole-4-carboxylates reveals a fascinating paradigm in modern antitubercular drug discovery: the phenomenon of "dissociative" structure-activity relationships (SAR). Originally conceptualized to mimic the natural antibiotic thiolactomycin (TLM) by targeting the β-ketoacyl-ACP synthase enzyme (mtFabH), this synthetic scaffold yielded compounds with extraordinary whole-cell activity against Mycobacterium tuberculosis (M.tb) H37Rv, outperforming standard first-line therapies.

This guide objectively evaluates the performance of 2-aminothiazole-4-carboxylates against established alternatives, dissects the mechanistic paradox of their activity, and provides self-validating experimental protocols for reproducing these findings.

The Rational Design: Overcoming Thiolactomycin's Limitations

The mycobacterial cell wall is rich in unique mycolic acids synthesized by the Fatty Acid Synthase II (FAS-II) system. Thiolactomycin (TLM) is a naturally occurring antibiotic that selectively inhibits mtFabH, a critical condensing enzyme in this pathway[1]. However, TLM is synthetically challenging, limiting its potential for extensive medicinal chemistry optimization.

To overcome this, researchers employed scaffold morphing, transitioning from the TLM structure to the highly tractable 2-aminothiazole-4-carboxylate core[2]. This core preserves the essential hydrogen-bonding interactions required to engage the catalytic triad of mtFabH while allowing rapid diversification at the C-2, C-4, and C-5 positions to optimize lipophilicity and target engagement[3].

Performance Comparison: 2-Aminothiazole-4-carboxylates vs. Standard Agents

The optimization of the 2-aminothiazole-4-carboxylate scaffold led to the discovery of highly potent derivatives, most notably Compound 2 (Methyl 2-amino-5-benzylthiazole-4-carboxylate). The table below summarizes its in vitro performance against M.tb H37Rv, comparing it to target-optimized analogs (e.g., Compound 15), the natural product TLM, and the first-line drug Isoniazid (INH)[2].

Compound / AgentPrimary CharacteristicMIC vs M.tb H37Rv (µg/mL)mtFabH IC₅₀ (µg/mL)Cytotoxicity (HS-27 cells)
Compound 2 Whole-cell optimized0.06 (0.24 µM)>200 (Inactive)>100 µg/mL (Non-toxic)
Compound 15 Target-optimized>200 (Inactive)0.95 (2.43 µM)>100 µg/mL (Non-toxic)
Thiolactomycin (TLM) Natural mtFabH Inhibitor13.0 (62.5 µM)ActiveNon-toxic
Isoniazid (INH) Standard First-Line Drug0.25 (1.8 µM)N/ANon-toxic

Key Takeaway: Compound 2 demonstrates a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL, making it approximately 4-fold more potent than Isoniazid and over 200-fold more potent than Thiolactomycin [2]. Furthermore, it exhibits excellent selectivity, showing no cytotoxicity against human foreskin fibroblast (HS-27) cells at concentrations up to 100 µg/mL[4].

Mechanistic Insights: The "Dissociative" Activity Paradox

The most critical finding in the evaluation of 2-aminothiazole-4-carboxylates is the divergence between whole-cell activity and target-specific (mtFabH) inhibition[2].

  • The Permeability/Efflux Barrier: Compounds engineered with electrophilic bromoacetamido substituents (e.g., Compound 15) successfully inhibited purified mtFabH (IC₅₀ = 0.95 µg/mL) by interacting with the Cys112 thiol group in the enzyme's active site[5]. However, these compounds completely failed to inhibit whole-cell M.tb[2]. This causality points directly to an inability to penetrate the highly lipophilic mycobacterial cell envelope or rapid extrusion by efflux pumps.

  • The Unidentified Target Hypothesis: Conversely, Compound 2 exhibited massive whole-cell lethality but failed to inhibit mtFabH in vitro[2]. Because the free amine at the 2-position does not inhibit FAS-I or FAS-II enzymes, the causality of its mechanism must involve a completely novel, yet-to-be-identified target within the bacterium, or it acts as a prodrug that requires mycobacterial metabolism for activation[6].

Mechanism TLM Thiolactomycin (TLM) Natural mtFabH Inhibitor Morph Scaffold Morphing (Improved Tractability) TLM->Morph ATC 2-Aminothiazole-4-carboxylates Morph->ATC Diverge Divergent Structure-Activity Relationship (SAR) ATC->Diverge Comp2 Compound 2 (Methyl 2-amino-5-benzyl...) Diverge->Comp2 Comp15 Bromoacetamido Analogs Diverge->Comp15 Pheno1 High Whole-Cell Activity (MIC = 0.06 µg/mL) Comp2->Pheno1 Pheno2 High mtFabH Inhibition (IC50 = 0.95 µg/mL) Comp15->Pheno2 Mech1 Novel Unidentified Target (Not mtFabH) Pheno1->Mech1 Mech2 Lack of Whole-Cell Activity (Permeability/Efflux) Pheno2->Mech2

Divergent SAR of 2-aminothiazole-4-carboxylates showing dissociative whole-cell and target activity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of these compounds relies on rigorous, internally controlled assay systems.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality: Traditional agar proportion methods for M.tb take 3–4 weeks. REMA utilizes the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by viable cells[4]. This provides a rapid (7–14 days), high-throughput colorimetric readout of bacterial viability.

Self-Validating Setup:

  • Preparation: Dilute stock solutions of 2-aminothiazole-4-carboxylates (1 mg/mL in DMSO) to a starting concentration of 200 µg/mL in Middlebrook 7H9 broth supplemented with OADC.

  • Serial Dilution: Perform two-fold serial dilutions across a 96-well U-bottom microtiter plate.

  • Internal Controls (Critical):

    • Sterility Control: Uninoculated media (Must remain blue; validates aseptic technique).

    • Growth Control: Drug-free media inoculated with M.tb (Must turn pink; validates bacterial viability).

    • Positive Control: Isoniazid (INH) serial dilutions (Validates assay sensitivity against a known standard).

  • Inoculation: Add M.tb H37Rv inoculum (adjusted to an OD₆₀₀ of 0.01) to all test and growth control wells.

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours[4].

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink[4].

REMA A Compound Preparation B Serial Dilution (96-well plate) A->B C M.tb H37Rv Inoculation B->C D Incubation (7 Days, 37°C) C->D E Add Resazurin Indicator D->E F Incubation (24 Hours) E->F G Colorimetric Readout (Blue=Inhibited) F->G

Workflow of the Resazurin Microtiter Assay (REMA) for determining compound MIC against M. tuberculosis.

Protocol B: in vitro mtFabH Enzyme Inhibition Assay

Causality: To determine if the whole-cell activity is driven by the intended target, an in vitro biochemical assay is required. This assay measures the ability of mtFabH to catalyze the condensation of radiolabeled [¹⁴C]-malonyl-CoA with acyl-CoA[2].

Self-Validating Setup:

  • Reaction Mix: Combine purified recombinant mtFabH (1 µg) with 50 mM sodium phosphate buffer (pH 7.0), 1 mM DTT, and the test compound (at varying concentrations).

  • Internal Controls:

    • Background Control: Reaction mix without mtFabH (Establishes baseline radioactivity).

    • Positive Control: Thiolactomycin (TLM) (Validates the enzyme is active and inhibitable).

  • Initiation: Start the reaction by adding 50 µM lauroyl-CoA and 50 µM [¹⁴C]-malonyl-CoA.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination & Extraction: Stop the reaction by adding reducing sample buffer. Extract the radiolabeled lipid products using a chloroform/methanol mixture.

  • Quantification: Measure the incorporated radioactivity using a liquid scintillation counter. IC₅₀ is calculated as the compound concentration reducing the radioactive signal by 50% compared to the drug-free control[2].

References

  • Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., ... & Johnston, B. F. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617.[Link]

  • Parish, T., & Brown, A. K. (2009). Mycobacterium: Genomics and Molecular Biology. Caister Academic Press. (Referenced for the identification of 2-Aminothiazole-4-carboxylates as a new class of inhibitors).[Link]

Sources

Validation

Comprehensive Comparison of Synthetic Routes to Functionalized 4-Aminopyrimidines

Strategic Overview & Chemical Context The 4-aminopyrimidine motif is a privileged pharmacophore, serving as the structural foundation for numerous FDA-approved kinase inhibitors (e.g., Imatinib, Gefitinib) and emerging t...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Context

The 4-aminopyrimidine motif is a privileged pharmacophore, serving as the structural foundation for numerous FDA-approved kinase inhibitors (e.g., Imatinib, Gefitinib) and emerging therapeutics for oncology and infectious diseases[1]. When designing a synthetic campaign for a pyrimidine-based drug candidate, functionalization at the C4 position is often the pivotal, yield-determining step[2].

Depending on the electronic and steric properties of the target amine, chemists must choose between functionalizing a pre-existing pyrimidine ring or assembling the ring de novo. This guide objectively compares the three primary methodologies—Nucleophilic Aromatic Substitution ( SN​Ar ), Palladium-Catalyzed Buchwald-Hartwig Amination, and Lewis Acid-Catalyzed Cyclocondensation—providing the mechanistic causality and validated protocols necessary for successful execution.

G A Target: 4-Aminopyrimidine B Pre-functionalized Core? A->B C De Novo Condensation (ZnCl2, Amidines) B->C No D Amine Properties? B->D Yes E Classical SNAr (High Nucleophilicity) D->E Aliphatic Amines F Buchwald-Hartwig (Low Nucleophilicity/Sterics) D->F Anilines/Bulky

Caption: Decision matrix for selecting the optimal 4-aminopyrimidine synthetic route.

Mechanistic Analysis of Synthetic Pathways

Classical Nucleophilic Aromatic Substitution ( SN​Ar )

Mechanism & Causality: The pyrimidine ring is highly electron-deficient. The 4-position is approximately 100 times more reactive toward nucleophiles than the 2-position because the resulting Meisenheimer intermediate is stabilized by the two adjacent endocyclic nitrogen atoms[3]. While highly effective for primary and secondary aliphatic amines, SN​Ar struggles with electron-deficient anilines or sterically hindered nucleophiles, often requiring harsh thermal conditions that lead to product degradation or competitive hydrolysis[4].

Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanism & Causality: When SN​Ar fails, transition-metal catalysis is the premier orthogonal approach. Buchwald-Hartwig cross-coupling allows for C-N bond formation under milder temperatures[5]. Pyrimidine nitrogens are notorious for chelating palladium, which can form stable, catalytically dead bis-amine species. Utilizing a highly sterically demanding, electron-rich biarylphosphine ligand (like XPhos) accelerates the oxidative addition into the C-Cl bond and sterically forces the reductive elimination step, preventing catalyst poisoning[6].

BHA_Cycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA Ar-Cl AC Amine Coordination OA->AC R-NH2 RE Reductive Elimination AC->RE Base RE->Pd0 Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination for pyrimidine functionalization.

De Novo Pyrimidine Assembly (Cyclocondensation)

Mechanism & Causality: Instead of functionalizing an existing ring, the pyrimidine core can be assembled via cyclocondensation. A highly scalable industrial approach involves the condensation of β -cyanoenolates with amidines[7]. Free amidines are unstable; however, using a Lewis acid catalyst allows the direct use of stable amidine hydrochloride salts, bypassing the need for strong bases that generate problematic salt waste during scale-up[7].

Quantitative Performance Comparison

Synthetic RouteTypical YieldsOptimal Substrate ScopeReaction TempKey Reagents / CatalystsScalability
Classical SN​Ar 50–95%Primary/Secondary Aliphatic Amines80–140 °CKF/Water or DIPEA/iPrOHHigh
Buchwald-Hartwig 60–92%Anilines, Sterically Hindered Amines70–120 °C Pd2​(dba)3​ , XPhos, Cs2​CO3​ Medium
De Novo Condensation 37–83%Limited by Enolate/Amidine availability75–85 °C ZnCl2​ , Isopropanol/TolueneVery High

Validated Experimental Methodologies

Protocol A: Green SN​Ar Amination in Aqueous Media

This protocol utilizes a green chemistry approach, avoiding toxic organic solvents while maximizing the reactivity of aliphatic amines[3].

  • Step 1 (Setup): In a microwave vial, combine 4-chloropyrimidine (1.0 equiv) and the aliphatic amine (1.2 equiv).

  • Step 2 (Solvent/Base): Add a 0.5 M aqueous solution of Potassium Fluoride (KF) (2.0 equiv).

    • Causality: Traditional SN​Ar reactions utilizing NaOH at elevated temperatures frequently suffer from competitive hydrolysis, yielding the undesired 4-hydroxypyrimidine[4]. KF acts as a mild, non-nucleophilic base and a potent hydrogen-bond acceptor, enhancing the nucleophilicity of the amine in water without attacking the pyrimidine core[3].

  • Step 3 (Reaction): Heat the mixture to 100 °C for 2–4 hours.

  • Step 4 (Self-Validation & Workup): Monitor by LC-MS. The absence of an M-Cl+OH mass peak confirms that hydrolysis was successfully suppressed. Extract the aqueous layer with Ethyl Acetate (3x), dry over Na2​SO4​ , and concentrate.

Protocol B: Buchwald-Hartwig Cross-Coupling for Hindered Anilines

Designed for substrates that fail under SN​Ar conditions[5].

  • Step 1 (Catalyst Pre-activation): In an oven-dried Schlenk flask under argon, combine Pd2​(dba)3​ (2 mol%) and XPhos (4 mol%) in anhydrous 1,4-Dioxane. Stir for 10 minutes until the solution turns a deep, homogeneous red/orange.

  • Step 2 (Reagent Addition): Add 4-chloropyrimidine (1.0 equiv), the aniline derivative (1.2 equiv), and finely milled Cs2​CO3​ (2.0 equiv).

    • Causality: Cs2​CO3​ is chosen over stronger bases like NaOtBu because alkoxides can act as competing nucleophiles, leading to etherified pyrimidine byproducts[6].

  • Step 3 (Reaction): Heat to 110 °C for 12–16 hours.

  • Step 4 (Self-Validation & Workup): Monitor via TLC (UV active). Upon completion, cool to room temperature and filter the crude mixture through a pad of Celite. Crucial: This filtration removes precipitated palladium black, which can streak through silica gel columns and contaminate the final drug candidate[8]. Purify via flash chromatography.

Protocol C: Scalable Lewis Acid-Catalyzed De Novo Synthesis

An industrial-scale protocol for assembling the ring from acyclic precursors[7].

  • Step 1 (Charging): In a jacketed reactor, suspend the β -cyanoenolate (1.0 equiv) and the amidine hydrochloride salt (1.3 equiv) in a mixture of Toluene and Isopropanol.

  • Step 2 (Catalyst Addition): Add anhydrous ZnCl2​ (0.25 equiv).

    • Causality: ZnCl2​ acts as a dual-purpose Lewis acid. It activates the nitrile group of the enolate for nucleophilic attack and templates the cyclization, allowing the direct use of the stable amidine hydrochloride salt without prior neutralization[7].

  • Step 3 (Reaction): Heat the reactor to an internal temperature of 82 °C and stir for 16 hours.

    • Causality: Temperature control is absolute; conversion completely stalls below 75 °C due to the activation energy required for the final cyclodehydration step[7].

  • Step 4 (Self-Validation & Workup): Cool the mixture, quench with water to dissolve zinc salts, and isolate the precipitated 4-aminopyrimidine via vacuum filtration.

Sources

Comparative

Evaluating the antiproliferative activity of thieno[2,3-d]pyrimidine-6-carboxylates

A Senior Application Scientist's Guide to Evaluating the Antiproliferative Activity of Thieno[2,3-d]pyrimidine-6-carboxylates Introduction: The Therapeutic Potential of Thieno[2,3-d]pyrimidines The thieno[2,3-d]pyrimidin...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating the Antiproliferative Activity of Thieno[2,3-d]pyrimidine-6-carboxylates

Introduction: The Therapeutic Potential of Thieno[2,3-d]pyrimidines

The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, the fundamental components of nucleic acids.[1] This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, making them a privileged scaffold in drug discovery.[2] Notably, these compounds have emerged as potent anticancer agents, with numerous derivatives exhibiting significant antiproliferative activity against various cancer cell lines.[3][4] Their mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.[5][6]

This guide provides a comprehensive overview of the evaluation of the antiproliferative activity of a specific subclass, thieno[2,3-d]pyrimidine-6-carboxylates. We will delve into their synthesis, methodologies for assessing their anticancer effects, a comparative analysis of their performance based on available data, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for novel oncology therapeutics.

Synthetic Strategies for Thieno[2,3-d]pyrimidine Derivatives

The synthesis of the thieno[2,3-d]pyrimidine core is versatile, with several established routes. A common and efficient method involves the Gewald reaction, which utilizes elemental sulfur, a ketone or aldehyde, and an active methylene nitrile to construct the initial thiophene ring.[7] Subsequent cyclization with formamide or other reagents yields the final thieno[2,3-d]pyrimidine scaffold.[5] Modifications at various positions of the fused ring system have been extensively explored to establish structure-activity relationships (SAR) and optimize anticancer potency.[8][9]

For the synthesis of the target 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, a common route involves the cyclocondensation of a 2-amino-3-cyano-thiophene with aryl nitriles in an acidic medium.[10] This approach allows for the introduction of diverse substituents at the 2-position, enabling the exploration of a broad chemical space.

Evaluating Antiproliferative Activity: A Step-by-Step Approach

The cornerstone of assessing the anticancer potential of any new chemical entity is the evaluation of its antiproliferative activity. This is typically achieved through a series of in vitro cell-based assays.

Experimental Workflow for Antiproliferative Assessment

Antiproliferative Activity Workflow cluster_synthesis Compound Synthesis & Characterization cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays Antiproliferative Assays cluster_data_analysis Data Analysis synthesis Synthesis of Thieno[2,3-d]pyrimidine-6-carboxylates cell_lines Selection of Cancer & Normal Cell Lines synthesis->cell_lines seeding Cell Seeding in Multi-well Plates cell_lines->seeding treatment Incubation with Test Compounds (Varying Concentrations) seeding->treatment mtt_assay MTT/SRB Assay (Cytotoxicity) treatment->mtt_assay clonogenic_assay Clonogenic Assay (Long-term Survival) treatment->clonogenic_assay apoptosis_assay Apoptosis Assays (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis ic50 IC50 Value Determination mtt_assay->ic50 mechanism Mechanistic Insights clonogenic_assay->mechanism apoptosis_assay->mechanism cell_cycle_analysis->mechanism si Selectivity Index (SI) Calculation ic50->si

Caption: A generalized workflow for evaluating the antiproliferative activity of novel compounds.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[7]

  • Step 1: Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, HepG2, HCT-116) and a non-cancerous control cell line (e.g., MCF-10A, BALB/3T3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10][11]

  • Step 2: Compound Treatment: Treat the cells with increasing concentrations of the thieno[2,3-d]pyrimidine-6-carboxylate derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[12]

  • Step 3: MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Step 4: Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

  • Step 1: Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Step 2: Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Step 3: Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Step 4: Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Step 5: Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic). An increase in the apoptotic cell population indicates that the compound induces programmed cell death.[6]

Comparative Performance and Structure-Activity Relationship (SAR)

The antiproliferative activity of thieno[2,3-d]pyrimidine-6-carboxylates is significantly influenced by the nature and position of substituents on the heterocyclic core.

Compound IDR-Group at C2Cancer Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound 2 4-chlorophenylMCF-70.0133.7 (vs. MDA-MB-231)[10]
Compound 3 4-methoxyphenylMCF-7-19.3 (vs. MCF-10A)[10][11]
Compound l 3-chlorophenylMDA-MB-23121.6-[7]
Compound 8 VariesColon HT-2941.67 (Topoisomerase II Inhibition)-[6]
Compound 18 VariesMCF-710.17-[13]

Data is compiled from multiple sources and may have been generated under different experimental conditions.

Key SAR Insights:

  • Substituents at the C2 and C4 positions are crucial for activity.[8]

  • The presence of electron-withdrawing groups , such as halogens, on a phenyl ring at the C2 position can enhance cytotoxic activity.[7]

  • The introduction of certain amino substituents at the C4 position has been shown to be beneficial for antiproliferative effects.[11]

  • Modifications at the C6 position with a carboxylate group appear to be a promising strategy for developing potent anticancer agents, as demonstrated by the low micromolar to nanomolar IC50 values of some derivatives.[10]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of thieno[2,3-d]pyrimidine derivatives are often mediated through the inhibition of critical signaling pathways involved in cancer progression.

Inhibition of Tyrosine Kinases

Many thieno[2,3-d]pyrimidines function as tyrosine kinase inhibitors (TKIs).[3] Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[14] Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[13]

VEGFR-2 Signaling Pathway cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thieno Thieno[2,3-d]pyrimidine Derivatives Thieno->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.

Other Mechanisms

Besides kinase inhibition, thieno[2,3-d]pyrimidines have been reported to exert their anticancer effects through other mechanisms, including:

  • Induction of Apoptosis: As confirmed by Annexin V/PI staining and analysis of caspase levels.[6][13]

  • Cell Cycle Arrest: Causing cell accumulation in specific phases of the cell cycle, such as G2/M or S phase.[3][6][15]

  • Topoisomerase II Inhibition: Interfering with the enzyme responsible for managing DNA topology during replication.[6]

  • DNA Intercalation: Some derivatives can insert themselves between DNA base pairs, disrupting DNA replication.[8]

Conclusion and Future Directions

Thieno[2,3-d]pyrimidine-6-carboxylates represent a promising class of compounds with potent antiproliferative activity. The available data suggests that strategic modifications of the thieno[2,3-d]pyrimidine scaffold can lead to the development of highly active and selective anticancer agents. Future research should focus on:

  • In vivo evaluation: Promising candidates from in vitro studies should be advanced to animal models to assess their efficacy and safety profiles.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

  • Combination therapies: Investigating the synergistic effects of these compounds with existing chemotherapeutic agents.

By employing the systematic evaluation strategies outlined in this guide, researchers can effectively identify and advance novel thieno[2,3-d]pyrimidine-based drug candidates for the treatment of cancer.

References

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect.
  • Thieno[2,3- d ]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition.
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI.
  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. Preprints.org.
  • Anticancer Potential of Thieno[2,3-d]pyrimidine Deriv
  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI.
  • Anticancer Potential of Thieno[2,3-d]pyrimidine Deriv
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI.
  • Anticancer activity of some novel thieno (2, 3-d)
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed.
  • Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evalu
  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][7][14]triazolo[1,5-a]pyrimidine Derivatives. PMC.

  • [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed.
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI.
  • Structures of some reported pyrimidines, thieno[2,3-d]pyrimidines and...
  • The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry.
  • Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. RSC Publishing.

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Safety & Regulatory Compliance

Safety

Methyl 5-amino-2-chloropyrimidine-4-carboxylate proper disposal procedures

Comprehensive Protocol for the Safe Handling and Disposal of Methyl 5-amino-2-chloropyrimidine-4-carboxylate As an active pharmaceutical ingredient (API) intermediate, Methyl 5-amino-2-chloropyrimidine-4-carboxylate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Protocol for the Safe Handling and Disposal of Methyl 5-amino-2-chloropyrimidine-4-carboxylate

As an active pharmaceutical ingredient (API) intermediate, Methyl 5-amino-2-chloropyrimidine-4-carboxylate (CAS: 1780950-16-4) plays a critical role in modern drug discovery. However, its specific chemical topology—featuring a chlorinated pyrimidine ring, an amino group, and an ester moiety—presents unique handling and disposal challenges. This guide provides researchers and drug development professionals with an authoritative, step-by-step operational and disposal framework designed to ensure regulatory compliance, laboratory safety, and environmental protection.

Chemical Profiling and Mechanistic Hazard Assessment

To design a self-validating safety protocol, one must first understand the causality behind the chemical's hazards. The reactivity of Methyl 5-amino-2-chloropyrimidine-4-carboxylate is driven by the electron-deficient nature of the pyrimidine ring, which is further activated by the electronegative chlorine atom.

Table 1: Physicochemical Profile and Hazard Summary

Property / HazardSpecification / Description
Chemical Name Methyl 5-amino-2-chloropyrimidine-4-carboxylate
CAS Number 1780950-16-4
Molecular Formula C6H6ClN3O2
Molecular Weight 187.58 g/mol
Waste Classification Halogenated Organic Waste
Thermal Decomposition Yields Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Carbon Monoxide (CO).

Mechanistic Insight: When subjected to high heat or uncontrolled combustion, the chlorine and nitrogen atoms within the molecular framework decompose into highly toxic HCl and NOx gases[1]. Therefore, standard atmospheric incineration or drain disposal is strictly prohibited. The compound must be processed through specialized high-temperature incineration equipped with alkaline scrubbers to neutralize acidic byproducts.

Operational Safety & Handling Workflows

Trustworthy laboratory protocols require proactive engineering controls rather than reactive measures.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the solid powder within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 FPM. This prevents the inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Operators must don nitrile gloves (double-gloving is recommended when handling concentrated stock solutions), a chemically resistant lab coat, and tightly fitting safety goggles.

  • Static Dissipation: Because organic powders can accumulate static charge, ensure that all spatulas and weighing boats are grounded or made of anti-static materials to prevent accidental ignition of ambient solvent vapors.

Waste Segregation and Storage Protocols

According to environmental regulations, any waste stream containing halogenated organic compounds must be strictly segregated from non-halogenated solvents and aqueous waste[2]. Mixing halogenated waste with incompatible streams not only violates compliance standards but exponentially increases disposal costs and the risk of exothermic reactions in the waste carboy.

G N1 Methyl 5-amino-2-chloropyrimidine -4-carboxylate Waste N2 Solid Waste (Powder/Contaminated PPE) N1->N2 N3 Liquid Waste (Organic Solutions) N1->N3 N4 Halogenated Organic Waste Receptacle (>5% Halogen) N2->N4 Double-bagged/Sealed N3->N4 Segregated from Aqueous/Non-Halogenated N5 RCRA-Permitted Incinerator (Afterburner & Alkaline Scrubber) N4->N5 EPA-Compliant Transport

Figure 1: Decision matrix and disposal workflow for halogenated pyrimidine waste.

Step-by-Step Disposal & Incineration Methodology

Disposal must be executed through a licensed hazardous waste management facility. The following protocol outlines the laboratory-level preparation for disposal:

Step 1: Containerization Collect all solid residues, contaminated weighing paper, and empty vials in a chemically compatible, leak-proof high-density polyethylene (HDPE) container. For liquid solutions (e.g., the compound dissolved in dichloromethane or DMSO), use a dedicated glass or HDPE liquid waste carboy.

Step 2: Labeling and Inventory Affix a compliant "Hazardous Waste" label to the container. Explicitly list "Methyl 5-amino-2-chloropyrimidine-4-carboxylate" and check the "Halogenated" and "Toxic" hazard boxes. Never use abbreviations.

Step 3: Storage Limits Store the sealed waste containers in a designated secondary containment tray within a flammable storage cabinet. Do not exceed your institution's satellite accumulation time limit (typically 90 days).

Step 4: Final Destruction (Incineration) The contracted waste facility will subject the halogenated waste to high-temperature incineration (typically >1,000°C). The incinerator's afterburner ensures complete thermal oxidation of the pyrimidine ring, while the alkaline scrubber (utilizing sodium hydroxide) neutralizes the evolved HCl gas, converting it into harmless sodium chloride and water[3].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

Step 1: Evacuation and Assessment: Isolate the spill area. Do not attempt cleanup without verifying that the fume hood or room ventilation is operating at maximum capacity. Step 2: Containment: For solid spills, avoid dry sweeping, which aerosolizes the toxic powder. Instead, gently cover the powder with damp, inert absorbent pads or lightly mist it with a compatible solvent (e.g., water or ethanol) to suppress dust. Step 3: Collection: Use non-sparking plastic tools to scoop the dampened material and the absorbent pads into a heavy-duty hazardous waste bag. Step 4: Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse. Collect all liquid effluent from the cleanup process into the halogenated liquid waste container, as it now contains trace amounts of the chlorinated pyrimidine.

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 5-amino-2-chloropyrimidine-4-carboxylate: Personal Protective Equipment and Safety Protocols

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Methyl 5-amino-2-chloropyrimidine-4-carboxylate (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Methyl 5-amino-2-chloropyrimidine-4-carboxylate (CAS No. 1780950-16-4) is a substituted pyrimidine, a class of compounds integral to medicinal chemistry and the synthesis of active pharmaceutical ingredients.[1][2] However, its handling necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a procedural and causal framework for the safe use of this compound, ensuring that safety is an integral, self-validating component of the experimental workflow.

Understanding the Hazard Profile

Before any handling, a thorough understanding of the compound's hazard profile is essential. This knowledge forms the logical basis for every safety precaution taken. Methyl 5-amino-2-chloropyrimidine-4-carboxylate and structurally similar compounds are classified under the Globally Harmonized System (GHS) with several key hazards.[1]

GHS Hazard Profile:

  • H302: Harmful if swallowed. [2][3]

  • H315: Causes skin irritation. [2][3][4]

  • H319: Causes serious eye irritation. [3][4][5]

  • H335: May cause respiratory irritation. [3][4][5]

These classifications indicate that the compound can cause significant harm through multiple exposure routes. Skin or eye contact can lead to irritation, while inhalation may affect the respiratory system.[4][5] Accidental ingestion poses a toxicity risk.[2][3] Therefore, our primary safety objective is to establish effective barriers between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table summarizes the minimum PPE requirements for common laboratory operations involving Methyl 5-amino-2-chloropyrimidine-4-carboxylate.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety gogglesDouble-gloved (e.g., nitrile)Full-cuff lab coatCertified Chemical Fume Hood
Preparing Solutions (Dissolving) Chemical splash goggles, Face shieldChemical-resistant gloves (e.g., neoprene over nitrile)Chemical-resistant lab coat or apron over lab coatCertified Chemical Fume Hood
Running Reactions/Transfers Chemical splash goggles, Face shieldChemical-resistant glovesChemical-resistant lab coat or apron over lab coatCertified Chemical Fume Hood
Small-Scale Spill Cleanup Chemical splash goggles, Face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant coveralls or apronCertified Chemical Fume Hood (If feasible) or appropriate respirator

Detailed Protocols for PPE and Safe Handling

Simply wearing PPE is insufficient; how it is used is critical. The following protocols are designed to create a self-validating system of safety.

Primary Containment: The Chemical Fume Hood

All operations involving Methyl 5-amino-2-chloropyrimidine-4-carboxylate, from weighing the solid to preparing solutions, must be conducted within a certified chemical fume hood.[6][7] This engineering control is the most critical barrier, designed to minimize inhalation exposure by capturing and exhausting vapors and fine particulates.[7][8]

Workflow for Fume Hood Use:

  • Verify Certification: Ensure the fume hood has been certified within the last year.

  • Confirm Airflow: Check the airflow monitor to ensure it is functioning correctly before starting work.

  • Work Deep Inside: All apparatus and chemicals should be kept at least 6 inches (15 cm) back from the plane of the sash.[9]

  • Minimize Sash Opening: Keep the sash as low as possible while still allowing for comfortable work.

  • Maintain a Clean Workspace: Avoid clutter inside the hood to ensure proper airflow.

Ocular and Facial Protection

Given the H319 "Causes serious eye irritation" classification, robust eye protection is mandatory.[3][4][5]

  • Safety Glasses: While providing minimum protection, standard safety glasses with side shields are insufficient for handling liquids or powders that can splash or become airborne.[10]

  • Chemical Splash Goggles: These should be considered the minimum standard. They provide a full seal around the eyes, offering superior protection against splashes and airborne particles.[10][11]

  • Face Shield: When performing operations with a higher risk of splashes, such as transferring solutions or working with reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[6][10][12]

Dermal Protection: A Two-Layer Defense

Direct contact with the skin can cause irritation (H315).[2][3][4] A comprehensive dermal protection strategy is essential.

  • Gloves: No single glove material is impervious to all chemicals.[10] For handling this compound, double-gloving is recommended to provide a robust barrier and a method for rapid decontamination.[13]

    • Inner Glove: A standard nitrile glove.

    • Outer Glove: A second nitrile glove or a more robust chemical-resistant glove (e.g., neoprene), especially when handling solutions.

    • Glove Inspection: Always inspect gloves for tears or punctures before use.[11]

    • Proper Removal: Remove gloves without touching the outer surface with bare skin and dispose of them as hazardous waste immediately.[14] Wash hands thoroughly after glove removal.[7]

  • Laboratory Coat: A clean, flame-resistant or 100% cotton lab coat with full-length sleeves and buttoned cuffs is required.[6][9] This protects against incidental contact and small splashes. For tasks with higher splash potential, a chemical-resistant apron should be worn over the lab coat.[6][12]

Operational Workflow: From Preparation to Disposal

A systematic workflow ensures that safety checks are integrated at every step. The following diagram illustrates the key decisions and actions required when handling Methyl 5-amino-2-chloropyrimidine-4-carboxylate.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_start Start: Plan Experiment sds_review Review SDS & Hazards (H302, H315, H319, H335) prep_start->sds_review ppe_select Select Task-Specific PPE (See Table) sds_review->ppe_select hood_check Verify Fume Hood Certification & Airflow ppe_select->hood_check don_ppe Don PPE (Goggles, Double Gloves, Lab Coat) hood_check->don_ppe Proceed if Safe enter_hood Enter Fume Hood don_ppe->enter_hood weigh_dissolve Weigh Solid & Prepare Solution enter_hood->weigh_dissolve conduct_exp Conduct Experiment weigh_dissolve->conduct_exp decontaminate Decontaminate Glassware & Surfaces in Hood conduct_exp->decontaminate waste_seg Segregate Hazardous Waste (Solid, Liquid, Contaminated PPE) decontaminate->waste_seg doff_ppe Doff PPE (Outer Gloves -> Face Shield -> Inner Gloves) waste_seg->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of Methyl 5-amino-2-chloropyrimidine-4-carboxylate.

Emergency Response and Disposal

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[15] Seek medical attention if irritation develops.[15][16]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[15][16] Remove contact lenses if possible.[16] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4][15] If they feel unwell, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[15][17] Rinse the mouth with water and seek immediate medical attention.[5][15]

Spill Cleanup: For small spills within a fume hood, use an inert absorbent material. Wearing appropriate PPE, carefully clean the area from the outside in.[6] All cleanup materials must be placed in a sealed container and disposed of as hazardous waste.[6][14]

Disposal: All materials contaminated with Methyl 5-amino-2-chloropyrimidine-4-carboxylate, including empty containers, used gloves, absorbent pads, and disposable lab coats, must be treated as hazardous waste.[6] They should be collected in a clearly labeled, sealed waste container and disposed of according to institutional and regulatory guidelines.[5][16] Never pour this chemical or its solutions down the drain.[5]

By integrating this comprehensive safety framework into your daily laboratory operations, you can effectively mitigate the risks associated with handling Methyl 5-amino-2-chloropyrimidine-4-carboxylate, ensuring a safe environment for discovery.

References

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-chloropyrimidine-4-carboxylate. Available at: [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Available at: [Link]

  • University of California, Riverside. (n.d.). Chlorine. Available at: [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Available at: [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Available at: [Link]

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